molecular formula C9H18O2 B15503743 2-Ethyl-5-methylhexanoic acid

2-Ethyl-5-methylhexanoic acid

Cat. No.: B15503743
M. Wt: 158.24 g/mol
InChI Key: MAQIPNRKAZZHBJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylhexanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-ethyl-5-methylhexanoic acid

InChI

InChI=1S/C9H18O2/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11)

InChI Key

MAQIPNRKAZZHBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of 2-Ethyl-5-methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-5-methylhexanoic acid, a key organic compound with applications in various fields of chemical research and development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Ethyl-5-methylhexanoic acid. These values are based on established principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~2.2-2.4Multiplet1HH-2
~1.4-1.6Multiplet2HH-3
~1.1-1.3Multiplet2HH-4
~1.6-1.8Multiplet1HH-5
~0.8-0.9Doublet6H-CH(CH₃)₂
~0.8-0.9Triplet3H-CH₂CH₃
~1.5-1.7Multiplet2H-CH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Carbon TypeAssignment
~180-185QuaternaryC=O
~45-55MethineC-2
~30-40MethyleneC-3
~25-35MethyleneC-4
~30-40MethineC-5
~20-25Methyl-CH(CH₃)₂
~10-15Methyl-CH₂CH₃
~20-30Methylene-CH₂CH₃

Note: The 13C NMR spectrum for 2-Ethyl-5-methylhexanoic acid is available on PubChem[1].

Table 3: Predicted IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
2850-2960StrongC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic Acid Dimer)
~1465MediumC-H bend (Alkyl)
~1375MediumC-H bend (Alkyl)
~1210-1320MediumC-O stretch
~920Medium, BroadO-H bend
Table 4: Predicted Mass Spectrometry Data
m/zRelative AbundanceAssignment
158.13Low[M]⁺ (Molecular Ion)
141.13Medium[M-OH]⁺
113.10Medium[M-COOH]⁺
87.08High[C₄H₇O₂]⁺ (McLafferty Rearrangement)
73.06High[C₃H₅O₂]⁺ (α-cleavage)
57.07High[C₄H₉]⁺
43.05High[C₃H₇]⁺

Note: Predicted m/z values for various adducts are available on PubChemLite[2].

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Ethyl-5-methylhexanoic acid for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. The sample height in the tube should be at least 4 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.[4]

    • Place a small drop of liquid 2-Ethyl-5-methylhexanoic acid directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[5]

    • Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and their frequencies.

    • Assign the observed bands to the corresponding functional group vibrations within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of 2-Ethyl-5-methylhexanoic acid (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6]

    • If the sample contains any solid particles, it should be filtered through a 0.22 µm syringe filter.[7]

    • Transfer the prepared solution into a 2 mL glass autosampler vial and cap it.

  • Data Acquisition:

    • Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX).

    • Define the GC oven temperature program, starting at a low temperature and ramping up to a higher temperature to ensure separation of the analyte from any impurities.

    • Set the injector temperature, transfer line temperature, and ion source temperature.

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • The analyte will be separated from other components in the GC column and then enter the mass spectrometer.

    • The mass spectrometer will ionize the molecules (typically by Electron Ionization - EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • Analyze the resulting chromatogram to determine the retention time of the analyte.

    • Examine the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose fragmentation pathways to explain the observed mass spectrum and confirm the structure of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structure and potential mass spectral fragmentation of 2-Ethyl-5-methylhexanoic acid.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Chemical Sample Prep Dissolution/Dilution Sample->Prep NMR NMR Spectrometer Prep->NMR NMR Tube IR IR Spectrometer Prep->IR ATR Crystal MS Mass Spectrometer Prep->MS GC Vial Proc_NMR FT / Phasing / Calibration NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Chromatogram & Spectrum Analysis MS->Proc_MS Analysis Structural Elucidation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for spectroscopic analysis.

Fragmentation_Pattern Structure and MS Fragmentation of 2-Ethyl-5-methylhexanoic Acid cluster_structure 2-Ethyl-5-methylhexanoic Acid cluster_fragments Key Mass Fragments (m/z) mol_structure M [M]⁺ 158 M_OH [M-OH]⁺ 141 M->M_OH -OH M_COOH [M-COOH]⁺ 113 M->M_COOH -COOH McLafferty McLafferty 87 M->McLafferty rearrangement alpha_cleavage α-cleavage 73 M->alpha_cleavage cleavage

Caption: Structure and key MS fragmentations.

References

Synthesis of 2-Ethyl-5-methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Ethyl-5-methylhexanoic acid, a substituted carboxylic acid with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct published synthesis protocols for this specific molecule, this guide details a robust and well-established method: the malonic ester synthesis. The described pathway involves a sequential dialkylation of diethyl malonate followed by hydrolysis and decarboxylation. This document includes detailed, analogous experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic pathway and experimental workflow to aid in practical laboratory applications.

Introduction

2-Ethyl-5-methylhexanoic acid is a nine-carbon branched-chain carboxylic acid. While specific applications are not widely documented, its structure suggests potential utility as a synthetic intermediate in the development of novel chemical entities and active pharmaceutical ingredients. The presence of a chiral center at the C2 position implies that it can exist as enantiomers, which may be of interest in stereoselective synthesis and drug design. This guide outlines a reliable synthetic approach to this compound, leveraging the versatility of the malonic ester synthesis.

Proposed Synthetic Pathway: Malonic Ester Synthesis

The most logical and versatile approach for the synthesis of 2-Ethyl-5-methylhexanoic acid is the malonic ester synthesis. This method allows for the sequential introduction of two different alkyl groups to the α-carbon of a malonic ester, which is then converted to the desired carboxylic acid. The overall transformation is depicted below.

Overall_Synthesis DEM Diethyl Malonate Monoalkylated Diethyl Ethylmalonate DEM->Monoalkylated First Alkylation EtBr 1. NaOEt, EtOH 2. Ethyl Bromide Dialkylated Diethyl Ethyl(3-methylbutyl)malonate Monoalkylated->Dialkylated Second Alkylation IsoamylBr 1. NaOEt, EtOH 2. 1-Bromo-3-methylbutane (B150244) FinalProduct 2-Ethyl-5-methylhexanoic Acid Dialkylated->FinalProduct Hydrolysis & Decarboxylation Hydrolysis H3O+, Δ (Hydrolysis & Decarboxylation)

Figure 1: Proposed synthesis of 2-Ethyl-5-methylhexanoic acid.

The synthesis proceeds in three main stages:

  • First Alkylation: Diethyl malonate is deprotonated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic substitution with ethyl bromide to yield diethyl ethylmalonate.

  • Second Alkylation: The monoalkylated product, diethyl ethylmalonate, still possesses one acidic α-hydrogen. A second deprotonation and subsequent alkylation with 1-bromo-3-methylbutane introduces the second alkyl group, forming diethyl ethyl(3-methylbutyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting dialkylated ester is hydrolyzed to the corresponding dicarboxylic acid under acidic conditions with heating. The intermediate β-keto acid readily undergoes decarboxylation to yield the final product, 2-Ethyl-5-methylhexanoic acid.

Experimental Protocols

The following protocols are based on well-established procedures for analogous reactions in malonic ester synthesis.[1][2][3] Researchers should adapt these procedures with appropriate safety precautions and monitoring.

Step 1: Synthesis of Diethyl Ethylmalonate (First Alkylation)

Materials:

  • Diethyl malonate

  • Absolute Ethanol (B145695)

  • Sodium metal

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • Once all the sodium has reacted, cool the solution to room temperature.

  • Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add ethyl bromide (1.0 eq) dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl ethylmalonate.

  • The product can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl Ethyl(3-methylbutyl)malonate (Second Alkylation)

Materials:

  • Diethyl ethylmalonate

  • Absolute Ethanol

  • Sodium metal

  • 1-Bromo-3-methylbutane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.

  • Add diethyl ethylmalonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add 1-bromo-3-methylbutane (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC.

  • Work-up the reaction as described in Step 1 to obtain crude diethyl ethyl(3-methylbutyl)malonate.

  • The product can be purified by vacuum distillation.

Step 3: Synthesis of 2-Ethyl-5-methylhexanoic Acid (Hydrolysis and Decarboxylation)

Materials:

  • Diethyl ethyl(3-methylbutyl)malonate

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • Place the crude diethyl ethyl(3-methylbutyl)malonate in a round-bottom flask.

  • Add an excess of 6M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours. The evolution of carbon dioxide should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Ethyl-5-methylhexanoic acid.

  • Further purification can be achieved by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data for the key steps in a malonic ester synthesis. Yields are representative and can be optimized by adjusting reaction conditions.

Table 1: Reagents and Conditions for Alkylation Steps

StepStarting MaterialBase (eq)Alkylating Agent (eq)SolventTemperature (°C)Time (h)
1Diethyl malonateNaOEt (1.0)Ethyl bromide (1.0)EthanolReflux2-4
2Diethyl ethylmalonateNaOEt (1.0)1-Bromo-3-methylbutane (1.0)EthanolReflux4-6

Table 2: Expected Yields for Synthesis Steps

StepProductTypical Yield (%)
1Diethyl Ethylmalonate75-85
2Diethyl Ethyl(3-methylbutyl)malonate70-80
32-Ethyl-5-methylhexanoic Acid80-90
Overall 2-Ethyl-5-methylhexanoic Acid 42-61

Visualizations

General Mechanism of Malonic Ester Synthesis

The following diagram illustrates the key mechanistic steps involved in the malonic ester synthesis.

Malonic_Ester_Mechanism cluster_0 Enolate Formation cluster_1 Alkylation (SN2) cluster_2 Hydrolysis & Decarboxylation MalonicEster Diethyl Malonate Enolate Enolate MalonicEster->Enolate + Base (-BH) AlkylatedEster Alkylated Malonic Ester Enolate->AlkylatedEster Nucleophilic Attack AlkylHalide R-X AlkylHalide->AlkylatedEster DicarboxylicAcid Substituted Malonic Acid AlkylatedEster->DicarboxylicAcid H3O+ CarboxylicAcid Final Carboxylic Acid DicarboxylicAcid->CarboxylicAcid Heat (-CO2) Experimental_Workflow start Start setup Reaction Setup {Flask Stirrer Condenser N2 atm} start->setup base_prep Base Preparation {Na in EtOH} setup->base_prep alkylation1 First Alkylation {Add Diethyl Malonate Add Ethyl Bromide Reflux} base_prep->alkylation1 alkylation2 Second Alkylation {Add Monoalkylated Ester Add 1-Bromo-3-methylbutane Reflux} workup1 Work-up 1 {Solvent removal Extraction Washing Drying} alkylation1->workup1 purification1 Purification 1 {Vacuum Distillation} workup1->purification1 purification1->base_prep Repeat for 2nd Alkylation purification1->alkylation2 workup2 Work-up 2 {Solvent removal Extraction Washing Drying} alkylation2->workup2 purification2 Purification 2 {Vacuum Distillation} workup2->purification2 hydrolysis Hydrolysis & Decarboxylation {Add HCl Reflux} purification2->hydrolysis workup3 Final Work-up {Extraction Washing Drying} hydrolysis->workup3 purification3 Final Purification {Vacuum Distillation} workup3->purification3 end End Product purification3->end

References

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-Ethyl-5-methylhexanoic acid, a chiral carboxylic acid with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of experimental data for the individual enantiomers in publicly accessible literature, this guide combines computed data with detailed, adaptable experimental protocols for their separation and characterization.

Introduction to the Stereoisomers of 2-Ethyl-5-methylhexanoic Acid

2-Ethyl-5-methylhexanoic acid possesses a single chiral center at the C2 position, giving rise to a pair of enantiomers: (R)-2-Ethyl-5-methylhexanoic acid and (S)-2-Ethyl-5-methylhexanoic acid. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment but can have significantly different biological activities due to the stereospecific nature of interactions with biological macromolecules.

The accurate characterization and separation of these stereoisomers are crucial for understanding their individual pharmacological and toxicological profiles, a critical aspect in drug development and chemical research.

stereoisomers Figure 1. Enantiomers of 2-Ethyl-5-methylhexanoic Acid racemate Racemic 2-Ethyl-5-methylhexanoic Acid S_enantiomer (S)-2-Ethyl-5-methylhexanoic Acid racemate->S_enantiomer Separation R_enantiomer (R)-2-Ethyl-5-methylhexanoic Acid racemate->R_enantiomer Separation mirror Mirror Plane S_enantiomer->mirror mirror->R_enantiomer diastereomeric_crystallization Figure 2. Workflow for Diastereomeric Salt Crystallization racemic_acid Racemic (R/S)-2-Ethyl-5-methylhexanoic Acid reaction Salt Formation in a Suitable Solvent racemic_acid->reaction chiral_base Enantiomerically Pure Chiral Base (e.g., (R)-(+)-1-phenylethylamine) chiral_base->reaction diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid·(R)-base and (S)-acid·(R)-base) reaction->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation less_soluble Less Soluble Diastereomeric Salt (Crystals) separation->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) separation->more_soluble acidification1 Acidification (e.g., with HCl) less_soluble->acidification1 acidification2 Acidification (e.g., with HCl) more_soluble->acidification2 enantiomer1 Enantiomerically Enriched Acid acidification1->enantiomer1 enantiomer2 Enantiomerically Enriched Acid acidification2->enantiomer2 chiral_hplc Figure 3. Experimental Workflow for Chiral HPLC sample_prep Sample Preparation (Dissolve racemic acid in mobile phase) injection Injection of Sample sample_prep->injection hplc_system HPLC System with Chiral Column (e.g., Polysaccharide-based CSP) separation Enantiomeric Separation on Column hplc_system->separation injection->hplc_system detection Detection (UV or MS) separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram analysis Data Analysis (Peak integration, e.e. calculation) chromatogram->analysis biological_activity Figure 4. Logical Relationship of Chirality and Biological Activity cluster_enantiomers Enantiomers cluster_effects Biological Effects S_enantiomer (S)-Enantiomer receptor Chiral Biological Receptor (e.g., Enzyme, Protein) S_enantiomer->receptor Binds with high affinity R_enantiomer (R)-Enantiomer R_enantiomer->receptor Binds with low affinity or not at all effect_S Specific Biological Response A receptor->effect_S Triggers effect_R Different or No Biological Response B receptor->effect_R Does not trigger or triggers differently

Physical and chemical properties of (S)-2-Ethyl-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-Ethyl-5-methylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Ethyl-5-methylhexanoic acid is a chiral carboxylic acid with a branched alkyl chain. Its stereodefined structure makes it a potentially valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of (S)-2-Ethyl-5-methylhexanoic acid, outlines a representative synthetic protocol, and presents logical workflows relevant to its characterization and potential application in research and development.

Chemical and Physical Properties

Table 1: Identifiers and Chemical Structure
IdentifierValueSource
IUPAC Name (2S)-2-ethyl-5-methylhexanoic acidPubChem[3]
Molecular Formula C₉H₁₈O₂PubChem[3]
Molecular Weight 158.24 g/mol PubChem[3]
Canonical SMILES CC--INVALID-LINK--C(=O)OPubChem[3]
InChI Key MAQIPNRKAZZHBJ-QMMMGPOBSA-NPubChem[3]
CAS Number N/A
Table 2: Physicochemical Properties
PropertyValueRemarksSource
Physical State LiquidAssumed based on related compoundsCAMEO Chemicals[4]
Boiling Point 228 °CExperimental, for 2-ethylhexanoic acidWikipedia[5], ChemicalBook[6]
Melting Point -59 °CExperimental, for 2-ethylhexanoic acidWikipedia[5]
Density 0.903 g/mLExperimental, for 2-ethylhexanoic acidWikipedia[5], CAMEO Chemicals[4]
Water Solubility 1.4 - 2.0 g/L at 20-25 °CExperimental, for 2-ethylhexanoic acidPubChem[7], REMPEC[8]
logP (Octanol/Water) 3.0Computed, for (S)-enantiomerPubChem[3]
pKa ~4.8Estimated based on typical carboxylic acids
Refractive Index 1.425 (at 20 °C)Experimental, for 2-ethylhexanoic acidChemicalBook[6]
Topological Polar Surface Area 37.3 ŲComputed, for (S)-enantiomerPubChem[3]
Rotatable Bond Count 5Computed, for (S)-enantiomerPubChem[3]

Reactivity and Chemical Behavior

As a carboxylic acid, (S)-2-Ethyl-5-methylhexanoic acid is expected to exhibit typical reactivity. It is a weak acid that will donate a proton to bases to form carboxylate salts.[6] The carboxylic acid moiety can undergo esterification with alcohols, conversion to acid chlorides, and other standard transformations. Its branched, lipophilic structure suggests good solubility in nonpolar organic solvents.[5]

Experimental Protocols: Asymmetric Synthesis

A specific, validated protocol for the synthesis of (S)-2-Ethyl-5-methylhexanoic acid is not available. However, a robust and widely used method for preparing chiral α-alkylated carboxylic acids is through the diastereoselective alkylation of a chiral auxiliary, such as an Evans oxazolidinone.[9][10] The following is a representative, three-step protocol adapted from established methodologies.

Step 1: Acylation of the Chiral Auxiliary

This step attaches the ethyl-carboxy precursor to the chiral auxiliary.

  • Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi), propionyl chloride.

  • Protocol:

    • Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.

    • Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional 2 hours.[11]

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the product into ethyl acetate (B1210297) (3 x volume of THF). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution in vacuo and purify the resulting N-propionyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

This key step establishes the desired (S)-stereocenter.

  • Materials: N-propionyl oxazolidinone from Step 1, anhydrous THF, sodium bis(trimethylsilyl)amide (NaHMDS), 1-bromo-3-methylbutane (B150244).

  • Protocol:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

    • Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate.[9]

    • Add a solution of 1-bromo-3-methylbutane (1.2 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.[11]

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

This final step liberates the target carboxylic acid.

  • Materials: Alkylated product from Step 2, THF, water, 30% hydrogen peroxide (H₂O₂), lithium hydroxide (B78521) (LiOH).

  • Protocol:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).[11]

    • Stir the reaction mixture vigorously at 0 °C for 4 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

    • Extract the aqueous layer with ethyl acetate to remove the liberated chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the target (S)-2-Ethyl-5-methylhexanoic acid with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo to yield the final product.

Visualizations

The following diagrams illustrate the representative synthesis and a general workflow for the characterization of a novel chiral compound.

G node_acylation Step 1: Acylation of Chiral Auxiliary node_alkylation Step 2: Diastereoselective Alkylation node_acylation->node_alkylation N-propionyl oxazolidinone node_cleavage Step 3: Cleavage of Auxiliary node_alkylation->node_cleavage Alkylated intermediate node_product (S)-2-Ethyl-5- methylhexanoic acid node_cleavage->node_product G cluster_synthesis Chemical Synthesis cluster_analysis Structural & Purity Analysis cluster_bio Biological Evaluation node_synthesis Asymmetric Synthesis & Purification node_structure Structure Verification (NMR, MS) node_synthesis->node_structure node_purity Purity & Enantiomeric Excess (Chiral HPLC, GC) node_structure->node_purity node_screening In Vitro Screening (Target Binding, Cell Assays) node_purity->node_screening node_adme ADME/Tox Profiling node_screening->node_adme node_invivo In Vivo Efficacy Studies node_adme->node_invivo

References

An In-depth Technical Guide to 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Ethyl-5-methylhexanoic acid, including its nomenclature, physicochemical properties, proposed synthesis, potential biological significance, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Nomenclature and Synonyms

The compound with the chemical structure entailing a hexanoic acid backbone substituted with an ethyl group at the second carbon and a methyl group at the fifth carbon is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-Ethyl-5-methylhexanoic acid[1]

The structure contains a chiral center at the C-2 position, leading to two possible stereoisomers: (2S)-2-ethyl-5-methylhexanoic acid and (2R)-2-ethyl-5-methylhexanoic acid.

Synonyms: A variety of synonyms and identifiers are used in chemical databases and literature to refer to this compound. These include:

  • d-2-(3-Methylbutyl)butanoic acid[1]

  • SCHEMBL584092[1]

  • SCHEMBL18307368[2]

  • Molport-012-193-925[3]

  • MFCD12794545[3]

  • A1-21117[1]

  • 861343-13-7 (CAS Number)[1]

  • 939-746-5 (European Community Number)[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of 2-Ethyl-5-methylhexanoic acid are crucial for its handling, formulation, and application in experimental settings. The available data, primarily from computational predictions, are summarized in the table below.

PropertyValueSource
Molecular Formula C9H18O2PubChem[1][4]
Molecular Weight 158.24 g/mol PubChem[4][5]
Monoisotopic Mass 158.13068 DaPubChem[6]
XlogP (predicted) 3.0PubChemLite[6]
Topological Polar Surface Area 37.3 ŲPubChem[4][5]
Heavy Atom Count 11PubChem
Rotatable Bond Count 5PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for 2-Ethyl-5-methylhexanoic acid is not prominently available in the chemical literature. However, a plausible synthetic route can be proposed based on the well-established malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.

Objective: To synthesize 2-Ethyl-5-methylhexanoic acid via malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromo-3-methylbutane

  • Ethyl iodide

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Methodology:

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous ethanol (B145695) solvent to form the corresponding enolate.

  • First Alkylation: The enolate is reacted with 1-bromo-3-methylbutane. The nucleophilic enolate displaces the bromide ion in an SN2 reaction to form diethyl (3-methylbutyl)malonate.

  • Second Enolate Formation: The mono-alkylated malonic ester is treated again with sodium ethoxide to form a new enolate.

  • Second Alkylation: The enolate is then reacted with ethyl iodide to introduce the ethyl group, yielding diethyl ethyl(3-methylbutyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting dialkylated diethyl malonate is subjected to acidic hydrolysis (e.g., by refluxing with aqueous hydrochloric acid). This step hydrolyzes both ester groups to carboxylic acids and is followed by decarboxylation upon heating to yield the final product, 2-Ethyl-5-methylhexanoic acid.

  • Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent like diethyl ether. The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

G cluster_0 Synthesis Workflow start Diethyl Malonate enolate1 Enolate Formation (Sodium Ethoxide) start->enolate1 alkylation1 First Alkylation (1-Bromo-3-methylbutane) enolate1->alkylation1 intermediate1 Diethyl (3-methylbutyl)malonate alkylation1->intermediate1 enolate2 Second Enolate Formation (Sodium Ethoxide) intermediate1->enolate2 alkylation2 Second Alkylation (Ethyl Iodide) enolate2->alkylation2 intermediate2 Diethyl ethyl(3-methylbutyl)malonate alkylation2->intermediate2 hydrolysis Hydrolysis & Decarboxylation (Acid, Heat) intermediate2->hydrolysis end 2-Ethyl-5-methylhexanoic acid hydrolysis->end

Proposed synthesis workflow for 2-Ethyl-5-methylhexanoic acid.

Biological Significance and Signaling Pathways

Direct studies on the biological activity and signaling pathways of 2-Ethyl-5-methylhexanoic acid are scarce. However, as a monomethyl branched-chain fatty acid (BCFA), its biological roles can be inferred from the broader class of these molecules.

BCFAs are present in various organisms and are known to participate in numerous biochemical processes and affect multiple signaling pathways.[7] They are key components of bacterial membranes, influencing their fluidity and permeability.[2] In humans, BCFAs are obtained from dietary sources, particularly dairy products, and can also be synthesized endogenously.[8]

Research on various BCFAs suggests their potential involvement in:

  • Anti-inflammatory effects: Some BCFAs have demonstrated anti-inflammatory properties in cellular models.[7]

  • Metabolic regulation: Studies have shown that BCFAs can influence lipid metabolism. For instance, certain iso-BCFAs have been shown to reduce triacylglycerol content in liver cells by upregulating genes involved in lipid catabolism.[2] An inverse correlation has been observed between serum concentrations of BCFAs and triglyceride levels in humans.[8]

  • Anti-cancer properties: Some BCFAs have exhibited cytotoxic effects on cancer cells, potentially through the inhibition of fatty acid biosynthesis.[9]

  • Gut health: As components of the gut microbiota, BCFAs may play a role in maintaining gut homeostasis.

The metabolic fate of 2-Ethyl-5-methylhexanoic acid has not been explicitly studied. However, research on the structurally similar compound, 2-ethylhexanoic acid, has shown that its major catabolic pathway in humans is beta-oxidation, leading to urinary excretion of metabolites like 2-ethyl-3-oxohexanoic acid.[10] It is plausible that 2-Ethyl-5-methylhexanoic acid undergoes a similar metabolic process.

G cluster_1 Hypothetical Metabolic Pathway start 2-Ethyl-5-methylhexanoic acid activation Activation to Acyl-CoA start->activation beta_oxidation Beta-Oxidation Cascade activation->beta_oxidation end Metabolites for Excretion or Entry into other Pathways beta_oxidation->end

Hypothetical metabolic pathway for 2-Ethyl-5-methylhexanoic acid.

Analytical Methodologies

The quantitative analysis of 2-Ethyl-5-methylhexanoic acid in biological matrices typically requires chromatographic separation coupled with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for fatty acid analysis.[11]

Objective: To quantify 2-Ethyl-5-methylhexanoic acid in a biological sample (e.g., plasma) by GC-MS.

Materials:

  • Biological sample (e.g., plasma)

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Organic solvents for extraction (e.g., chloroform/methanol or ethyl acetate)

  • Derivatization reagents (e.g., BF3-methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous sodium sulfate

  • GC-MS system

Methodology:

  • Sample Preparation and Extraction: An internal standard is added to the biological sample. The fatty acids are then extracted from the matrix using a liquid-liquid extraction method.[11]

  • Derivatization: Carboxylic acids are often not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert 2-Ethyl-5-methylhexanoic acid into a more volatile ester, such as a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. This is typically achieved by reacting the dried extract with a derivatizing agent like BF3-methanol or BSTFA with heating.[11][12]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column based on their boiling points and polarity. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte derivative to that of the internal standard, using a calibration curve generated from standards of known concentrations.

G cluster_2 Analytical Workflow sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction sample->extraction derivatization Derivatization (e.g., Esterification) extraction->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Analysis & Quantification analysis->quantification

General workflow for the analysis of 2-Ethyl-5-methylhexanoic acid.

Conclusion

2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid with limited specific data in the scientific literature. This guide has provided a summary of its nomenclature, computed physicochemical properties, a proposed synthetic route, potential biological roles based on related compounds, and a general analytical methodology. Further experimental research is needed to fully elucidate the properties, biological functions, and metabolic fate of this specific molecule.

References

Potential Biological Activities of 2-Ethyl-5-methylhexanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data directly pertaining to the biological activities of 2-Ethyl-5-methylhexanoic acid is limited in publicly available literature. This document leverages data from its close structural analog, 2-Ethylhexanoic acid (2-EHA), to provide insights into its potential biological effects. The toxicological and metabolic information presented herein is primarily based on studies conducted on 2-EHA and should be interpreted with caution as a predictive assessment for 2-Ethyl-5-methylhexanoic acid.

Executive Summary

This technical guide provides a summary of the potential biological activities of 2-Ethyl-5-methylhexanoic acid, drawing heavily on data from the structurally similar compound, 2-Ethylhexanoic acid (2-EHA). The primary biological activities identified for 2-EHA are centered around its toxicology, specifically developmental and reproductive toxicity. Furthermore, its metabolic fate involves pathways such as beta-oxidation and glucuronidation, and it has been identified as a peroxisome proliferator. This document collates the available quantitative toxicological data, outlines the methodologies of key toxicological studies, and presents a proposed metabolic pathway. Due to the absence of specific pharmacological studies on 2-Ethyl-5-methylhexanoic acid, this guide focuses on the toxicological and metabolic aspects as a foundation for further research.

Toxicological Profile

The toxicological assessment of 2-EHA indicates potential for developmental and maternal toxicity. Key quantitative data from studies on rats and rabbits are summarized below.

Quantitative Toxicological Data for 2-Ethylhexanoic Acid (2-EHA)
SpeciesStudy TypeDosing RouteDosageEffects ObservedNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
Wistar RatDevelopmental ToxicityDrinking Water0, 100, 300, 600 mg/kg/day (Gestation Days 6-19)Skeletal variations and malformations in fetuses. Reduced maternal body weight at higher doses.< 100 (Developmental)100 (Developmental)[1][2]
Fischer 344 RatDevelopmental ToxicityOral Gavage100, 250, 500, 1000 mg/kg/day (Gestation Days 6-15)Increased resorptions, dead fetuses, and growth retardation at 500 mg/kg/day. Maternal death at 1000 mg/kg/day.100 (Developmental), 250 (Maternal)250 (Developmental)[3]
New Zealand White RabbitDevelopmental ToxicityOral Gavage25, 125, 250 mg/kg/day (Gestation Days 6-18)Maternal death and abortion at 125 and 250 mg/kg/day. No significant developmental effects reported.≥ 250 (Developmental)125 (Maternal)[1][3]
Wistar RatReproductive ToxicityDrinking Water100, 300, 600 mg/kg/dayEffects on fertility reported.--[1][4]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols for Key Toxicological Studies

Developmental Toxicity Study in Wistar Rats (Oral Administration via Drinking Water)

  • Test Substance: 2-Ethylhexanoic acid (2-EHA)

  • Animal Model: Pregnant female Wistar rats.

  • Administration Route: In drinking water.

  • Dosage Levels: 0 (control), 100, 300, or 600 mg/kg body weight/day.

  • Exposure Period: Gestation days 6 through 19.

  • Methodology: Mated female rats were administered the test substance in their drinking water during the critical period of organogenesis. On gestation day 20, the dams were euthanized, and fetuses were examined for external, visceral, and skeletal malformations and variations. Maternal toxicity was assessed by monitoring clinical signs, body weight, and food/water consumption.[1][2]

Developmental Toxicity Study in Fischer 344 Rats (Oral Gavage)

  • Test Substance: 2-Ethylhexanoic acid (2-EHA)

  • Animal Model: Pregnant female Fischer 344 rats.

  • Administration Route: Oral gavage.

  • Dosage Levels: 100, 250, 500, or 1000 mg/kg body weight/day.

  • Exposure Period: Gestation days 6 through 15.

  • Methodology: The test substance was administered daily by oral gavage to pregnant rats. Maternal health was monitored throughout the study. At the end of the gestation period, fetuses were delivered by cesarean section and evaluated for viability, growth, and morphological abnormalities.[3]

Metabolic Fate

The metabolism of 2-EHA has been studied in vivo, revealing several key pathways. It is anticipated that 2-Ethyl-5-methylhexanoic acid would undergo a similar metabolic transformation.

Proposed Metabolic Pathway of 2-Ethylhexanoic Acid

The primary metabolic routes for 2-EHA include beta-oxidation and conjugation with glucuronic acid. The major urinary metabolite in humans has been identified as 2-ethyl-3-oxohexanoic acid, a product of beta-oxidation.[5] Other identified metabolites in rats include the glucuronide of 2-EHA, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid.[6]

Metabolic_Pathway_of_2_EHA cluster_ingestion Ingestion and Absorption cluster_metabolism Metabolic Pathways cluster_metabolites Metabolites 2_EHA 2-Ethylhexanoic Acid Beta_Oxidation Beta-Oxidation 2_EHA->Beta_Oxidation Glucuronidation Glucuronidation 2_EHA->Glucuronidation Hydroxylation Omega and Omega-1 Hydroxylation 2_EHA->Hydroxylation Metabolite_1 2-Ethyl-3-oxohexanoic acid Beta_Oxidation->Metabolite_1 Metabolite_2 2-EHA-glucuronide Glucuronidation->Metabolite_2 Metabolite_3 2-Ethyl-5-hydroxyhexanoic acid 2-Ethyl-6-hydroxyhexanoic acid Hydroxylation->Metabolite_3 Metabolite_4 2-Ethyl-1,6-hexanedioic acid Metabolite_3->Metabolite_4 Oxidation

Proposed metabolic pathways of 2-Ethylhexanoic Acid (2-EHA).

Peroxisome Proliferation

2-EHA has been identified as a peroxisome proliferator in rodents.[7][8] Peroxisome proliferators are a class of chemicals that induce the proliferation of peroxisomes in the liver cells of rodents. This effect is mediated by the peroxisome proliferator-activated receptor alpha (PPARα). The induction of peroxisomes is associated with a subsequent increase in the expression of genes involved in lipid metabolism. While this is a well-documented phenomenon in rodents, the relevance to human health is a subject of ongoing research and debate, as humans are generally less responsive to peroxisome proliferators than rodents.

Peroxisome_Proliferation_Workflow Compound 2-Ethylhexanoic Acid (Peroxisome Proliferator) PPARa Activation of PPARα Compound->PPARa Gene_Expression Altered Gene Expression PPARa->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Metabolic_Changes Increased Lipid Metabolism Peroxisome_Proliferation->Metabolic_Changes

Simplified workflow of peroxisome proliferation induced by 2-EHA.

Conclusions and Future Directions

The available data, primarily from the analog 2-Ethylhexanoic acid, suggest that the principal biological activities of 2-Ethyl-5-methylhexanoic acid are likely to be in the realm of developmental and reproductive toxicology. Its metabolic profile is expected to involve beta-oxidation and glucuronidation, and it may act as a peroxisome proliferator.

There is a clear need for direct experimental investigation into the biological activities of 2-Ethyl-5-methylhexanoic acid to confirm these predictions and to explore potential pharmacological effects. Future research should focus on:

  • Direct Toxicological Assessment: Conducting developmental and reproductive toxicity studies specifically on 2-Ethyl-5-methylhexanoic acid.

  • Pharmacological Screening: Evaluating the compound for a range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.

  • Metabolic Studies: Elucidating the precise metabolic pathways of 2-Ethyl-5-methylhexanoic acid in various species, including humans.

  • Mechanism of Action: Investigating the molecular mechanisms underlying any observed biological activities, including its interaction with nuclear receptors like PPARs.

This document serves as a foundational resource for researchers interested in 2-Ethyl-5-methylhexanoic acid, highlighting the current knowledge gaps and suggesting avenues for future investigation.

References

An In-depth Technical Guide to 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, history, and experimental protocols for 2-Ethyl-5-methylhexanoic acid is limited. This guide provides a comprehensive overview of its known computed properties and presents general synthetic strategies and a representative experimental protocol for a structurally related compound to serve as a reference for researchers.

Introduction

2-Ethyl-5-methylhexanoic acid is a branched-chain carboxylic acid with the chemical formula C9H18O2.[1][2] As a member of the carboxylic acid family, it possesses a carboxyl functional group (-COOH), which imparts acidic properties.[3] Branched-chain fatty acids are known to have different physical and chemical properties compared to their straight-chain isomers, often exhibiting lower melting points and different solubility profiles.[4] While specific applications for 2-Ethyl-5-methylhexanoic acid are not well-documented, its structure suggests potential utility as a synthetic building block in various areas of organic chemistry and drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C9H18O2[1][2]
Molecular Weight 158.24 g/mol [1][5]
IUPAC Name 2-ethyl-5-methylhexanoic acid[1]
SMILES CCC(CCC(C)C)C(=O)O[1][2]
InChI InChI=1S/C9H18O2/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11)[1][6]
InChIKey MAQIPNRKAZZHBJ-UHFFFAOYSA-N[1][6]
XLogP3 (Predicted) 3.0[6]
Topological Polar Surface Area 37.3 Ų[1][5]
Monoisotopic Mass 158.13068 Da[6]

Synthesis and Experimental Protocols

Specific, validated experimental protocols for the synthesis of 2-Ethyl-5-methylhexanoic acid are not documented in peer-reviewed literature. However, general methods for the synthesis of α-alkylated carboxylic acids can be applied. A common strategy involves the alkylation of a carboxylic acid enolate or a synthetic equivalent.

One plausible, though not documented, approach would be the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. A conceptual workflow for such a synthesis is presented below.

G Conceptual Synthesis of a Branched-Chain Carboxylic Acid Start Diethyl Malonate Base 1. Sodium Ethoxide (Base) Start->Base Alkyl1 2. 1-bromo-3-methylbutane Base->Alkyl1 Intermediate1 Alkylated Malonic Ester Alkyl1->Intermediate1 Base2 3. Sodium Ethoxide (Base) Intermediate1->Base2 Alkyl2 4. Ethyl Bromide Base2->Alkyl2 Intermediate2 Dialkylated Malonic Ester Alkyl2->Intermediate2 Hydrolysis 5. H3O+, Heat (Hydrolysis & Decarboxylation) Intermediate2->Hydrolysis Product 2-Ethyl-5-methylhexanoic Acid Hydrolysis->Product

Caption: Conceptual workflow for the synthesis of 2-Ethyl-5-methylhexanoic acid.

The following is a detailed experimental protocol for the synthesis of the structurally related compound, 2-Methyl-5-oxohexanoic acid.[7] This two-step procedure, involving a Michael addition followed by hydrolysis and decarboxylation, illustrates a common strategy in organic synthesis that could potentially be adapted.[7]

Step 1: Michael Addition

  • Reaction Setup: To a solution of ethyl 2-methylacetoacetate (B1246266) (1.0 eq) in t-butanol, add a catalytic amount of potassium t-butoxide (0.05 eq) at a temperature maintained at or below 10 °C.

  • Addition of Michael Acceptor: To this mixture, add methyl vinyl ketone (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), neutralize the mixture with a mild acid. Remove the solvent under reduced pressure to yield the crude intermediate, ethyl 2-methyl-2-(3-oxobutyl)acetoacetate.

Step 2: Hydrolysis & Decarboxylation

  • Reaction Setup: The crude intermediate from Step 1 is dissolved in an aqueous solution of a strong acid (e.g., 6 M HCl).

  • Reaction Progression: Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • Extraction: After cooling to room temperature, saturate the aqueous solution with sodium chloride. Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to yield 2-Methyl-5-oxohexanoic acid. Further purification can be achieved by distillation or recrystallization if necessary.[7]

G Experimental Workflow for a Related Compound Start Start: Ethyl 2-methylacetoacetate + Methyl vinyl ketone Step1 Step 1: Michael Addition (t-BuOK, t-BuOH, <=10°C) Start->Step1 Intermediate Intermediate: Ethyl 2-methyl-2-(3-oxobutyl)acetoacetate Step1->Intermediate Step2 Step 2: Hydrolysis & Decarboxylation (Aq. Acid, Heat) Intermediate->Step2 Workup Work-up: Extraction with Ethyl Acetate Step2->Workup Product Final Product: 2-Methyl-5-oxohexanoic acid Workup->Product

Caption: Workflow for the synthesis of 2-Methyl-5-oxohexanoic acid.[7]

Conclusion

While 2-Ethyl-5-methylhexanoic acid is a structurally defined compound, there is a notable absence of dedicated research on its discovery, history, and specific applications in the public domain. The provided information, including computed physicochemical properties and representative synthetic methodologies for related compounds, serves as a foundational guide for researchers. Further experimental investigation is required to fully characterize this molecule and explore its potential in drug development and other scientific disciplines.

References

2-Ethyl-5-methylhexanoic Acid: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 2-Ethyl-5-methylhexanoic acid as a versatile precursor in organic synthesis. While specific documented applications for this particular branched-chain carboxylic acid are not extensively reported in readily available literature, its structural features suggest its utility in the synthesis of a variety of organic molecules. This document outlines its physicochemical properties, a plausible synthetic route, and its potential applications in forming key chemical bonds, supported by generalized experimental protocols and conceptual diagrams.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2-Ethyl-5-methylhexanoic acid is presented in Table 1. These properties are crucial for its handling, reaction setup, and purification.[1][2][3]

PropertyValue
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
IUPAC Name2-ethyl-5-methylhexanoic acid
SMILESCCC(CCC(C)C)C(=O)O
InChIInChI=1S/C9H18O2/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11)
InChIKeyMAQIPNRKAZZHBJ-UHFFFAOYSA-N

Table 1: Physicochemical and Computed Properties of 2-Ethyl-5-methylhexanoic acid.[1][2][3]

Synthesis of 2-Ethyl-5-methylhexanoic Acid

A plausible and efficient method for the laboratory synthesis of 2-Ethyl-5-methylhexanoic acid involves the alkylation of a malonic ester derivative, a classic and reliable method for the formation of substituted carboxylic acids.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the α-carbon, pointing to diethyl malonate as a suitable starting material.

Retrosynthesis TM 2-Ethyl-5-methylhexanoic acid Inter1 α-alkylated malonic ester TM->Inter1 Decarboxylation Hydrolysis SM1 Diethyl malonate Inter1->SM1 Alkylation Alkyl_halide1 1-bromo-3-methylbutane (B150244) Inter1->Alkyl_halide1 Alkylation Alkyl_halide2 Ethyl bromide Inter1->Alkyl_halide2 Alkylation

Caption: Retrosynthetic analysis of 2-Ethyl-5-methylhexanoic acid.

Forward Synthetic Pathway

The forward synthesis involves a two-step alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Forward_Synthesis start Diethyl malonate step1 Mono-alkylated malonic ester start->step1 1. NaOEt 2. 1-bromo-3-methylbutane step2 Di-alkylated malonic ester step1->step2 1. NaOEt 2. Ethyl bromide step3 Di-acid step2->step3 H₃O⁺, Δ product 2-Ethyl-5-methylhexanoic acid step3->product - CO₂

Caption: Proposed synthetic pathway for 2-Ethyl-5-methylhexanoic acid.

Detailed Experimental Protocol: Synthesis of 2-Ethyl-5-methylhexanoic Acid

Objective: To synthesize 2-Ethyl-5-methylhexanoic acid via malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • 1-bromo-3-methylbutane

  • Ethyl bromide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

Step 1: First Alkylation

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add 1-bromo-3-methylbutane dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude mono-alkylated product.

Step 2: Second Alkylation

  • Dissolve the crude product from Step 1 in anhydrous ethanol in a flame-dried round-bottom flask.

  • Add sodium ethoxide and stir until a homogenous solution is formed.

  • Add ethyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, work up the reaction as described in Step 1 to obtain the crude di-alkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude di-alkylated ester, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux. The hydrolysis of the esters and subsequent decarboxylation will occur. The evolution of CO₂ gas should be observed.

  • Continue heating until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Ethyl-5-methylhexanoic acid.

  • Purify the product by vacuum distillation or column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity assessed by GC-MS.

Applications as a Precursor in Organic Synthesis

The carboxylic acid functionality of 2-Ethyl-5-methylhexanoic acid makes it a valuable precursor for the synthesis of various derivatives, primarily through reactions at the carboxyl group.

Esterification

Esterification is a fundamental transformation of carboxylic acids. The resulting esters of 2-Ethyl-5-methylhexanoic acid can be utilized as fragrances, plasticizers, or as intermediates in further synthetic steps.

Esterification start 2-Ethyl-5-methylhexanoic acid product Ester start->product reagent Alcohol (R'-OH) reagent->product Acid catalyst (e.g., H₂SO₄) or Coupling agent

Caption: General scheme for the esterification of 2-Ethyl-5-methylhexanoic acid.

Objective: To synthesize an ethyl ester of 2-Ethyl-5-methylhexanoic acid.

Materials:

  • 2-Ethyl-5-methylhexanoic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Ethyl-5-methylhexanoic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After cooling, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the ester by vacuum distillation.

Amide Formation

Amide bond formation is one of the most important reactions in organic and medicinal chemistry. Amides derived from 2-Ethyl-5-methylhexanoic acid could be of interest as potential biologically active molecules or as building blocks for more complex structures.

Amide_Formation start 2-Ethyl-5-methylhexanoic acid product Amide start->product reagent Amine (R'R''NH) reagent->product Coupling agent (e.g., DCC, EDC)

Caption: General scheme for amide formation from 2-Ethyl-5-methylhexanoic acid.

Objective: To synthesize the N-benzyl amide of 2-Ethyl-5-methylhexanoic acid.

Materials:

  • 2-Ethyl-5-methylhexanoic acid

  • Benzylamine (B48309)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Ethyl-5-methylhexanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add benzylamine and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC in DCM dropwise. A white precipitate (dicyclohexylurea, if DCC is used) will form.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the urea (B33335) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Conclusion

2-Ethyl-5-methylhexanoic acid, with its branched alkyl chain and carboxylic acid functional group, represents a potentially valuable, lipophilic building block in organic synthesis. While direct literature on its applications is sparse, its utility as a precursor can be confidently inferred from the well-established reactivity of carboxylic acids. The synthetic route and reaction protocols provided in this guide offer a solid foundation for researchers to produce and utilize this compound in the development of novel molecules for pharmaceutical and materials science applications. The provided experimental procedures are generalized and may require optimization for specific substrates and scales.

References

Predicted Metabolic Fate of 2-Ethyl-5-methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted metabolic fate of 2-Ethyl-5-methylhexanoic acid, a branched-chain fatty acid. In the absence of direct experimental data for this specific compound, this document extrapolates its metabolic pathways based on established principles of fatty acid metabolism and data from structurally analogous compounds, primarily 2-ethylhexanoic acid (EHA). The predicted metabolic routes include mitochondrial β-oxidation, peroxisomal α-oxidation, ω-oxidation, and phase II glucuronidation. This guide provides a theoretical framework for its breakdown, potential metabolites, and adaptable experimental protocols for future in vitro and in vivo investigations.

Introduction

2-Ethyl-5-methylhexanoic acid is a nine-carbon branched-chain carboxylic acid. Its structure, featuring both an ethyl group at the α-carbon and a methyl group at the 5-position, suggests a complex metabolic profile. Understanding the metabolic fate of such compounds is crucial in drug development and toxicology, as metabolites can exhibit distinct pharmacological or toxicological properties. This guide synthesizes current knowledge on the metabolism of structurally related fatty acids to predict the biotransformation of 2-Ethyl-5-methylhexanoic acid.

Predicted Metabolic Pathways

The metabolic fate of 2-Ethyl-5-methylhexanoic acid is predicted to involve several key pathways for fatty acid catabolism and detoxification. The presence of branching at the α- and near the ω-end of the molecule will likely influence the primary routes of metabolism.

Beta-Oxidation (Mitochondrial)

Standard β-oxidation is the primary pathway for straight-chain fatty acid breakdown. However, the α-ethyl group in 2-Ethyl-5-methylhexanoic acid is expected to sterically hinder the enzymes of conventional β-oxidation. While the major catabolic pathway for 2-ethylhexanoic acid (EHA) in humans is β-oxidation, the presence of the additional methyl group in the target molecule may alter this preference.[1] It is plausible that a modified form of β-oxidation could occur, though likely at a reduced rate compared to unbranched fatty acids.

Alpha-Oxidation (Peroxisomal)

Alpha-oxidation is a key pathway for the metabolism of branched-chain fatty acids, particularly those with a methyl group at the β-carbon, which blocks β-oxidation.[2] While 2-Ethyl-5-methylhexanoic acid does not have a β-methyl group, the α-ethyl group may direct it towards α-oxidation as an alternative initial breakdown step. This process would involve the removal of a single carbon from the carboxyl end, yielding a shorter fatty acid that may be more amenable to subsequent β-oxidation.

Omega-Oxidation (Endoplasmic Reticulum)

Omega-oxidation serves as an alternative route for fatty acid degradation, especially when β-oxidation is impaired.[3][4] This pathway involves the oxidation of the terminal methyl (ω) carbon.[3][4] Given the potential for hindered β-oxidation due to the α-ethyl group, ω-oxidation is a probable metabolic route for 2-Ethyl-5-methylhexanoic acid. This pathway would lead to the formation of dicarboxylic acids.

Glucuronidation (Phase II Conjugation)

Glucuronidation is a major phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion.[5] Carboxylic acids are known substrates for UDP-glucuronosyltransferases (UGTs). The structurally similar 2-ethylhexanoic acid undergoes glucuronidation.[6] Therefore, it is highly probable that 2-Ethyl-5-methylhexanoic acid will be conjugated with glucuronic acid to form an acyl glucuronide.

Predicted Metabolites

Based on the predicted metabolic pathways, a series of metabolites for 2-Ethyl-5-methylhexanoic acid can be anticipated. The quantitative distribution of these metabolites would require experimental validation.

Table 1: Predicted Metabolites of 2-Ethyl-5-methylhexanoic Acid

Metabolite Predicted Pathway Notes
2-Ethyl-5-methylhexanoyl-CoAActivation for OxidationPrecursor for β- and α-oxidation.
4-Methylheptanoyl-CoAPost α-OxidationResulting from the removal of one carbon.
Propionyl-CoA & Acetyl-CoAβ-Oxidation ProductsStandard end-products of odd and even chain fatty acid oxidation.[2]
2-Ethyl-5-methyl-1,8-octanedioic acidω-OxidationDicarboxylic acid formed from oxidation of the terminal methyl group.
2-Ethyl-5-hydroxy-5-methylhexanoic acidω-1 OxidationHydroxylated metabolite from oxidation adjacent to the terminal methyl group.
2-Ethyl-5-methylhexanoic acid glucuronideGlucuronidationAcyl glucuronide conjugate for excretion.

Visualized Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathways for 2-Ethyl-5-methylhexanoic acid.

Predicted_Metabolic_Fate cluster_activation Activation cluster_oxidation Oxidative Pathways cluster_beta β-Oxidation (Mitochondria) cluster_alpha α-Oxidation (Peroxisome) cluster_omega ω-Oxidation (ER) cluster_conjugation Phase II Conjugation 2-Ethyl-5-methylhexanoic_acid 2-Ethyl-5-methylhexanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2-Ethyl-5-methylhexanoic_acid->Acyl_CoA_Synthetase Omega_Oxidation ω-Oxidation 2-Ethyl-5-methylhexanoic_acid->Omega_Oxidation Glucuronidation Glucuronidation (UGT) 2-Ethyl-5-methylhexanoic_acid->Glucuronidation 2-Ethyl-5-methylhexanoyl_CoA 2-Ethyl-5-methylhexanoyl-CoA Acyl_CoA_Synthetase->2-Ethyl-5-methylhexanoyl_CoA Beta_Oxidation β-Oxidation (Potentially Hindered) 2-Ethyl-5-methylhexanoyl_CoA->Beta_Oxidation Alpha_Oxidation α-Oxidation 2-Ethyl-5-methylhexanoyl_CoA->Alpha_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 4-Methylheptanoyl_CoA 4-Methylheptanoyl-CoA Alpha_Oxidation->4-Methylheptanoyl_CoA Dicarboxylic_Acid Dicarboxylic Acid Metabolites Omega_Oxidation->Dicarboxylic_Acid Glucuronide_conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_conjugate Excretion Excretion (Urine/Bile) Glucuronide_conjugate->Excretion

Caption: Predicted metabolic pathways of 2-Ethyl-5-methylhexanoic acid.

Adaptable Experimental Protocols

The following protocols are generalized methods that can be adapted for the investigation of the metabolic fate of 2-Ethyl-5-methylhexanoic acid.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify metabolites formed by phase I (e.g., cytochrome P450-mediated oxidation) and phase II (e.g., glucuronidation) enzymes.[7][8]

Objective: To determine the in vitro metabolic profile of 2-Ethyl-5-methylhexanoic acid in human and relevant preclinical species liver microsomes.

Materials:

  • 2-Ethyl-5-methylhexanoic acid

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 2-Ethyl-5-methylhexanoic acid in a suitable solvent (e.g., DMSO, Methanol).

    • In a 96-well plate or microcentrifuge tubes, add phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1-10 µM).

    • For glucuronidation assessment, include UDPGA (final concentration typically 2 mM).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In_Vitro_Metabolism_Workflow Start Start: Prepare Incubation Mixture (Microsomes, Compound, Buffer) Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Initiate_Reaction Initiate Reaction (Add NADPH/UDPGA) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (Time course) Initiate_Reaction->Incubate Terminate Terminate Reaction (Add cold Acetonitrile) Incubate->Terminate Process Process Sample (Vortex, Centrifuge) Terminate->Process Analyze Analyze by LC-MS/MS Process->Analyze

Caption: Workflow for in vitro metabolism studies.

Sample Preparation for GC-MS Analysis of Fatty Acid Metabolites

This protocol details the derivatization of carboxylic acids to their more volatile methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.[9][10]

Objective: To prepare samples for the quantitative analysis of 2-Ethyl-5-methylhexanoic acid and its potential oxidative metabolites by GC-MS.

Materials:

  • Biological matrix (plasma, urine, cell lysate)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Methanol with 2.5% (v/v) sulfuric acid

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Extraction:

    • To 100 µL of the biological sample, add the internal standard.

    • Extract the lipids using a suitable organic solvent system (e.g., Folch method with chloroform:methanol).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Transesterification):

    • To the dried extract, add 1 mL of methanol with 2.5% sulfuric acid.

    • Seal the vial and heat at 80°C for 1 hour.[9]

    • Cool the vial to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried hexane solution to a new vial and evaporate to the desired final volume for injection.

  • GC-MS Analysis:

    • Inject the prepared FAMEs onto a suitable GC column for separation and subsequent detection by mass spectrometry.

Conclusion

The metabolic fate of 2-Ethyl-5-methylhexanoic acid is predicted to be a multifaceted process involving β-oxidation (potentially hindered), α-oxidation, ω-oxidation, and glucuronidation. The presence of both α-ethyl and 5-methyl branching introduces complexity that warrants detailed experimental investigation. The adaptable protocols provided in this guide offer a starting point for researchers to elucidate the precise metabolic pathways and quantify the resulting metabolites, which is essential for a comprehensive understanding of its biological activity and safety profile.

References

Methodological & Application

Application Note: Chiral Separation of 2-Ethyl-5-methylhexanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-5-methylhexanoic acid is a chiral carboxylic acid. As with many chiral compounds, its enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is crucial in drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral molecules.[1][2][3] This application note provides a detailed protocol for the chiral separation of 2-Ethyl-5-methylhexanoic acid enantiomers by HPLC. The methodology is based on established principles for the separation of analogous chiral carboxylic acids.[1][4]

Principle of Chiral HPLC Separation

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stability. This difference in interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[1][4] Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids.[5]

Experimental Protocols

1. Sample Preparation

  • Accurately weigh approximately 10 mg of racemic 2-Ethyl-5-methylhexanoic acid.

  • Dissolve the sample in 10 mL of the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II LC System or equivalent
Chiral Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: These conditions are a starting point and may require optimization for the specific sample and system. The addition of a small amount of an acidic modifier like TFA to the mobile phase is often crucial for achieving sharp and symmetrical peaks for acidic compounds.[1]

3. Data Analysis

  • Integrate the peak areas for the two separated enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Data Presentation

Table 1: Representative Chromatographic Data for the Chiral Separation of 2-Ethyl-5-methylhexanoic Acid Enantiomers

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) tR1tR2
Peak Area A1A2
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Note: The elution order of the enantiomers should be confirmed using enantiomerically pure standards if available.[1]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic 2-Ethyl-5-methylhexanoic Acid prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Dilute to Final Concentration prep2->prep3 prep4 Filter Sample (0.45 µm) prep3->prep4 hplc1 Inject Sample into HPLC System prep4->hplc1 hplc2 Separation on Chiral Column hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Excess (e.e.) data1->data2

Caption: Workflow for the chiral separation of 2-Ethyl-5-methylhexanoic acid enantiomers by HPLC.

Chiral Separation Principle Diagram

G cluster_0 Racemic Mixture Injection cluster_1 Chiral Stationary Phase (CSP) Interaction cluster_2 Separation and Elution R R CSP CSP R->CSP Interaction S S S->CSP Interaction R_CSP R-CSP Complex (More Stable) CSP->R_CSP Forms S_CSP S-CSP Complex (Less Stable) CSP->S_CSP Forms R_elute R R_CSP->R_elute Elutes Second S_elute S S_CSP->S_elute Elutes First

Caption: Principle of chiral separation by forming transient diastereomeric complexes with the CSP.

References

Application Note: GC-MS Analysis of 2-Ethyl-5-methylhexanoic Acid After Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

[AN-2E5MHA-GCMS-001]

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds.[1] However, the direct analysis of polar compounds such as 2-Ethyl-5-methylhexanoic acid is challenging due to its low volatility.[2] This application note provides a comprehensive protocol for the analysis of 2-Ethyl-5-methylhexanoic acid using GC-MS following a chemical derivatization step. Derivatization is essential to convert the polar carboxylic acid into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[3] The described methodologies are intended for researchers, scientists, and professionals in the field of drug development and metabolomics.

Introduction

2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid that may be of interest in various biological and industrial studies. Accurate and reliable quantification of this analyte in complex matrices requires a robust analytical method. Gas Chromatography-Mass Spectrometry offers high sensitivity and selectivity for the analysis of fatty acids.[4] The inherent low volatility of free fatty acids necessitates a derivatization step to improve their chromatographic behavior and detection.[2] Common derivatization techniques for carboxylic acids include esterification and silylation.[3] Esterification, particularly methylation to form fatty acid methyl esters (FAMEs), is a widely used and robust method.[2][4] Silylation, which replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group, is another versatile and effective technique.[3] This application note details experimental protocols for both esterification and silylation of 2-Ethyl-5-methylhexanoic acid for subsequent GC-MS analysis.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of 2-Ethyl-5-methylhexanoic acid from a biological matrix such as plasma.

  • To 100 µL of the plasma sample in a glass tube, add an appropriate internal standard (e.g., heptadecanoic acid).[4]

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.[4]

  • Vortex the mixture vigorously for 2 minutes.[4]

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.[4]

  • Carefully transfer the lower organic layer to a new clean glass tube.[4]

  • Dry the organic extract under a gentle stream of nitrogen.[4]

Derivatization Protocols

Protocol A: Esterification to Fatty Acid Methyl Ester (FAME)

This method converts the carboxylic acid to its methyl ester.[2]

  • To the dried extract from the sample preparation step, add 1 mL of 12-14% Boron Trifluoride-methanol (BF3-methanol) reagent.[4][5]

  • Tightly cap the tube and vortex briefly.[4]

  • Heat the mixture at 60 °C for 60 minutes in a heating block or water bath.[2]

  • After cooling to room temperature, add 0.5 mL of a saturated NaCl water solution.

  • Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.[2]

  • Transfer the upper hexane layer containing the FAME to a new autosampler vial, passing it through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[2]

  • Repeat the hexane extraction twice more, combining the hexane layers.[2]

  • The sample is now ready for GC-MS analysis. It can be injected directly or diluted with a suitable solvent if necessary.

Protocol B: Silylation to Trimethylsilyl (TMS) Ester

This method converts the carboxylic acid to its TMS ester.[2]

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][6]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[2]

  • After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized 2-Ethyl-5-methylhexanoic acid. Optimization may be necessary for specific instruments.

ParameterSuggested Setting
GC System Agilent 6890 or similar
MS System Agilent 5973 or similar
Column DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[3]
Injection Mode Splitless
Injector Temp. 250°C[7]
Injection Vol. 1 µL[4]
Oven Program Initial temp 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.[7]
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp. 230°C[4][7]
MS Quad Temp. 150°C[7]
Ionization Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z
Scan Mode Full scan for identification or Selected Ion Monitoring (SIM) for quantification.[4]

Data Presentation

The following table summarizes the expected analytical performance characteristics for the quantitative analysis of derivatized 2-Ethyl-5-methylhexanoic acid, based on typical performance for similar derivatized fatty acids.

ParameterExpected PerformanceDescription
Linearity (R²) > 0.99Determined from a calibration curve with at least five non-zero concentrations.
Limit of Detection (LOD) 1-5 µMThe smallest concentration of the analyte that can be reliably detected.[8]
Limit of Quantification (LOQ) 5-15 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[8]
Precision (%RSD) < 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.
Accuracy (% Recovery) 85-115%Determined by spiking known concentrations of the analyte into a blank matrix.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Liquid-Liquid Extraction (Chloroform:Methanol) InternalStandard->Extraction Evaporation Evaporation to Dryness (under Nitrogen) Extraction->Evaporation DerivatizationChoice Choice of Derivatization Evaporation->DerivatizationChoice Esterification Esterification (BF3-Methanol) DerivatizationChoice->Esterification Protocol A Silylation Silylation (BSTFA + 1% TMCS) DerivatizationChoice->Silylation Protocol B GCMS_Analysis GC-MS Analysis Esterification->GCMS_Analysis Silylation->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing derivatization_pathway cluster_esterification Esterification Pathway cluster_silylation Silylation Pathway Analyte 2-Ethyl-5-methylhexanoic Acid (Low Volatility) Reagent_BF3 BF3-Methanol Reagent_BSTFA BSTFA + 1% TMCS FAME_Product Methyl 2-ethyl-5-methylhexanoate (Volatile Ester) Reagent_BF3->FAME_Product GCMS GC-MS Analysis FAME_Product->GCMS TMS_Product Trimethylsilyl 2-ethyl-5-methylhexanoate (Volatile TMS Ester) Reagent_BSTFA->TMS_Product TMS_Product->GCMS Derivatization_Point->Reagent_BF3 Derivatization_Point->Reagent_BSTFA

References

Application Notes and Protocols for the Synthesis of 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-Ethyl-5-methylhexanoic acid, a substituted carboxylic acid with potential applications in pharmaceutical and materials science. The synthetic route described is based on the well-established malonic ester synthesis, which allows for the sequential introduction of alkyl groups to a malonic ester precursor, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. This protocol offers a reliable and adaptable methodology for laboratory-scale preparation.

Introduction

2-Ethyl-5-methylhexanoic acid is a nine-carbon carboxylic acid featuring ethyl and isobutyl substituents at the alpha-position. The structure of this compound suggests its potential use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty polymers. The malonic ester synthesis is a versatile and classical method for the preparation of mono- and di-substituted acetic acids.[1][2][3][4] This method is particularly advantageous as it involves the use of a stabilized enolate, which allows for efficient and controlled alkylation reactions.[1][5]

The overall strategy involves the sequential alkylation of diethyl malonate with two different alkyl halides, followed by acidic hydrolysis of the ester groups and subsequent decarboxylation to afford the final product.[2][4]

Overall Reaction Scheme

The synthesis of 2-Ethyl-5-methylhexanoic acid via the malonic ester synthesis can be depicted as follows:

Overall_Reaction_Scheme diethyl_malonate Diethyl malonate intermediate1 Diethyl ethylmalonate diethyl_malonate->intermediate1 1. NaOEt, EtOH 2. Ethyl halide intermediate2 Diethyl ethyl(3-methylbutyl)malonate intermediate1->intermediate2 1. NaOEt, EtOH 2. 1-bromo-3-methylbutane (B150244) final_product 2-Ethyl-5-methylhexanoic acid intermediate2->final_product H3O+, Δ (-2 EtOH, -CO2)

Caption: Overall two-step alkylation and subsequent hydrolysis/decarboxylation for the synthesis of 2-Ethyl-5-methylhexanoic acid.

Experimental Protocol

This protocol is divided into three main stages:

  • Synthesis of Diethyl Ethylmalonate (First Alkylation)

  • Synthesis of Diethyl Ethyl(3-methylbutyl)malonate (Second Alkylation)

  • Hydrolysis and Decarboxylation to 2-Ethyl-5-methylhexanoic Acid

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Diethyl malonateC₇H₁₂O₄160.171.0 eq
Sodium EthoxideC₂H₅NaO68.052.1 eqCan be prepared in situ from sodium and ethanol (B145695) or purchased as a solution.
Absolute EthanolC₂H₅OH46.07Anhydrous
Ethyl IodideC₂H₅I155.971.05 eqor Ethyl Bromide
1-Bromo-3-methylbutaneC₅H₁₁Br151.041.05 eq
Hydrochloric AcidHCl36.46Concentrated (e.g., 6M or 12M)
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, for extraction
Sodium SulfateNa₂SO₄142.04Anhydrous, for drying
Sodium BicarbonateNaHCO₃84.01Saturated aqueous solution
BrineNaCl(aq)Saturated aqueous solution
Step 1: Synthesis of Diethyl Ethylmalonate

This step involves the formation of an enolate from diethyl malonate and its subsequent alkylation with an ethyl halide.[1][4]

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving sodium metal in anhydrous ethanol or by using a commercially available solution.

  • Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add diethyl malonate (1.0 eq) dropwise to the cooled solution with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.[3]

  • Alkylation: Add ethyl iodide or ethyl bromide (1.05 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Completion: After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue to dissolve the sodium bromide/iodide salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain crude diethyl ethylmalonate. The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of Diethyl Ethyl(3-methylbutyl)malonate

The mono-alkylated product from Step 1 is subjected to a second alkylation.[6]

Procedure:

  • Enolate Formation: In a setup similar to Step 1, prepare a fresh solution of sodium ethoxide in absolute ethanol. Dissolve the crude diethyl ethylmalonate from the previous step in anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution. Allow it to stir for 30 minutes at room temperature.

  • Second Alkylation: Add 1-bromo-3-methylbutane (1.05 eq) dropwise to the reaction mixture.

  • Reaction Completion: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up and Extraction: Follow the same work-up, extraction, and washing procedures as described in Step 1.

  • Concentration: Concentrate the dried organic phase to yield crude diethyl ethyl(3-methylbutyl)malonate.

Step 3: Hydrolysis and Decarboxylation

The final step involves the conversion of the dialkylated malonic ester to the target carboxylic acid.[1][4]

Procedure:

  • Hydrolysis: To the crude diethyl ethyl(3-methylbutyl)malonate, add an excess of concentrated hydrochloric acid (e.g., 6M).

  • Decarboxylation: Heat the mixture to reflux for 4-6 hours. The evolution of carbon dioxide should be observed. Continue heating until gas evolution ceases.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-Ethyl-5-methylhexanoic acid.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Second Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation A Prepare NaOEt in EtOH B Add Diethyl Malonate (Enolate Formation) A->B C Add Ethyl Halide (Alkylation) B->C D Reflux C->D E Work-up and Extraction D->E F Prepare NaOEt in EtOH E->F Crude Product G Add Diethyl Ethylmalonate F->G H Add 1-bromo-3-methylbutane G->H I Reflux H->I J Work-up and Extraction I->J K Add Conc. HCl to Dialkylated Ester J->K Crude Product L Reflux (Hydrolysis & Decarboxylation) K->L M Extraction L->M N Purification M->N

Caption: Workflow for the synthesis of 2-Ethyl-5-methylhexanoic acid.

Reaction Mechanism Pathway

Reaction_Mechanism start Diethyl Malonate enolate1 Enolate Formation (NaOEt) start->enolate1 alkylated1 Diethyl Ethylmalonate enolate1->alkylated1 + Ethyl Halide enolate2 Enolate Formation (NaOEt) alkylated1->enolate2 alkylated2 Dialkylated Malonate enolate2->alkylated2 + 1-bromo-3-methylbutane hydrolysis Hydrolysis (H3O+) alkylated2->hydrolysis diacid Malonic Acid Derivative hydrolysis->diacid decarboxylation Decarboxylation (Heat) diacid->decarboxylation final_product 2-Ethyl-5-methylhexanoic Acid decarboxylation->final_product

Caption: Key steps in the malonic ester synthesis of the target molecule.

Data Presentation

Expected quantitative data for the synthesis is summarized below. Yields are estimates and may vary based on experimental conditions and purification efficiency.

StepProductTheoretical Yield (g)Expected Yield (%)Purity (by GC-MS)
1Diethyl Ethylmalonate(based on 1 mol start) 188.2280-90%>95%
2Diethyl Ethyl(3-methylbutyl)malonate(based on 1 mol start) 258.3775-85%>95%
32-Ethyl-5-methylhexanoic Acid(based on 1 mol start) 158.2485-95% (from step 2)>98%

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃): δ 0.8-1.0 (m, 9H, CH₃), 1.1-1.8 (m, 7H, CH₂ and CH), 2.2-2.4 (m, 1H, α-CH), 11.5 (br s, 1H, COOH).

  • ¹³C NMR (CDCl₃): δ ~11 (CH₃), ~22 (CH₃), ~25 (CH₂), ~28 (CH), ~38 (CH₂), ~45 (CH₂), ~50 (α-CH), ~180 (C=O).

  • Mass Spec (EI): m/z (%) = 158 (M+), 113, 85, 71, 57, 43.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium ethoxide is corrosive and reacts violently with water. Handle with care.

  • Alkyl halides are toxic and potential carcinogens. Avoid inhalation and skin contact.

  • Concentrated acids are corrosive. Add reagents carefully to avoid splashing.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety measures in place. The expected yields and data are illustrative and may vary.

References

Application Notes and Protocols for the Quantification of 2-Ethyl-5-methylhexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid (BCFA) that may play a role in various physiological and pathological processes. Accurate and precise quantification of this analyte in biological matrices such as plasma and urine is essential for understanding its metabolic significance and potential as a biomarker. These application notes provide detailed protocols for the quantification of 2-Ethyl-5-methylhexanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance (Hypothetical)

The following tables summarize the expected quantitative performance of the described methods. These values should be determined and validated experimentally.

Table 1: Hypothetical Quantitative Performance for GC-MS Analysis of 2-Ethyl-5-methylhexanoic acid

ParameterExpected Value
Linearity (R²)>0.99
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Accuracy (% Recovery)85 - 115%
Precision (%RSD)<15%

Table 2: Hypothetical Quantitative Performance for LC-MS/MS Analysis of 2-Ethyl-5-methylhexanoic acid

ParameterExpected Value
Linearity (R²)>0.995
Limit of Detection (LOD)0.01 - 0.1 µM
Limit of Quantification (LOQ)0.05 - 0.5 µM
Accuracy (% Recovery)90 - 110%
Precision (%RSD)<10%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 2-Ethyl-5-methylhexanoic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

1. Sample Preparation (from Plasma)

  • Thawing and Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma in a glass tube, add 10 µL of a deuterated internal standard solution (e.g., 2-Ethyl-5-methylhexanoic acid-d3) at a known concentration.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Acidification: Acidify the supernatant to a pH of approximately 2 by adding 1M HCl.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

  • Collection of Organic Layer: Transfer the upper organic layer to a clean glass tube. Repeat the extraction step and pool the organic layers.

  • Drying: Dry the pooled organic extract under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Cap the vial tightly and vortex for 10 seconds.[2]

  • Heat the vial at 60°C for 30 minutes to facilitate the derivatization reaction.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters (Example)

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized 2-Ethyl-5-methylhexanoic acid and the internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS. While derivatization is not always necessary for fatty acids in LC-MS, it can enhance ionization efficiency.

1. Sample Preparation (from Urine)

  • Thawing and Centrifugation: Thaw frozen urine samples to room temperature and vortex. Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

  • Spiking: To 100 µL of the supernatant in a microcentrifuge tube, add 10 µL of the deuterated internal standard solution.

  • Acidification: Add 10 µL of 1M HCl to acidify the sample.

  • Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Collection of Organic Layer: Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

2. LC-MS/MS Instrumental Parameters (Example)

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • Start with 20% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 20% B and re-equilibrate for 3 minutes.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard of 2-Ethyl-5-methylhexanoic acid. A predicted transition would be from the precursor ion [M-H]⁻ to a characteristic product ion.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (Methanol) Spike_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (Ethyl Acetate) Centrifuge1->Extract Dry Dry Down under Nitrogen Extract->Dry Derivatize Silylation (BSTFA) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge1 Centrifugation Urine->Centrifuge1 Spike_IS Spike with Internal Standard Centrifuge1->Spike_IS Extract Liquid-Liquid Extraction (MTBE) Spike_IS->Extract Dry Dry Down under Nitrogen Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS Data Data Processing & Quantification LCMSMS->Data Signaling_Pathway cluster_pathway Hypothetical Metabolic Context Diet Dietary Intake / Gut Microbiota Metabolism BCFA_Pool Branched-Chain Fatty Acid Pool Diet->BCFA_Pool Source Target 2-Ethyl-5-methylhexanoic acid BCFA_Pool->Target Component Membrane Incorporation into Cellular Membranes Target->Membrane Potential Fate Signaling Modulation of Signaling Pathways Target->Signaling Potential Role Metabolism Further Metabolic Conversion Target->Metabolism Potential Fate

References

Application Notes and Protocols: Synthesis of Novel Compounds Using 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ester and amide derivatives of 2-ethyl-5-methylhexanoic acid. This versatile building block, with its branched alkyl chain, offers opportunities for creating new chemical entities with potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. The lipophilic nature of the parent acid makes it an interesting starting material for the development of compounds with tailored physical and biological properties.

Synthesis of Novel Esters via Fischer Esterification

Esters of 2-ethyl-5-methylhexanoic acid can be synthesized through the acid-catalyzed Fischer esterification. This method is a reliable and widely used technique for the preparation of esters from carboxylic acids and alcohols. The resulting esters may find applications as fragrances, plasticizers, or as prodrugs in medicinal chemistry.

Experimental Protocol: General Procedure for Fischer Esterification

This protocol describes the synthesis of a generic ester derivative from 2-ethyl-5-methylhexanoic acid and a desired alcohol.

Materials:

  • 2-Ethyl-5-methylhexanoic acid

  • Desired alcohol (e.g., ethanol, isopropanol, benzyl (B1604629) alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous organic solvent (e.g., toluene, cyclohexane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (optional, for removal of water), dissolve 2-ethyl-5-methylhexanoic acid (1.0 eq) in an excess of the desired alcohol or in an inert solvent like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent for extraction (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation: Representative Reaction Parameters for Ester Synthesis

Reactant 1Reactant 2CatalystSolventReaction Time (h)Typical Yield (%)
2-Ethyl-5-methylhexanoic acidEthanolH₂SO₄Toluene4-885-95
2-Ethyl-5-methylhexanoic acidIsopropanolp-TsOHCyclohexane6-1280-90
2-Ethyl-5-methylhexanoic acidBenzyl alcoholH₂SO₄Toluene8-1675-85

Workflow for Ester Synthesis

Ester_Synthesis_Workflow reagents 2-Ethyl-5-methylhexanoic acid + Alcohol (R-OH) + Acid Catalyst reaction Fischer Esterification (Reflux) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Novel Ester Derivative purification->product

Caption: General workflow for the synthesis of novel esters.

Synthesis of Novel Amides

Amide derivatives of 2-ethyl-5-methylhexanoic acid can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine. These novel amides could be explored for their biological activities.

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

This two-step protocol describes the synthesis of a generic amide derivative.

Step 1: Acyl Chloride Formation

Materials:

  • 2-Ethyl-5-methylhexanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-5-methylhexanoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-ethyl-5-methylhexanoyl chloride. This is often used immediately in the next step without further purification.

Step 2: Amidation

Materials:

  • Crude 2-ethyl-5-methylhexanoyl chloride

  • Desired primary or secondary amine (R₁R₂NH)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • A non-nucleophilic base (e.g., triethylamine, pyridine) (2.0 eq)

Procedure:

  • Dissolve the desired amine (1.0 eq) and the non-nucleophilic base (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude 2-ethyl-5-methylhexanoyl chloride (1.0-1.1 eq) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: Representative Reaction Parameters for Amide Synthesis

AmineBaseSolventReaction Time (h)Typical Yield (%)
AnilineTriethylamineDCM3-580-90
BenzylaminePyridineDCM2-485-95
MorpholineTriethylamineDCM2-490-98

Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start_acid 2-Ethyl-5-methylhexanoic acid reagent_acyl SOCl₂ or (COCl)₂ acyl_chloride 2-Ethyl-5-methylhexanoyl chloride start_acid->acyl_chloride Activation reagent_amine Amine (R₁R₂NH) + Base amide_product Novel Amide Derivative acyl_chloride->amide_product Nucleophilic Acyl Substitution acyl_chloride->amide_product

Caption: Two-step workflow for the synthesis of novel amides.

Experimental protocol for enzymatic resolution of 2-Ethyl-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the enzymatic kinetic resolution of racemic 2-Ethyl-5-methylhexanoic acid is detailed below. This method is designed for researchers, scientists, and professionals in drug development, providing a robust starting point for achieving enantiomerically enriched forms of the target molecule. The protocol is based on the well-established principle of enantioselective esterification catalyzed by a lipase (B570770) in an organic solvent.

Application Notes

Principle of the Method

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this protocol, a lipase is used to selectively catalyze the esterification of one enantiomer of 2-Ethyl-5-methylhexanoic acid at a significantly higher rate than the other. This results in a mixture containing one enantiomer as an ester and the other as the unreacted carboxylic acid. The theoretical maximum yield for the resolved acid is 50%. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).

Enzyme Selection

Lipases are a class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media.[1] For the resolution of chiral carboxylic acids, lipases are widely used due to their broad substrate specificity and high enantioselectivity. Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym® 435), is a highly effective and robust biocatalyst for the resolution of various chiral acids and alcohols.[2][3][4] Other lipases, such as those from Candida rugosa or Pseudomonas species, can also be screened for optimal activity and selectivity towards 2-Ethyl-5-methylhexanoic acid.[5][6]

Reaction Conditions

The choice of solvent, acyl acceptor, temperature, and substrate concentration are critical parameters that can significantly influence the reaction rate and enantioselectivity.

  • Solvent: Non-polar organic solvents are generally preferred for enantioselective esterification to minimize enzyme denaturation and suppress the competing hydrolysis reaction.[7] Methyl tert-butyl ether (MTBE) and hexane (B92381) are suitable choices.[5][8]

  • Acyl Acceptor: A simple primary or secondary alcohol, such as 1-butanol (B46404) or 1-octanol, can be used as the acyl acceptor. To drive the reaction to completion, an excess of the alcohol is typically used. Alternatively, vinyl esters like vinyl acetate (B1210297) can be employed.[8][9] The enol formed as a co-product tautomerizes to a ketone, making the reaction essentially irreversible.[10]

  • Temperature: Lipase activity is temperature-dependent. A range of 30-50 °C is generally optimal for balancing reaction rate and enzyme stability.[6][8]

Analytical Monitoring

To determine the progress of the resolution, it is essential to monitor both the conversion of the starting material and the enantiomeric excess (e.e.) of the unreacted acid and the formed ester. Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the primary analytical techniques for this purpose.[11][12][13] For GC analysis, the carboxylic acid may require derivatization to a more volatile ester.[12]

Experimental Protocol

Protocol: Enzymatic Kinetic Resolution of (R,S)-2-Ethyl-5-methylhexanoic acid via Esterification

This protocol describes the kinetic resolution of racemic 2-Ethyl-5-methylhexanoic acid using immobilized Candida antarctica lipase B.

Materials

  • Racemic 2-Ethyl-5-methylhexanoic acid

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • 1-Butanol (or other suitable alcohol)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., screw-capped flask)

  • Temperature-controlled shaker/incubator

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC or GC system for analysis

Procedure

  • Reaction Setup:

    • In a 50 mL screw-capped flask, dissolve 1.0 g of racemic 2-Ethyl-5-methylhexanoic acid in 20 mL of anhydrous MTBE.

    • Add 1.5 equivalents of 1-butanol to the solution.

    • Add 100-200 mg of immobilized Candida antarctica lipase B (10-20% by weight of the acid).

  • Incubation:

    • Seal the flask and place it in a temperature-controlled shaker.

    • Incubate the reaction mixture at 40 °C with agitation (e.g., 200 rpm).

  • Reaction Monitoring:

    • Periodically (e.g., at 2, 4, 8, 24, and 48 hours), take a small aliquot (approx. 50 µL) of the reaction mixture.

    • Prepare the sample for analysis by filtering off the enzyme. A portion of the sample may need to be derivatized (e.g., methylation with diazomethane (B1218177) or trimethylsilyldiazomethane) for GC analysis.

    • Analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the unreacted acid and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acid and the product ester.

  • Work-up and Separation (once ~50% conversion is reached):

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the unreacted 2-Ethyl-5-methylhexanoic acid with a saturated sodium bicarbonate solution (3 x 15 mL). The unreacted acid will move to the aqueous phase as its sodium salt.

    • Combine the aqueous extracts. The organic layer now contains the ester product.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the ester.

    • Cool the combined aqueous extracts in an ice bath and carefully acidify to pH 2 with 1 M HCl.

    • Extract the resolved 2-Ethyl-5-methylhexanoic acid with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Analysis of Products:

    • Determine the yield of the recovered acid and the isolated ester.

    • Analyze the enantiomeric excess of both the recovered acid and the ester by chiral HPLC or GC.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the enzymatic resolution.

Table 1: Reaction Parameters for Enzymatic Kinetic Resolution

ParameterValue/ConditionRationale
SubstrateRacemic 2-Ethyl-5-methylhexanoic acidThe starting material for the resolution.
EnzymeImmobilized Candida antarctica lipase B (Novozym® 435)A robust and highly selective biocatalyst for this type of reaction.[2]
Enzyme Loading10-20% (w/w of acid)A typical loading to achieve a reasonable reaction rate.
Acyl Acceptor1-Butanol (1.5 equivalents)Serves as the nucleophile for esterification.
SolventMethyl tert-butyl ether (MTBE)Anhydrous organic solvent to favor ester synthesis over hydrolysis.[8]
Substrate Conc.50-100 mMA common concentration range for laboratory-scale resolutions.
Temperature40 °CBalances enzyme activity and stability.[8]
Agitation200 rpmEnsures proper mixing and mass transfer.
Reaction Time24-72 hours (monitor for ~50% conversion)The time required to reach the target conversion.

Table 2: Analytical Methods and Expected Outcomes

MetricTarget ValueMethod of Determination
Conversion~50%Chiral HPLC or GC
Enantiomeric Excess (e.e.) of Unreacted Acid>95%Chiral HPLC or GC[12][14]
Enantiomeric Excess (e.e.) of Product Ester>95%Chiral HPLC or GC[12][14]
Yield of Resolved AcidTheoretical max. of 50%Isolated yield calculation

Visualizations

G Figure 1: Workflow for Enzymatic Resolution cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Isolated Products racemic_acid Racemic 2-Ethyl-5- methylhexanoic Acid reaction_mixture Reaction Mixture (R-Ester + S-Acid) racemic_acid->reaction_mixture alcohol 1-Butanol alcohol->reaction_mixture enzyme Immobilized Lipase (Novozym® 435) enzyme->reaction_mixture solvent MTBE @ 40°C solvent->reaction_mixture filtration Filter to remove enzyme reaction_mixture->filtration extraction Liquid-Liquid Extraction (Organic/Aqueous) filtration->extraction organic_phase Organic Phase (Ester in MTBE) extraction->organic_phase aqueous_phase Aqueous Phase (Acid Salt in NaHCO₃) extraction->aqueous_phase ester_product Enriched Ester (e.g., R-enantiomer) organic_phase->ester_product acidification Acidify Aqueous Phase aqueous_phase->acidification acid_product Enriched Acid (e.g., S-enantiomer) acidification->acid_product

Caption: Workflow for the enzymatic resolution of 2-Ethyl-5-methylhexanoic acid.

G Figure 2: Logical Flow of the Kinetic Resolution Process cluster_products Reaction Products at ~50% Conversion racemate Racemic Acid (R-Acid + S-Acid) lipase Chiral Catalyst (Lipase) racemate->lipase Esterification ester Fast-reacting Enantiomer (e.g., R-Ester) lipase->ester Fast acid Slow-reacting Enantiomer (e.g., S-Acid) lipase->acid Slow alcohol Alcohol (Acyl Acceptor) alcohol->lipase

Caption: Conceptual diagram of the lipase-catalyzed kinetic resolution.

References

Application Notes and Protocols: 2-Ethyl-5-methylhexanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the metabolic effects and specific signaling pathways of 2-Ethyl-5-methylhexanoic acid is currently limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for studying structurally related branched-chain fatty acids, such as 2-Ethylhexanoic acid (EHA) and Valproic acid (VPA). The provided data and pathways are hypothetical and intended to serve as a framework for designing and conducting novel research.

Introduction

2-Ethyl-5-methylhexanoic acid is a branched-chain fatty acid whose role in metabolic processes is not yet well-defined. Its structural similarity to compounds known to influence cellular metabolism, such as EHA and VPA, suggests its potential as a modulator of metabolic pathways.[1][2] EHA, a metabolite of the common plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP), has been shown to undergo metabolism via β- and ω-oxidation.[3][4][5] VPA, a widely used antiepileptic drug, is known to interfere with mitochondrial fatty acid β-oxidation.[1] This document provides a guide for the investigation of 2-Ethyl-5-methylhexanoic acid in metabolic research, offering hypothetical metabolic pathways, experimental protocols, and illustrative data.

Hypothetical Metabolic Relevance

Based on its structure, 2-Ethyl-5-methylhexanoic acid may participate in or modulate several key metabolic pathways:

  • Fatty Acid Metabolism: As a branched-chain fatty acid, it could be a substrate for or an inhibitor of enzymes involved in fatty acid oxidation. The presence of an ethyl group at the alpha-position may hinder β-oxidation, leading to alternative metabolic routes such as ω-oxidation.[4]

  • Mitochondrial Function: Interference with fatty acid oxidation can impact mitochondrial respiration and energy production.

  • Nuclear Receptor Signaling: Some metabolites of environmental compounds like DEHP have been shown to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid and glucose metabolism.[6]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of 2-Ethyl-5-methylhexanoic acid in metabolic studies. These are not based on experimental results.

Table 1: Hypothetical Effects of 2-Ethyl-5-methylhexanoic Acid on Fatty Acid Oxidation in HepG2 Cells

Concentration (µM)Oxygen Consumption Rate (pmol/min)Extracellular Acidification Rate (mpH/min)
0 (Control)150 ± 1280 ± 7
10145 ± 1182 ± 6
50120 ± 1095 ± 8
10090 ± 9110 ± 9

Table 2: Hypothetical Gene Expression Changes in Mouse Liver Following 28-Day Oral Administration

GeneFold Change (Treated vs. Control)p-value
Ppara2.5< 0.01
Cpt1a1.8< 0.05
Acox12.1< 0.01
Scd1-1.5< 0.05

Experimental Protocols

Protocol 1: In Vitro Analysis of Fatty Acid Oxidation

Objective: To determine the effect of 2-Ethyl-5-methylhexanoic acid on fatty acid oxidation in a human hepatocyte cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Seahorse XF Analyzer

  • XF Palmitate-BSA FAO Substrate

  • 2-Ethyl-5-methylhexanoic acid

  • Cell culture medium and supplements

Methodology:

  • Cell Culture: Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Ethyl-5-methylhexanoic acid for a predetermined duration (e.g., 24 hours).

  • Seahorse Assay:

    • Wash the cells and replace the medium with XF Assay Medium supplemented with the XF Palmitate-BSA FAO Substrate.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Data Analysis: Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the results from treated and untreated cells.

Protocol 2: In Vivo Metabolic Study in a Rodent Model

Objective: To investigate the metabolic effects of 2-Ethyl-5-methylhexanoic acid in mice following oral administration.

Materials:

  • C57BL/6 mice

  • 2-Ethyl-5-methylhexanoic acid

  • Metabolic cages

  • Equipment for blood and tissue collection

  • Kits for plasma biomarker analysis (e.g., glucose, triglycerides)

  • Reagents for RT-qPCR

Methodology:

  • Animal Acclimation and Dosing: Acclimate male C57BL/6 mice for one week. Administer 2-Ethyl-5-methylhexanoic acid daily via oral gavage for 28 days at various doses (e.g., 0, 10, 50, 100 mg/kg).

  • Metabolic Monitoring: House a subset of mice in metabolic cages to monitor food and water intake, and to collect urine and feces for metabolite analysis.

  • Sample Collection: At the end of the study, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and cholesterol. Harvest tissues (liver, adipose tissue, muscle) for gene expression analysis and histology.

  • Gene Expression Analysis:

    • Isolate RNA from liver tissue.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR (RT-qPCR) for key metabolic genes (e.g., Ppara, Cpt1a, Acox1, Scd1).

  • Metabolite Analysis: Analyze urine samples using GC-MS or LC-MS to identify and quantify metabolites of 2-Ethyl-5-methylhexanoic acid.

Visualizations

Hypothetical_Metabolic_Pathway EMHA 2-Ethyl-5-methylhexanoic acid EMHA_CoA EMHA-CoA EMHA->EMHA_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation (Potentially Inhibited) EMHA_CoA->Beta_Oxidation Omega_Oxidation ω-Oxidation EMHA_CoA->Omega_Oxidation Metabolites Oxidized Metabolites Omega_Oxidation->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Caption: Putative metabolic pathway of 2-Ethyl-5-methylhexanoic acid.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., HepG2) Compound_Treatment Treatment with 2-Ethyl-5-methylhexanoic acid Cell_Culture->Compound_Treatment Metabolic_Assays Metabolic Assays (e.g., Seahorse) Compound_Treatment->Metabolic_Assays Gene_Expression Gene Expression Analysis Compound_Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Metabolic_Assays->Data_Analysis Gene_Expression->Data_Analysis Animal_Model Rodent Model (e.g., Mice) Compound_Administration Oral Administration Animal_Model->Compound_Administration Metabolic_Phenotyping Metabolic Phenotyping Compound_Administration->Metabolic_Phenotyping Sample_Collection Blood and Tissue Collection Compound_Administration->Sample_Collection Metabolic_Phenotyping->Data_Analysis Sample_Collection->Data_Analysis

Caption: General experimental workflow for metabolic research.

References

Application Notes and Protocols for the Purification of Synthetic 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of synthetic 2-Ethyl-5-methylhexanoic acid. The selection of the most appropriate purification technique is critical and depends on the nature and quantity of impurities present in the crude synthetic product. The following sections outline four common and effective purification strategies: liquid-liquid extraction, vacuum distillation, anion exchange chromatography, and reversed-phase flash chromatography.

Introduction to Purification Strategies

The purification of synthetic 2-Ethyl-5-methylhexanoic acid aims to remove unreacted starting materials, reaction byproducts, and other contaminants. Common impurities may include neutral organic compounds, more polar or less polar acidic byproducts, and inorganic salts. The choice of a primary purification method and any subsequent polishing steps will be dictated by the impurity profile of the crude material.

A general workflow for selecting a purification strategy is outlined below. This decision-making process is based on the primary types of impurities expected from the synthetic route.

Purification_Strategy start Crude Synthetic 2-Ethyl-5-methylhexanoic Acid impurity_check Predominant Impurity Type? start->impurity_check neutral Neutral Impurities (e.g., unreacted alkyl halides) impurity_check->neutral Neutral other_acids Other Carboxylic Acids (structurally similar) impurity_check->other_acids Acidic polar_impurities Highly Polar or Ionic Impurities impurity_check->polar_impurities Polar/Ionic complex_mixture Complex Mixture impurity_check->complex_mixture Complex lle Liquid-Liquid Extraction neutral->lle distillation Vacuum Distillation other_acids->distillation anion_exchange Anion Exchange Chromatography polar_impurities->anion_exchange rp_chrom Reversed-Phase Chromatography complex_mixture->rp_chrom LLE_Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base separate1 Separate Layers add_base->separate1 organic_layer1 Organic Layer (Neutral/Basic Impurities) separate1->organic_layer1 Top aqueous_layer1 Aqueous Layer (Carboxylate Salt) separate1->aqueous_layer1 Bottom acidify Acidify with Strong Acid (e.g., 6M HCl) aqueous_layer1->acidify add_organic Add Fresh Organic Solvent acidify->add_organic separate2 Separate Layers add_organic->separate2 aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 Bottom organic_layer2 Organic Layer (Purified Acid) separate2->organic_layer2 Top dry_evaporate Dry and Evaporate Solvent organic_layer2->dry_evaporate end Purified 2-Ethyl-5-methylhexanoic Acid dry_evaporate->end Distillation_Workflow start Crude Acid (Post-LLE) setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Heat Distillation Flask vacuum->heat distill Collect Fractions at Constant Temperature heat->distill low_bp Low-Boiling Impurities distill->low_bp Early product Product Fraction (Purified Acid) distill->product Mid high_bp High-Boiling Residue distill->high_bp Late end Purified 2-Ethyl-5-methylhexanoic Acid product->end Anion_Exchange_Workflow start Crude Acid Sample prepare_column Equilibrate Anion Exchange Column with Low Salt Buffer start->prepare_column load_sample Load Sample prepare_column->load_sample wash Wash with Low Salt Buffer load_sample->wash impurities_out Collect Flow-through (Neutral/Cationic Impurities) wash->impurities_out elute Elute with High Salt or Low pH Buffer wash->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., by TLC or HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure desalt Desalt and Concentrate pool_pure->desalt end Purified 2-Ethyl-5-methylhexanoic Acid desalt->end RP_Chromatography_Workflow start Crude Acid Sample prepare_column Equilibrate C18 Column with High Polarity Mobile Phase start->prepare_column load_sample Load Sample (dissolved in mobile phase or minimal strong solvent) prepare_column->load_sample gradient_elution Run Gradient Elution (Increasing Organic Solvent) load_sample->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions analyze_fractions Analyze Fractions (e.g., by TLC or HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Remove Solvent pool_pure->evaporate end Purified 2-Ethyl-5-methylhexanoic Acid evaporate->end

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Ethyl-5-methylhexanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The stereochemistry at the α-position is crucial for the biological activity of many of these target molecules. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-2-Ethyl-5-methylhexanoic acid, focusing on a reliable and widely used chiral auxiliary-based approach. The methodology described herein is designed to provide high diastereoselectivity and enantiomeric purity.

Synthetic Strategy Overview

The presented synthetic strategy for (S)-2-Ethyl-5-methylhexanoic acid relies on the diastereoselective alkylation of a chiral N-acylated oxazolidinone, a method pioneered by David A. Evans. This robust approach allows for the precise installation of the ethyl group at the α-position with the desired (S)-configuration. The key steps of the synthesis are:

  • Acylation of a Chiral Auxiliary: An appropriate chiral oxazolidinone is acylated with butanoyl chloride to form the corresponding N-butanoyl oxazolidinone.

  • Diastereoselective Alkylation: The N-butanoyl oxazolidinone is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with isobutyl bromide.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is hydrolytically cleaved from the alkylated product to yield the target (S)-2-Ethyl-5-methylhexanoic acid and recover the auxiliary.

This method is highly regarded for its reliability, scalability, and the high levels of stereocontrol it offers.[1][2]

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the asymmetric synthesis of (S)-2-Ethyl-5-methylhexanoic acid based on analogous transformations reported in the literature for similar α-branched carboxylic acids.

StepTransformationReagents and ConditionsExpected Yield (%)Expected Diastereomeric Excess (d.e.) (%)Expected Enantiomeric Excess (e.e.) (%)
1Acylation of Chiral Auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Butanoyl chloride, THF, -78 °C90-95N/AN/A
2Diastereoselective AlkylationN-butanoyl oxazolidinone, LDA, Isobutyl bromide, THF, -78 °C to 0 °C85-95>98N/A
3Chiral Auxiliary CleavageAlkylated oxazolidinone, LiOH, H₂O₂, THF/H₂O, 0 °C to rt85-95N/A>98

Experimental Protocols

Step 1: Synthesis of (4R,5S)-3-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes the acylation of the chiral Evans auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with butanoyl chloride.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add butanoyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the N-butanoyl oxazolidinone.

Step 2: Diastereoselective Alkylation

This step involves the formation of a lithium enolate followed by alkylation with isobutyl bromide.

Materials:

  • (4R,5S)-3-(Butanoyl)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes (2.0 M)

  • Isobutyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-butanoyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Slowly add LDA (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add isobutyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude alkylated product can be purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Step 3: Cleavage of the Chiral Auxiliary to Yield (S)-2-Ethyl-5-methylhexanoic Acid

The final step is the hydrolytic cleavage of the chiral auxiliary.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Aqueous lithium hydroxide (B78521) (LiOH) solution (1.0 M)

  • Aqueous sodium sulfite (B76179) (Na₂SO₃) solution (1.5 M)

  • 1 M Aqueous hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated intermediate (1.0 eq) in a mixture of THF and water (3:1 v/v) and cool to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of aqueous lithium hydroxide solution (2.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 eq).

  • Stir for 30 minutes at room temperature.

  • Acidify the mixture to pH 2-3 with 1 M aqueous HCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-Ethyl-5-methylhexanoic acid.

  • The recovered chiral auxiliary can be isolated from the aqueous layer.

Visualizations

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Aux (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone AcylAux N-Butanoyl Oxazolidinone Aux->AcylAux 1. n-BuLi, THF, -78 °C 2. Butanoyl chloride AlkylatedAux Alkylated N-Acyl Oxazolidinone AcylAux->AlkylatedAux 1. LDA, THF, -78 °C 2. Isobutyl bromide Target (S)-2-Ethyl-5-methylhexanoic Acid AlkylatedAux->Target LiOH, H₂O₂, THF/H₂O RecoveredAux Recovered Auxiliary AlkylatedAux->RecoveredAux

Caption: Synthetic route to (S)-2-Ethyl-5-methylhexanoic acid.

Experimental_Workflow start Start step1 Acylation of Chiral Auxiliary start->step1 purify1 Purification (Chromatography) step1->purify1 step2 Diastereoselective Alkylation purify1->step2 quench2 Reaction Quench step2->quench2 extract2 Workup and Extraction quench2->extract2 purify2 Purification (Chromatography) extract2->purify2 step3 Cleavage of Auxiliary purify2->step3 quench3 Reaction Quench step3->quench3 extract3 Workup and Extraction quench3->extract3 final_product Final Product Isolation extract3->final_product

Caption: General experimental workflow for the synthesis.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Ethyl-5-methylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Ethyl-5-methylhexanoic Acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-5-methylhexanoic acid. The primary synthesis route discussed is the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 2-Ethyl-5-methylhexanoic acid?

A1: The malonic ester synthesis is a widely used and adaptable method for synthesizing α-substituted and α,α-disubstituted carboxylic acids, making it well-suited for producing 2-Ethyl-5-methylhexanoic acid.[1] This pathway involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the final product.[2][3]

Q2: What are the key stages in the malonic ester synthesis of 2-Ethyl-5-methylhexanoic acid?

A2: The synthesis can be broken down into four main stages:

  • First Alkylation: Deprotonation of a malonic ester (e.g., diethyl malonate) with a suitable base to form an enolate, followed by reaction with an ethyl halide to introduce the ethyl group at the α-carbon.[4]

  • Second Alkylation: A second deprotonation and subsequent reaction with a 1-bromo-3-methylbutane (B150244) to introduce the isobutyl group.

  • Hydrolysis (Saponification): The dialkylated malonic ester is hydrolyzed, typically under basic conditions, to convert the ester groups into carboxylate salts.[5]

  • Decarboxylation: Acidification followed by heating promotes the loss of one carboxyl group as carbon dioxide, yielding the desired 2-Ethyl-5-methylhexanoic acid.

Q3: What are some of the major challenges to anticipate during this synthesis?

A3: Researchers may encounter several challenges, including:

  • Controlling Dialkylation: Ensuring the sequential and complete alkylation with two different alkyl groups can be challenging. Incomplete reaction at either stage can lead to a mixture of products.[6]

  • Side Reactions: Competing elimination reactions, especially with secondary alkyl halides, can reduce the yield.[7]

  • Incomplete Hydrolysis or Decarboxylation: Insufficient reaction time, temperature, or reagent concentration can lead to incomplete conversion to the final product.[8]

  • Purification: Separating the desired product from unreacted starting materials, mono-alkylated intermediates, and dialkylated byproducts can be difficult.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-Ethyl-5-methylhexanoic acid via malonic ester synthesis.

Issue Possible Cause(s) Troubleshooting & Optimization
Low Yield of Alkylated Ester 1. Incomplete enolate formation. 2. Competing elimination reaction with the alkyl halide. 3. Unwanted dialkylation in the first step or mono-alkylation in the second.1. Ensure anhydrous (dry) conditions and use a sufficiently strong base like sodium ethoxide or sodium hydride.[6] 2. Use primary alkyl halides (e.g., ethyl bromide, 1-bromo-3-methylbutane) as they are less prone to elimination.[7] 3. Carefully control the stoichiometry of the base and alkylating agent in each step. Add the alkylating agent slowly to the enolate solution.[6]
Incomplete Hydrolysis of the Ester 1. Insufficient reaction time or temperature. 2. Inadequate concentration of the base (e.g., NaOH, KOH).1. Increase the reflux time and/or temperature during the saponification step. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a sufficient excess of the hydrolyzing agent (e.g., aqueous NaOH or KOH).[5]
Incomplete Decarboxylation 1. Insufficient heating during the acidification and heating step.1. Ensure the acidified mixture is heated to a sufficiently high temperature (typically around 100°C or higher) to drive the decarboxylation to completion. The evolution of CO₂ gas should be visible.[8]
Formation of Side Products 1. Self-condensation of the malonic ester. 2. Dialkylation with the same alkyl halide.1. Add the base to the malonic ester at a low temperature to minimize self-condensation before adding the alkylating agent. 2. Use a controlled stoichiometry of the alkylating agent and add it slowly. Consider purification of the mono-alkylated intermediate before proceeding to the second alkylation.[6]
Difficult Purification 1. Presence of high-boiling point impurities. 2. Formation of an emulsion during work-up.1. Perform a thorough aqueous work-up to remove water-soluble impurities. Consider vacuum distillation for the final purification of 2-Ethyl-5-methylhexanoic acid.[8] 2. To break emulsions, add a small amount of brine (saturated NaCl solution). Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.[9]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-ethyl-2-(3-methylbutyl)malonate

This protocol details the two-step alkylation of diethyl malonate.

Step 1: First Alkylation (Ethylation)

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen).

  • Enolate Formation: Cool the sodium ethoxide solution to 0-5°C and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: Add ethyl bromide (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl ethylmalonate can be purified by vacuum distillation or used directly in the next step.

Step 2: Second Alkylation (Isobutylation)

  • Enolate Formation: Prepare sodium ethoxide in a separate flame-dried flask as described in Step 1. Add the purified diethyl ethylmalonate (1.0 eq) from the previous step dropwise to the cooled sodium ethoxide solution.

  • Alkylation: Add 1-bromo-3-methylbutane (1.0 eq) dropwise. Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Follow the work-up procedure as described in Step 1 to isolate the crude diethyl 2-ethyl-2-(3-methylbutyl)malonate.

Protocol 2: Hydrolysis and Decarboxylation
  • Hydrolysis: To the crude dialkylated ester, add an excess of a 10-20% aqueous sodium hydroxide (B78521) solution. Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of both ester groups.

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add concentrated hydrochloric acid (e.g., 6M HCl) until the solution is strongly acidic (pH 1-2). Heat the acidified mixture to reflux for another 2-4 hours to effect decarboxylation. You should observe the evolution of carbon dioxide gas.

  • Isolation: Cool the mixture and extract the 2-Ethyl-5-methylhexanoic acid with a suitable organic solvent like diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation.

Data Presentation

Step Reactant 1 Reactant 2 Product Base/Reagent Solvent Temp (°C) Time (h) Expected Yield (%)
1. Ethylation Diethyl malonateEthyl bromideDiethyl ethylmalonateSodium ethoxideEthanolReflux2-480-90
2. Isobutylation Diethyl ethylmalonate1-bromo-3-methylbutaneDiethyl 2-ethyl-2-(3-methylbutyl)malonateSodium ethoxideEthanolReflux4-675-85
3. Hydrolysis Dialkylated esterWaterDisodium salt of the dicarboxylic acidSodium hydroxideWaterReflux4-6>95 (crude)
4. Decarboxylation Diacid saltHydrochloric acid2-Ethyl-5-methylhexanoic acid-WaterReflux2-485-95 (from diacid)

Mandatory Visualization

Synthesis_Workflow A Diethyl Malonate B Enolate Formation A->B 1. NaOEt, EtOH C Diethyl Ethylmalonate B->C 2. EtBr D Second Enolate Formation C->D 1. NaOEt, EtOH E Dialkylated Malonate D->E 2. i-BuCH2Br F Hydrolysis E->F NaOH, H2O, Heat G Malonic Acid Derivative F->G H Decarboxylation G->H HCl, Heat I 2-Ethyl-5-methylhexanoic Acid H->I

Caption: Experimental workflow for the synthesis of 2-Ethyl-5-methylhexanoic acid.

Troubleshooting_Tree Start Low Final Yield CheckAlkylation Check Alkylation Steps (TLC/GC-MS of crude) Start->CheckAlkylation CheckHydrolysis Check Hydrolysis Step Start->CheckHydrolysis CheckDecarbox Check Decarboxylation Start->CheckDecarbox IncompleteAlk Incomplete Alkylation? CheckAlkylation->IncompleteAlk IncompleteHyd Oily layer in basic aqueous phase? CheckHydrolysis->IncompleteHyd IncompleteDec Low CO2 evolution? High boiling point of product? CheckDecarbox->IncompleteDec Sol_Alk Optimize Alkylation: - Ensure anhydrous conditions - Check base strength/amount - Increase reaction time/temp IncompleteAlk->Sol_Alk Yes Sol_Hyd Optimize Hydrolysis: - Increase reflux time - Use excess NaOH/KOH IncompleteHyd->Sol_Hyd Yes Sol_Dec Optimize Decarboxylation: - Ensure strong acidification (pH 1-2) - Increase heating time/temp IncompleteDec->Sol_Dec Yes

Caption: Troubleshooting decision tree for low yield issues.

Reaction_Pathway cluster_0 Malonic Ester Synthesis Start Diethyl Malonate Enolate1 Enolate Start->Enolate1 + Base - H+ Monoalkyl Mono-alkylated Ester Enolate1->Monoalkyl + R1-X Enolate2 Enolate Monoalkyl->Enolate2 + Base - H+ Dialkyl Di-alkylated Ester Enolate2->Dialkyl + R2-X Diacid Di-acid Dialkyl->Diacid 1. NaOH, H2O 2. H3O+ Final Final Product Diacid->Final Heat - CO2 p1 p2

Caption: Signaling pathway of the malonic ester synthesis.

References

Technical Support Center: Chiral Separation of Branched-Chain Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of branched-chain carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of branched-chain carboxylic acids challenging?

A1: The chiral separation of these compounds can be difficult due to several factors. Their enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral environment for separation.[1] Challenges include their small size, structural flexibility, and often the lack of a strong chromophore for easy UV detection in High-Performance Liquid Chromatography (HPLC).[1] Additionally, steric hindrance near the chiral center can impede effective interaction with the chiral selector on the stationary phase.

Q2: Is derivatization necessary for the chiral separation of branched-chain carboxylic acids?

A2: Derivatization is often highly recommended for HPLC and is essential for Gas Chromatography (GC). For HPLC, derivatization can introduce a chromophore for better UV detection and enhance interactions with the chiral stationary phase (CSP). For GC, derivatization to a volatile ester is a mandatory step.[2] While some direct HPLC methods exist, they are less common and may result in poor resolution.

Q3: What are the most common analytical techniques for the chiral separation of these acids?

A3: The most prevalent methods are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). Chiral HPLC often utilizes polysaccharide-based or protein-based CSPs.[3] Chiral GC typically employs cyclodextrin-based chiral columns after derivatization of the acid to a volatile ester.[2] Supercritical Fluid Chromatography (SFC) is also a powerful technique known for fast and efficient chiral separations.[4]

Q4: Which types of chiral stationary phases (CSPs) are most effective for branched-chain carboxylic acids?

A4: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantiorecognition capabilities for a diverse range of compounds, including acidic ones.[5][6] For acidic compounds specifically, anion-exchange CSPs can provide high selectivity.[1] Protein-based columns, like those with α-acid glycoprotein (B1211001) (AGP), have also proven effective for the separation of profens like ibuprofen (B1674241).[7][8]

Q5: How does temperature influence the chiral separation?

A5: Temperature is a critical parameter that can significantly affect enantioselectivity.[9] Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this is not a universal rule, and in some cases, increasing the temperature can improve separation. Therefore, temperature optimization is a crucial step in method development.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of branched-chain carboxylic acids.

Problem 1: Poor or No Resolution

Symptom: The enantiomers are not separated, or the resolution (Rs) is less than 1.5.

Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, protein-based, cyclodextrin). The "three-point interaction" model is fundamental for chiral recognition, and a different CSP may provide the necessary interactions.
Suboptimal Mobile Phase Composition For Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). A lower percentage of the polar modifier can sometimes increase retention and improve resolution.[11] For Reversed Phase: Modify the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.[9] The pH should ideally be 1-2 units away from the analyte's pKa.[10]
Incorrect Additive For acidic analytes like carboxylic acids, adding a small amount (0.1%) of an acidic additive like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often crucial to suppress ionization and improve peak shape and resolution.[6][10]
Inappropriate Temperature Systematically vary the column temperature. Start at ambient temperature (e.g., 25°C) and then decrease or increase it in 5-10°C increments to find the optimal condition.[10]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Peaks are asymmetrical, exhibiting tailing or fronting.

Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase For acidic compounds, ensure the mobile phase pH is low enough to maintain the analyte in its protonated form. The addition of 0.1% TFA can help minimize interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[10]
Column Overload Reduce the injection volume or the concentration of the sample. If the peak shape improves with a more dilute sample, the column was likely overloaded.[10][12]
Column Contamination or Degradation Flush the column with a strong solvent (compatible with the CSP) to remove contaminants. If performance does not improve, the column may be degraded and require replacement.[12][13]
Incorrect Mobile Phase pH For ionizable compounds, the mobile phase pH is critical. Ensure the pH is controlled and appropriate for the analyte's pKa to maintain a single ionic form.[10]
Problem 3: Irreproducible Retention Times and Resolution

Symptom: Retention times and resolution vary between injections or analytical runs.

Potential Cause Suggested Solution
Insufficient Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Flushing with 10-20 column volumes of the new mobile phase is recommended.[1]
Temperature Fluctuations Use a column oven to maintain a constant and controlled temperature throughout the analysis.[1]
Mobile Phase Instability Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components. Ensure solvents are properly mixed and degassed.
"Memory Effects" from Additives If switching between methods using different additives (e.g., acidic to basic), dedicate a column to a specific method or employ a rigorous flushing procedure to avoid "memory effects" where residual additives alter the stationary phase surface.

Quantitative Data Summary

The following tables summarize typical experimental conditions and resulting chromatographic parameters for the chiral separation of common branched-chain carboxylic acids.

Table 1: HPLC Chiral Separation of Ibuprofen

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Resolution (Rs) Reference
Chiralpak AGP (10 cm x 4.0 mm, 5 µm)100 mM Phosphate (B84403) Buffer (pH 7)0.7225> 1.50[7]
Chiralcel OJ-H (15 cm x 4.6 mm, 5 µm)n-hexane/2-propanol/TFA (98:2:0.1, v/v/v)1.0254-[14]
OVM Column20 mM Potassium Dihydrogen Phosphate (pH 3) / Ethanol1.0220Good[9]
AmyCoat RP (15 cm x 4.6 mm, 3 µm)Water/Acetonitrile/TFA1.52361.01-1.49[15]

Table 2: HPLC Chiral Separation of Ketoprofen

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Resolution (Rs) Reference
Chiralpak AD (20 µm)100% Ethanol / 0.01% TFA---[16][17]
Chiralpak ADn-hexane/ethanol (various ratios) / 0.01% TFA---[6]
Lux Amylose-2Water/Acetonitrile/Acetic Acid (50:50:0.1, v/v/v)1.0-Baseline[18]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Ibuprofen

This protocol is a general guideline for the direct chiral separation of ibuprofen enantiomers using an α-acid glycoprotein (AGP) column.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.[7]

    • Chiralpak AGP column (10 cm x 4.0 mm, 5 µm).[7]

  • Reagents and Sample Preparation:

    • Methanol (B129727) (HPLC grade).

    • Sodium dihydrogen phosphate.

    • Purified water.

    • Ibuprofen standard or sample.

    • Mobile Phase Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.0.[7]

    • Sample Preparation: Dissolve the ibuprofen sample in methanol to a known concentration (e.g., 10 mg/10 mL). Sonicate for 30 minutes to ensure complete dissolution.[8]

  • Chromatographic Conditions:

    • Mobile Phase: 100 mM phosphate buffer (pH 7).[7]

    • Flow Rate: 0.7 mL/min.[7]

    • Column Temperature: 25°C.[8]

    • Injection Volume: 5 µL.[7]

    • UV Detection: 225 nm.[7]

  • Procedure:

    • Equilibrate the Chiralpak AGP column with the mobile phase until a stable baseline is achieved.

    • Inject 5 µL of the prepared sample solution.

    • Acquire data for a sufficient duration to allow the elution of both enantiomers (typically less than 9 minutes under these conditions).[7]

    • Identify the peaks for (R)- and (S)-ibuprofen.

    • Calculate the resolution between the enantiomeric peaks. A resolution of >1.5 is considered baseline separation.

Protocol 2: Chiral GC Separation of 2,3-Dimethylbutanoic Acid (as Methyl Esters)

This protocol describes the indirect analysis of 2,3-dimethylbutanoic acid by GC after derivatization to its methyl ester.

  • Instrumentation:

    • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).[2]

    • Chiral capillary column (e.g., cyclodextrin-based).[2]

  • Reagents and Derivatization:

    • 2,3-dimethylbutanoic acid sample.

    • Boron trifluoride-methanol solution (BF₃-MeOH, 14%).[2]

    • Hexane (B92381) or diethyl ether (GC grade).

    • Anhydrous sodium sulfate (B86663).

    • Derivatization Procedure:

      • Place the acid sample in a sealed vial.

      • Add the 14% BF₃ in methanol solution.

      • Heat the vial at 60-100°C for 5-10 minutes.[2]

      • After cooling, add water and extract the methyl esters with hexane or diethyl ether.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate if necessary.[2]

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen.[2]

    • Injector and Detector Temperature: 250°C.[2]

    • Oven Temperature Program: A suitable temperature ramp should be developed to separate the enantiomers, for example, starting at 60°C and ramping at 2°C/min to 200°C.[19]

  • Procedure:

    • Equilibrate the GC system.

    • Inject a small volume (e.g., 1 µL) of the derivatized sample solution.

    • Run the temperature program and record the chromatogram.

    • The two peaks correspond to the methyl esters of the (R)- and (S)-enantiomers.

Visualizations

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic Analyte SelectCSPs Select 2-3 Complementary CSPs (e.g., Polysaccharide, Protein-based) Start->SelectCSPs ScreenMobilePhases Screen with Standard Mobile Phases (Normal & Reversed Phase) SelectCSPs->ScreenMobilePhases AssessSeparation Assess Initial Separation (Look for any selectivity) ScreenMobilePhases->AssessSeparation OptimizeMP Optimize Mobile Phase (Adjust modifier %, pH, additives) AssessSeparation->OptimizeMP Partial or No Separation Validation Method Validation (Robustness, Linearity, LOD, LOQ) AssessSeparation->Validation Good Separation (Rs > 1.5) OptimizeTemp Optimize Temperature (Test higher and lower temps) OptimizeMP->OptimizeTemp FineTune Fine-Tune Flow Rate & Injection Volume OptimizeTemp->FineTune FineTune->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: A general workflow for chiral method development.

Troubleshooting_Poor_Resolution Start Problem: Poor Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate for the analyte? Start->CheckCSP CheckMP Is the mobile phase optimized? CheckCSP->CheckMP Yes ScreenNewCSPs Screen different types of CSPs CheckCSP->ScreenNewCSPs No / Unknown CheckTemp Is the temperature optimized? CheckMP->CheckTemp Yes AdjustMP Adjust modifier ratio Add/change acidic additive (e.g., 0.1% TFA) Adjust pH CheckMP->AdjustMP No CheckColumnHealth Is the column performing well? CheckTemp->CheckColumnHealth Yes AdjustTemp Systematically vary temperature (e.g., 15°C, 25°C, 40°C) CheckTemp->AdjustTemp No Solution Achieved Baseline Separation CheckColumnHealth->Solution Yes ReplaceColumn Perform column wash If no improvement, replace column CheckColumnHealth->ReplaceColumn No ScreenNewCSPs->CheckMP AdjustMP->CheckTemp AdjustTemp->CheckColumnHealth ReplaceColumn->Solution

Caption: A troubleshooting guide for poor HPLC resolution.

References

Technical Support Center: Synthesis and Purification of 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of 2-Ethyl-5-methylhexanoic acid. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory method for synthesizing 2-Ethyl-5-methylhexanoic acid?

A1: A prevalent laboratory-scale method is the malonic ester synthesis. This approach involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid.[1][2][3]

Q2: What are the key stages of the malonic ester synthesis for 2-Ethyl-5-methylhexanoic acid?

A2: The synthesis can be broken down into four primary stages:

  • Enolate Formation: Deprotonation of diethyl malonate at the α-carbon using a suitable base, like sodium ethoxide, to form a stabilized enolate.[3][4]

  • Sequential Alkylation: The enolate undergoes two successive nucleophilic substitution reactions with alkyl halides. For 2-Ethyl-5-methylhexanoic acid, this would involve reaction with an isobutyl halide (e.g., 1-bromo-3-methylbutane) followed by an ethyl halide (e.g., ethyl bromide).

  • Saponification: Hydrolysis of the dialkylated diethyl malonate to the corresponding dicarboxylic acid using a strong base, followed by acidification.[2]

  • Decarboxylation: Heating the resulting malonic acid derivative, which readily loses carbon dioxide to furnish the final product, 2-Ethyl-5-methylhexanoic acid.[5]

Q3: What are the primary methods for purifying crude 2-Ethyl-5-methylhexanoic acid?

A3: The most common and effective purification techniques for carboxylic acids like 2-Ethyl-5-methylhexanoic acid are:

  • Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base to extract the carboxylate salt into the aqueous layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be recovered by extraction with an organic solvent.[6][7][8]

  • Fractional Distillation: As a liquid carboxylic acid, fractional distillation under reduced pressure can be employed to separate it from impurities with different boiling points.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of 2-Ethyl-5-methylhexanoic acid.

Synthesis Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Alkylated Ester 1. Incomplete enolate formation. 2. Use of a weak base. 3. Presence of water in the reaction. 4. Alkyl halide is not reactive enough. 5. Competing elimination reaction with the alkyl halide.1. Ensure the use of a sufficiently strong base (e.g., sodium ethoxide in ethanol). 2. Use freshly prepared base. 3. Ensure all glassware is flame-dried and reagents are anhydrous. 4. Consider using a more reactive alkyl iodide instead of a bromide or chloride. 5. Use primary alkyl halides when possible, as secondary and tertiary halides are more prone to elimination.[9]
Formation of Dialkylated Byproduct in the First Alkylation 1. Use of an excess of the first alkyl halide. 2. The mono-alkylated product is deprotonated and reacts further.1. Use a strict 1:1 stoichiometry of the enolate to the first alkyl halide. 2. Add the alkyl halide slowly to the enolate solution at a low temperature.
Incomplete Hydrolysis of the Ester 1. Insufficient reaction time or temperature. 2. Inadequate concentration of the acid or base for hydrolysis.1. Increase the reaction time and/or temperature during the hydrolysis step. 2. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 3. Ensure a sufficient excess of the hydrolyzing agent (e.g., aqueous HCl or NaOH) is used.[9]
Incomplete Decarboxylation 1. Insufficient heating during the final step.1. Ensure the reaction mixture is heated to a sufficiently high temperature (typically around 100-150 °C) to drive the decarboxylation to completion. The evolution of CO2 gas should be observed.[9]
Purification Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low Recovery After Acid-Base Extraction 1. Incomplete extraction into the aqueous basic solution. 2. Incomplete precipitation upon acidification. 3. Emulsion formation during extraction.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2) to fully deprotonate the acid. Perform multiple extractions with smaller volumes of base.[8] 2. Acidify the aqueous layer to a pH sufficiently acidic (pH < pKa of the carboxylic acid - 2), typically pH 1-2. Cool the solution in an ice bath to decrease solubility. If the product is an oil, extract it back into an organic solvent.[8] 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[8]
Product is an Oil Instead of a Precipitate After Acidification 1. The carboxylic acid is a liquid or low-melting solid at the temperature of the workup.1. Extract the acidified aqueous solution with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and remove the solvent under reduced pressure.[8]
Product Contaminated with Starting Malonic Ester 1. Incomplete alkylation. 2. Incomplete hydrolysis and decarboxylation of unreacted starting material.1. Optimize the alkylation steps to ensure complete reaction. 2. Ensure sufficient time and temperature for the hydrolysis and decarboxylation steps. 3. Purify the final product by fractional distillation.

Experimental Protocols

Synthesis of 2-Ethyl-5-methylhexanoic Acid via Malonic Ester Synthesis

This protocol outlines a representative procedure.

Step 1: Formation of the Enolate and First Alkylation (Isobutylation)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol (B145695).

  • Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • Add diethyl malonate (1.0 eq) dropwise to the cooled sodium ethoxide solution with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-bromo-3-methylbutane (B150244) (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mono-alkylated product.

Step 2: Second Alkylation (Ethylation)

  • Prepare a fresh solution of sodium ethoxide in anhydrous ethanol as described in Step 1.

  • Dissolve the crude mono-alkylated product from Step 1 in anhydrous ethanol and add it dropwise to the cooled sodium ethoxide solution.

  • After stirring for 30 minutes at room temperature, add ethyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up the reaction as described in Step 1 to obtain the crude dialkylated diethyl malonate derivative.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated product, add an excess of 6M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. The evolution of carbon dioxide should be observed.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Ethyl-5-methylhexanoic acid.

Purification of 2-Ethyl-5-methylhexanoic Acid

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-Ethyl-5-methylhexanoic acid in diethyl ether in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂.

  • Separation: Allow the layers to separate. The deprotonated product (sodium 2-ethyl-5-methylhexanoate) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh NaHCO₃ solution.[8]

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2).

  • Back-Extraction: Extract the acidified aqueous solution with diethyl ether (3 x 50 mL). The purified 2-Ethyl-5-methylhexanoic acid will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and purification of 2-Ethyl-5-methylhexanoic acid. Actual results may vary depending on specific experimental conditions.

Step Parameter Representative Value
Synthesis Overall Yield60-75%
Purity of Crude Product85-95%
Purification Yield from Acid-Base Extraction>90%
Purity after Acid-Base Extraction>98%
Yield from Fractional Distillation80-90%
Purity after Fractional Distillation>99%

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis start Diethyl Malonate enolate Enolate Formation (NaOEt, EtOH) start->enolate alkylation1 First Alkylation (1-bromo-3-methylbutane) enolate->alkylation1 monoalkylated Mono-alkylated Intermediate alkylation1->monoalkylated enolate2 Enolate Formation (NaOEt, EtOH) monoalkylated->enolate2 alkylation2 Second Alkylation (Ethyl Bromide) enolate2->alkylation2 dialkylated Dialkylated Intermediate alkylation2->dialkylated hydrolysis Hydrolysis & Decarboxylation (HCl, Heat) dialkylated->hydrolysis crude_product Crude 2-Ethyl-5-methylhexanoic Acid hydrolysis->crude_product PurificationWorkflow cluster_purification Purification crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer organic_layer Organic Layer (Impurities) separate_layers->organic_layer acidify Acidify Aqueous Layer (HCl) aqueous_layer->acidify extract_acid Extract with Organic Solvent acidify->extract_acid dry_concentrate Dry and Concentrate extract_acid->dry_concentrate pure_product Pure 2-Ethyl-5-methylhexanoic Acid dry_concentrate->pure_product TroubleshootingLogic cluster_troubleshooting Troubleshooting Low Yield low_yield Low Final Yield check_alkylation Check Alkylation Steps low_yield->check_alkylation check_hydrolysis Check Hydrolysis/ Decarboxylation low_yield->check_hydrolysis check_purification Check Purification Steps low_yield->check_purification anhydrous Anhydrous Conditions? check_alkylation->anhydrous strong_base Strong Enough Base? check_alkylation->strong_base reactive_halide Reactive Alkyl Halide? check_alkylation->reactive_halide heat_time Sufficient Heat/Time? check_hydrolysis->heat_time excess_acid Excess Acid? check_hydrolysis->excess_acid ph_check Correct pH for Extraction? check_purification->ph_check emulsion Emulsion Formation? check_purification->emulsion

References

Technical Support Center: Derivatization of 2-Ethyl-5-methylhexanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Ethyl-5-methylhexanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of 2-Ethyl-5-methylhexanoic acid.

Q1: Why is derivatization of 2-Ethyl-5-methylhexanoic acid necessary for GC-MS analysis?

A1: 2-Ethyl-5-methylhexanoic acid is a carboxylic acid, which is a polar and non-volatile compound. Direct injection into a GC-MS system will result in poor peak shape, tailing, and low sensitivity due to interactions with the GC column and poor thermal stability.[1] Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile derivative, making it suitable for GC analysis.

Q2: What are the most common derivatization methods for 2-Ethyl-5-methylhexanoic acid?

A2: The two most common and effective derivatization methods for carboxylic acids like 2-Ethyl-5-methylhexanoic acid are:

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

  • Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester.[1] A common reagent for this is Boron Trifluoride in Methanol (BF3-Methanol).[3]

Q3: I am observing no peak or a very small peak for my derivatized sample. What could be the cause?

A3: This issue can arise from several factors:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion. This can be particularly relevant for 2-Ethyl-5-methylhexanoic acid due to potential steric hindrance from its branched structure.[4]

    • Solution: Increase the reaction temperature and/or time. Also, ensure you are using a sufficient excess of the derivatization reagent. For silylation with BSTFA, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be added to enhance reactivity, especially for sterically hindered compounds.[5]

  • Presence of Moisture: Silylating reagents are extremely sensitive to water, which can consume the reagent and prevent the derivatization of your analyte.[2]

    • Solution: Ensure your sample and all glassware are completely dry before adding the derivatization reagent. Samples can be dried under a stream of nitrogen.

  • Analyte Degradation: Although less common for this compound, high temperatures during sample preparation or injection could potentially lead to degradation.

    • Solution: Optimize the temperatures used in your protocol.

Q4: My chromatogram shows a tailing peak for the derivatized 2-Ethyl-5-methylhexanoic acid. What should I do?

A4: Peak tailing is often an indication of active sites in the GC system or incomplete derivatization.

  • Incomplete Derivatization: As mentioned in Q3, if the derivatization is not complete, the remaining free carboxylic acid will interact with the column and cause tailing.[2]

    • Solution: Re-optimize your derivatization protocol (see Q3).

  • Active Sites in the GC System: The GC inlet liner, column, or detector can have active sites that interact with the analyte.

    • Solution: Use a deactivated inlet liner and perform regular maintenance on your GC system. Conditioning the column as per the manufacturer's instructions can also help.

Q5: I am seeing multiple peaks in my chromatogram that could be related to my analyte. Why is this happening?

A5: The presence of multiple peaks could be due to:

  • Side Reactions: With certain derivatization reagents, side reactions can occur. For example, when using BF3-methanol, byproducts have been observed with unsaturated fatty acids, although this is less likely with a saturated compound like 2-Ethyl-5-methylhexanoic acid.[6]

    • Solution: Ensure you are using fresh reagents and optimized reaction conditions.

  • Contamination: The extra peaks could be from contaminated solvents, reagents, or glassware.

    • Solution: Run a blank sample containing only the solvent and derivatization reagent to check for contaminants.

Quantitative Data Summary

The choice of derivatization reagent can impact the efficiency and sensitivity of your analysis. The following table summarizes key performance characteristics of common derivatization reagents for carboxylic acids.

Derivatization ReagentDerivative FormedTypical Reaction ConditionsAdvantagesDisadvantages
BSTFA (+/- 1% TMCS) Trimethylsilyl (TMS) ester60°C for 60 minutes[2]Versatile, reacts with a range of polar compounds. Byproducts are volatile and often do not interfere with analysis.[5]Highly sensitive to moisture.[2] Steric hindrance can slow down the reaction.
BF3-Methanol (10-14%) Methyl ester60-100°C for 5-15 minutes[3][7]Forms stable derivatives. The reaction is relatively fast and clean.[3]Can cause degradation of some analytes (e.g., those with epoxy or hydroperoxy groups).[7] BF3 is toxic and should be handled in a fume hood.[7]

Experimental Protocols

Below are detailed methodologies for the two most common derivatization procedures for 2-Ethyl-5-methylhexanoic acid.

Protocol 1: Silylation using BSTFA + 1% TMCS
  • Sample Preparation: Ensure the sample containing 2-Ethyl-5-methylhexanoic acid is completely dry. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried sample in a reaction vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.[5]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Esterification using BF3-Methanol
  • Sample Preparation: If the sample is not already in methanol, dissolve the dried sample in a small amount of methanol.

  • Derivatization:

    • To the sample in a reaction vial, add 2 mL of 10% BF3-Methanol.[3]

    • Seal the vial and heat at 60°C for 10 minutes.[3]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381).[3]

    • Shake the vial vigorously to extract the methyl ester into the hexane layer.[3]

    • Allow the layers to separate.

  • Analysis: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

Visualizations

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of 2-Ethyl-5-methylhexanoic acid prior to GC-MS analysis.

DerivatizationWorkflow Sample Sample containing 2-Ethyl-5-methylhexanoic acid DrySample Dry Sample (Anhydrous) Sample->DrySample Drying Derivatization Derivatization (Silylation or Esterification) DrySample->Derivatization Add Reagent DerivatizedSample Derivatized Sample Derivatization->DerivatizedSample Heating GCMS GC-MS Analysis DerivatizedSample->GCMS

Caption: General workflow for the derivatization of 2-Ethyl-5-methylhexanoic acid.

Troubleshooting Decision Tree

This diagram provides a logical flow to troubleshoot common issues during the derivatization and analysis.

TroubleshootingTree Start Problem with GC-MS Analysis NoPeak No or Low Peak Intensity Start->NoPeak PeakTailing Peak Tailing Start->PeakTailing MultiplePeaks Multiple Peaks Start->MultiplePeaks IncompleteDeriv Incomplete Derivatization? NoPeak->IncompleteDeriv Check Moisture Moisture Present? NoPeak->Moisture Check PeakTailing->IncompleteDeriv Check ActiveSites Active Sites in GC System? PeakTailing->ActiveSites Check Contamination Contamination? MultiplePeaks->Contamination Check OptimizeReaction Optimize Reaction: - Increase Temp/Time - Add Catalyst (TMCS) - Increase Reagent Excess IncompleteDeriv->OptimizeReaction Yes DrySampleGlassware Ensure Anhydrous Conditions: - Dry Sample Thoroughly - Use Dry Glassware Moisture->DrySampleGlassware Yes DeactivateSystem Deactivate System: - Use Deactivated Liner - Condition Column ActiveSites->DeactivateSystem Yes RunBlank Run Reagent Blank Contamination->RunBlank Yes

Caption: Troubleshooting decision tree for derivatization of 2-Ethyl-5-methylhexanoic acid.

References

Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor peak shape during the HPLC analysis of 2-Ethyl-5-methylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for 2-Ethyl-5-methylhexanoic acid in reversed-phase HPLC?

A1: The most frequent causes of poor peak shape, such as tailing, fronting, or broadening, for an acidic compound like 2-Ethyl-5-methylhexanoic acid include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase relative to the pKa of the analyte is a critical factor. If the pH is close to the pKa, the analyte can exist in both its ionized and non-ionized forms, leading to peak distortion.[1][2]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the carboxylic acid group of the analyte, causing peak tailing.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[3][5]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[3][6]

  • Column Degradation: Voids in the column packing or a contaminated frit can distort the flow path and, consequently, the peak shape.[3][5][7]

Q2: How does the mobile phase pH affect the peak shape of 2-Ethyl-5-methylhexanoic acid?

A2: The mobile phase pH dictates the ionization state of 2-Ethyl-5-methylhexanoic acid. As a carboxylic acid, it will be in its protonated (neutral) form at a low pH and its deprotonated (anionic) form at a high pH. For optimal peak shape in reversed-phase HPLC, it is generally recommended to set the mobile phase pH at least 2 units below the analyte's pKa.[3][8] This ensures the compound is fully protonated and interacts with the stationary phase in a single, un-ionized form, leading to sharper, more symmetrical peaks.[9][10][11] When the mobile phase pH is close to the pKa, a mixture of ionized and un-ionized species can exist, causing peak distortion, splitting, or tailing.[2]

Q3: What is peak tailing and how can it be minimized for acidic compounds?

A3: Peak tailing is characterized by an asymmetry in the peak where the latter half is drawn out. For acidic compounds like 2-Ethyl-5-methylhexanoic acid, a primary cause is the interaction between the analyte and free silanol groups on the silica-based stationary phase.[3][4] To minimize tailing, consider the following:

  • Lower the Mobile Phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the acidic analyte.[4]

  • Use an End-Capped Column: These columns have fewer accessible silanol groups, which minimizes secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol activity.[5]

Q4: My peaks are showing fronting. What could be the cause?

A4: Peak fronting, where the initial part of the peak is sloped, is often a result of:

  • Sample Overload: Injecting too high a concentration or volume of the sample can lead to this issue.[3][5] Try diluting your sample or reducing the injection volume.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in fronting.[3][6] Whenever possible, dissolve your sample in the mobile phase.

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for 2-Ethyl-5-methylhexanoic acid, follow this troubleshooting workflow:

start Peak Tailing Observed check_ph Is mobile phase pH at least 2 units below analyte pKa? start->check_ph check_column Are you using an end-capped column? check_ph->check_column Yes solution_ph Adjust mobile phase pH to 2.5-3.5 using an appropriate buffer. check_ph->solution_ph No check_overload Is the sample concentration or injection volume too high? check_column->check_overload Yes solution_column Switch to an end-capped C18 or a polar-embedded phase column. check_column->solution_column No solution_overload Dilute the sample or reduce the injection volume. check_overload->solution_overload Yes end Symmetrical Peak check_overload->end No solution_ph->end solution_column->end solution_overload->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Peak Fronting

For instances of peak fronting, use the following guide:

start Peak Fronting Observed check_overload Is the sample concentration or injection volume too high? start->check_overload check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No solution_overload Dilute the sample or reduce the injection volume. check_overload->solution_overload Yes solution_solvent Dissolve the sample in the mobile phase or a weaker solvent. check_solvent->solution_solvent Yes end Symmetrical Peak check_solvent->end No solution_overload->end solution_solvent->end

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for 2-Ethyl-5-methylhexanoic Acid

This protocol outlines the steps to optimize the mobile phase to achieve ion suppression and improve peak shape.

  • Objective: To determine the optimal mobile phase pH for the analysis of 2-Ethyl-5-methylhexanoic acid.

  • Materials:

  • Procedure:

    • Prepare a stock solution of 2-Ethyl-5-methylhexanoic acid in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). A common buffer is potassium phosphate with the pH adjusted using phosphoric acid.

    • Prepare the mobile phase by mixing the aqueous buffer with acetonitrile in a suitable ratio (e.g., 60:40 or 70:30 aqueous:acetonitrile).

    • Equilibrate the HPLC system with the first mobile phase composition.

    • Inject the standard solution and record the chromatogram.

    • Repeat steps 4 and 5 for each mobile phase pH.

    • Compare the peak shape (tailing factor) and retention time from each run to determine the optimal pH.

Data Presentation
Mobile Phase pHRetention Time (min)Tailing FactorPeak Shape Observation
4.03.52.1Severe Tailing
3.54.21.5Moderate Tailing
3.05.11.1Good Symmetry
2.55.81.0Excellent Symmetry

Note: The above data is illustrative. Actual results may vary based on the specific column and HPLC system used.

Protocol 2: Column Selection and Evaluation

This protocol provides a framework for selecting an appropriate column to minimize secondary interactions.

  • Objective: To compare the performance of different reversed-phase columns for the analysis of 2-Ethyl-5-methylhexanoic acid.

  • Columns to Evaluate:

    • Standard C18 column (non-end-capped)

    • End-capped C18 column

    • Polar-embedded phase column

  • Procedure:

    • Using the optimized mobile phase from Protocol 1, install the first column in the HPLC system.

    • Equilibrate the column thoroughly.

    • Inject the 2-Ethyl-5-methylhexanoic acid standard.

    • Record the chromatogram and evaluate the peak shape.

    • Repeat steps 1-4 for each of the other columns.

    • Compare the results to select the column that provides the best peak symmetry.

Data Presentation
Column TypeTailing FactorPeak Shape Observation
Standard C181.8Noticeable Tailing
End-capped C181.1Symmetrical Peak
Polar-embedded Phase1.2Good Symmetry, may offer alternative selectivity

Note: The above data is illustrative. Actual results will depend on the specific brand and model of the column.

References

Strategies to minimize side reactions in 2-Ethyl-5-methylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-5-methylhexanoic acid. The primary focus is on minimizing side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Ethyl-5-methylhexanoic acid?

A1: The most prevalent laboratory method for this synthesis is a variation of the malonic ester synthesis.[1][2] This multi-step process involves the sequential alkylation of a malonic ester (like diethyl malonate) with two different alkyl halides, followed by hydrolysis and decarboxylation to yield the final disubstituted carboxylic acid.[3][4]

Q2: I am observing a significant byproduct with a higher molecular weight than my target molecule. What is the likely cause?

A2: A common issue in malonic ester synthesis is over-alkylation, leading to di- or even tri-alkylated byproducts.[5][6] In the synthesis of 2-Ethyl-5-methylhexanoic acid, which requires two separate alkylation steps, a likely side reaction is the addition of two identical alkyl groups in the first step (e.g., two ethyl groups instead of one). This makes product separation difficult and lowers the overall yield.[6]

Q3: How can I prevent the formation of di-alkylation byproducts during the first alkylation step?

A3: To favor mono-alkylation, precise control over reaction conditions is essential. Key strategies include:

  • Stoichiometry: Use exactly one equivalent of a strong base (like sodium ethoxide) to form the enolate.[7]

  • Controlled Addition: Add the alkyl halide slowly and at a controlled temperature to prevent localized excess that can lead to a second alkylation.

  • Excess Malonate: Using a slight excess of the malonic ester can help ensure the alkyl halide reacts with an un-alkylated enolate.[8]

Q4: My reaction mixture shows evidence of different ester types, not just the ethyl ester I started with. What causes this?

A4: This side reaction is likely transesterification. It occurs if the alkoxide base used does not match the alkyl groups of the ester.[5] For example, using sodium methoxide (B1231860) with diethyl malonate can result in a mixture of ethyl and methyl esters. To prevent this, always use a base corresponding to the ester's alcohol (e.g., sodium ethoxide with diethyl malonate).[6]

Q5: The yield is significantly low after the final hydrolysis and decarboxylation step. What are potential issues?

A5: Low yield at this stage can stem from several factors:

  • Incomplete Hydrolysis: The saponification of the sterically hindered diester may be incomplete. Ensure sufficient reaction time and temperature.

  • Incomplete Decarboxylation: Decarboxylation typically requires heat.[9] Insufficient heating can leave unreacted malonic acid derivatives.

  • Thermal Degradation: Conversely, excessively high temperatures during decarboxylation can lead to product degradation.[10]

  • Premature Decarboxylation: Some substituted malonic acids can be thermally unstable and decarboxylate unexpectedly during workup.[10][11]

Troubleshooting Guide

This guide addresses specific problems, their probable causes, and recommended solutions.

Observed Problem Potential Cause Recommended Solution(s)
Low yield of mono-alkylated intermediate; presence of di-ethylated or di-isobutylated byproduct. The enolate of the mono-alkylated product reacts again with the alkyl halide.[1]1. Strictly control stoichiometry: Use ≤ 1 equivalent of base and alkyl halide. 2. Maintain low reaction temperatures during reagent addition. 3. Use an excess of the starting malonic ester.[8]
Final product contains a mixture of ester types (e.g., methyl and ethyl esters). Transesterification has occurred due to a mismatch between the alkoxide base and the malonic ester.[5]Ensure the alkoxide base matches the ester. For diethyl malonate, use sodium ethoxide (NaOEt). For dimethyl malonate, use sodium methoxide (NaOMe).
Poor conversion after hydrolysis and decarboxylation steps. Incomplete saponification of the sterically hindered diester or insufficient heating for decarboxylation.[12]1. Increase reflux time during the saponification step. 2. Ensure the temperature is adequate for CO₂ evolution during decarboxylation (typically 100-160 °C). 3. Monitor CO₂ evolution to gauge reaction completion.[13]
Formation of an unexpected carboxylic acid (e.g., 2-ethylbutanoic acid). Contamination of the alkyl halide or incorrect reagent used.Verify the purity and identity of all alkyl halides (e.g., ethyl iodide, 1-bromo-2-methylpropane) using appropriate analytical techniques (NMR, GC-MS) before use.

Experimental Protocols

Representative Protocol: Malonic Ester Synthesis of 2-Ethyl-5-methylhexanoic Acid

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: First Alkylation (Ethylation)

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol (B145695).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add diethyl malonate (1.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.[1]

  • Cool the mixture again to 0-5 °C and add ethyl iodide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring progress by TLC or GC.

  • Cool the mixture, remove ethanol under reduced pressure, and add water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain crude diethyl 2-ethylmalonate.

Step 2: Second Alkylation (Isobutylation)

  • Prepare a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol as described above.

  • Dissolve the crude diethyl 2-ethylmalonate in anhydrous ethanol and add it dropwise to the cooled ethoxide solution.

  • After stirring for 30 minutes, add 1-bromo-2-methylpropane (B43306) (1.0 eq) dropwise.

  • Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitor by TLC/GC).

  • Work up the reaction as described in Step 1 to obtain crude diethyl 2-ethyl-2-(2-methylpropyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude dialkylated ester, add an excess of 6M aqueous hydrochloric acid.[14]

  • Heat the mixture to reflux (approx. 100 °C) for 4-6 hours. Evolution of CO₂ should be observed.[13]

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 2-Ethyl-5-methylhexanoic acid by vacuum distillation to obtain the final product.

Visualized Workflows and Pathways

G cluster_synthesis Synthesis Workflow start Diethyl Malonate enolate1 Enolate Formation (NaOEt) start->enolate1 alkylation1 First Alkylation (+ Ethyl Iodide) enolate1->alkylation1 mono_product Diethyl Ethylmalonate alkylation1->mono_product enolate2 Enolate Formation (NaOEt) mono_product->enolate2 alkylation2 Second Alkylation (+ 1-Bromo-2-methylpropane) enolate2->alkylation2 di_product Dialkylated Ester alkylation2->di_product hydrolysis Hydrolysis (Acid, Heat) di_product->hydrolysis decarboxylation Decarboxylation (Heat, -CO2) hydrolysis->decarboxylation final_product 2-Ethyl-5-methylhexanoic Acid decarboxylation->final_product

Caption: Overall workflow for the synthesis of 2-Ethyl-5-methylhexanoic acid.

G cluster_troubleshooting Troubleshooting Logic for Low Yield problem Problem: Low Yield / Impure Product check_alkylation Check Alkylation Stage (TLC/GC Analysis) problem->check_alkylation check_hydrolysis Check Hydrolysis/ Decarboxylation Stage problem->check_hydrolysis impurity_q High MW Impurity (e.g., Di-ethylated malonate) Present? check_alkylation->impurity_q solution_incomplete Solution: - Increase Reflux Time - Ensure Sufficient Temp for CO2 release - Monitor Reaction to Completion check_hydrolysis->solution_incomplete impurity_q->check_hydrolysis No solution_stoich Solution: - Control Stoichiometry (1.0 eq Base) - Use Excess Malonate - Slow Reagent Addition impurity_q->solution_stoich Yes

Caption: A troubleshooting decision tree for addressing low yield issues.

G cluster_pathway Competing Reaction Pathways in First Alkylation cluster_desired Desired Pathway cluster_side Side Reaction enolate Malonate Enolate mono_alkyl Mono-ethylated Product (Intermediate for next step) enolate->mono_alkyl + Et-I (1 eq) (SN2) mono_enolate Mono-ethylated Enolate mono_alkyl->mono_enolate + Base (Excess) (Deprotonation) di_alkyl Di-ethylated Byproduct (Impurity) mono_enolate->di_alkyl + Et-I (Excess) (SN2)

Caption: Diagram showing the desired reaction versus the di-alkylation side reaction.

References

Method development for the robust quantification of 2-Ethyl-5-methylhexanoic acid in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the robust quantification of 2-Ethyl-5-methylhexanoic acid in plasma. It provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying 2-Ethyl-5-methylhexanoic acid in plasma?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying 2-Ethyl-5-methylhexanoic acid in plasma.[1][2] This technique offers high sensitivity and specificity, which is crucial for analysis in complex biological matrices like plasma.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the acidic analyte.[2][5]

Q2: Why is sample preparation a critical step in the analysis of 2-Ethyl-5-methylhexanoic acid from plasma?

A2: Plasma is a complex matrix containing high concentrations of proteins and phospholipids (B1166683) that can interfere with the analysis.[6][7] Effective sample preparation is essential to remove these interferences, which can otherwise cause matrix effects, suppress the analyte signal, and lead to inaccurate and irreproducible results.[1][7] Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8]

Q3: What are the key validation parameters to consider during method development?

A3: A robust bioanalytical method should be validated for several parameters to ensure its reliability.[6][8] These include selectivity, specificity, accuracy, precision, linearity of the calibration curve, recovery, and analyte stability.[6][8][9] Regulatory agencies provide specific guidelines on the acceptance criteria for these parameters.

Q4: How can I minimize matrix effects in my assay?

A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a common challenge in bioanalysis.[7] To minimize them, you can optimize the sample cleanup procedure to remove interfering substances.[1] Additionally, chromatographic separation can be improved to separate the analyte from matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.[7]

Q5: What should I do if I observe poor peak shape (e.g., tailing) for 2-Ethyl-5-methylhexanoic acid?

A5: Poor peak shape for acidic compounds like 2-Ethyl-5-methylhexanoic acid is often due to interactions with the stationary phase of the chromatography column.[10] To address this, consider adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group, which can reduce peak tailing.[10] Using a column with end-capping or a different stationary phase chemistry can also improve peak shape.[10] Additionally, ensure that the injection solvent is compatible with the mobile phase to prevent peak distortion.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of 2-Ethyl-5-methylhexanoic acid in plasma.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Inefficient extraction of the analyte from plasma.Optimize the sample preparation method. For protein precipitation, try different organic solvents. For LLE, adjust the pH and solvent polarity. For SPE, select a sorbent that provides good retention and elution of the analyte.[11]
Analyte degradation during sample processing or storage.Perform stability experiments to assess the analyte's stability under different conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[12][13] If instability is observed, adjust storage conditions or sample handling procedures accordingly.
Suboptimal mass spectrometry settings.Optimize the MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., precursor/product ions, collision energy).[14]
Poor Peak Shape (Tailing or Fronting) Interaction of the acidic analyte with the analytical column.Adjust the mobile phase pH to suppress the ionization of the carboxylic acid. A lower pH is generally preferred.[10] Consider using a column with a different stationary phase or one that is end-capped to minimize secondary interactions.[10]
Incompatible injection solvent.Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[2]
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards, quality controls, and unknown samples.[15]
Carryover from previous injections.Inject a blank sample after a high-concentration sample to check for carryover.[5] If observed, optimize the autosampler wash procedure and the chromatographic gradient to ensure complete elution of the analyte.
Inaccurate Results (Poor Accuracy) Matrix effects suppressing or enhancing the analyte signal.Implement a more effective sample cleanup method to remove interfering matrix components.[7] Use a stable isotope-labeled internal standard to compensate for matrix effects.[7]
Incorrect preparation of calibration standards and quality controls.Verify the concentration and purity of the reference standard. Ensure accurate preparation of all standard and QC solutions.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Ethyl-5-methylhexanoic acid: Determine the precursor ion (e.g., [M-H]⁻) and a suitable product ion.

      • Internal Standard: Determine the precursor and product ions for the stable isotope-labeled internal standard.

    • Optimize MS parameters such as spray voltage, source temperature, and collision energy for maximum signal intensity.

Quantitative Data Summary

The following table is a template for summarizing the validation results for the quantification of 2-Ethyl-5-methylhexanoic acid in plasma.

Parameter Level Acceptance Criteria Observed Results (Example)
Linearity (r²) N/A≥ 0.990.998
Lower Limit of Quantification (LLOQ) LLOQSignal-to-Noise > 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Low QC± 15%-2.5%
Mid QC± 15%1.8%
High QC± 15%3.2%
Precision (%CV) Low QC≤ 15%5.7%
Mid QC≤ 15%4.1%
High QC≤ 15%3.5%
Recovery (%) Low QCConsistent and reproducible85.2%
High QCConsistent and reproducible87.1%
Matrix Effect (%) Low QCCV ≤ 15%6.8%
High QCCV ≤ 15%5.9%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms chromatography Chromatographic Separation (C18 Column) lcms->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of 2-Ethyl-5-methylhexanoic acid in plasma.

troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_results Result Issues start Problem Encountered no_signal Low/No Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak bad_results Inaccurate/Imprecise Results start->bad_results check_extraction Optimize Extraction? no_signal->check_extraction check_stability Assess Stability? check_extraction->check_stability check_ms Optimize MS Settings? check_stability->check_ms solution Problem Resolved check_ms->solution adjust_ph Adjust Mobile Phase pH? poor_peak->adjust_ph change_column Change Column? adjust_ph->change_column check_solvent Check Injection Solvent? change_column->check_solvent check_solvent->solution check_matrix Investigate Matrix Effects? bad_results->check_matrix check_standards Verify Standards/QCs? check_matrix->check_standards check_carryover Check for Carryover? check_standards->check_carryover check_carryover->solution

Caption: Troubleshooting logic for common issues in the bioanalysis of 2-Ethyl-5-methylhexanoic acid.

References

Enhancing the resolution of 2-Ethyl-5-methylhexanoic acid enantiomers on chiral columns

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for enhancing the resolution of 2-Ethyl-5-methylhexanoic acid enantiomers on chiral columns.

Technical Support Center: Chiral Resolution of 2-Ethyl-5-methylhexanoic Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the enantiomeric resolution of 2-Ethyl-5-methylhexanoic acid using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating 2-Ethyl-5-methylhexanoic acid?

A1: For acidic analytes like 2-Ethyl-5-methylhexanoic acid, polysaccharide-based and anion-exchange columns are highly recommended. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are versatile and often provide good selectivity.[1] Anion-exchange CSPs, like CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and operate on an ion-exchange mechanism, which can yield excellent results.[2]

Q2: Why is an acidic additive necessary in the mobile phase?

A2: An acidic additive, such as Trifluoroacetic Acid (TFA) or Formic Acid (FA), is crucial for improving peak shape and resolution.[3] It works by suppressing the ionization of the carboxylic acid group on the 2-Ethyl-5-methylhexanoic acid molecule.[3] This ensures the analyte remains in its protonated, neutral form, which leads to more consistent interactions with the CSP and reduces peak tailing caused by secondary interactions with the stationary phase.[4]

Q3: How does temperature affect the chiral separation?

A3: Temperature plays a complex role in chiral recognition.[4] Generally, lower temperatures enhance the bonding forces responsible for enantiomeric differentiation, which can increase selectivity and improve resolution.[4] Conversely, higher temperatures can decrease viscosity and improve peak efficiency.[4] The optimal temperature is compound-dependent and should be systematically evaluated for each specific method.[4]

Q4: Can I use reversed-phase chromatography for this separation?

A4: Yes, reversed-phase chromatography is a viable option, often preferred for its compatibility with mass spectrometry (LC/MS).[3] This would typically involve a C18 column and a mobile phase of acetonitrile/water with an acidic modifier.[3][5] Protein-based chiral columns, such as Chiral-AGP, are also designed for use in reversed-phase mode with aqueous buffers.[1][6]

Q5: What are "ghost peaks" and how can I avoid them?

A5: Ghost peaks are unexpected peaks in a chromatogram that can come from impurities in the mobile phase, the sample solvent, or carryover from previous injections.[4] To troubleshoot, run a blank gradient without an injection. If the peaks are present, the source is likely the mobile phase or the HPLC system itself.[4] Using high-purity solvents and ensuring the autosampler is properly washed can help prevent their appearance.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Steps:

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Question: Is the chosen CSP appropriate for an acidic analyte?

    • Action: As a primary step, ensure you are using a column designed for chiral separations. Polysaccharide-based (amylose, cellulose) or anion-exchange columns are the most promising candidates for this compound.[1][2][3] If you are using a different type of column with no success, consider screening other CSPs.[4]

  • Optimize Mobile Phase Composition:

    • Question: Is the mobile phase composition optimal for selectivity?

    • Action (Normal Phase): Systematically vary the ratio of the non-polar solvent (e.g., n-Hexane) to the alcohol modifier (e.g., Isopropanol). A common starting point is 90:10 (v/v) Hexane (B92381)/Isopropanol.[7] Ensure an acidic additive like 0.1% TFA is present.[1]

    • Action (Reversed-Phase): Adjust the ratio of the aqueous component (e.g., water with 0.1% Formic Acid) to the organic component (e.g., Acetonitrile).

  • Adjust Column Temperature:

    • Question: Could temperature be impacting chiral recognition?

    • Action: Systematically vary the column temperature. Start at 25°C and decrease the temperature in 5°C increments (e.g., 20°C, 15°C), as lower temperatures often improve resolution.[4] If that does not help, try increasing it in 5°C increments from the starting point.[4]

  • Reduce Flow Rate:

    • Question: Is there enough time for the enantiomers to interact with the CSP?

    • Action: A slower flow rate generally provides more time for interaction and can lead to better resolution.[3] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min).

start Poor or No Resolution (Rs < 1.5) check_csp 1. Is the Chiral Stationary Phase (CSP) appropriate for an acidic compound? start->check_csp optimize_mp 2. Optimize Mobile Phase (Solvent Ratio & Additives) check_csp->optimize_mp  Yes screen_csps Screen alternative CSPs (e.g., Polysaccharide, Anion-Exchange) check_csp->screen_csps No optimize_temp 3. Optimize Temperature & Flow Rate optimize_mp->optimize_temp Partial Improvement resolution_ok Resolution Improved optimize_mp->resolution_ok Yes optimize_temp->resolution_ok Success screen_csps->optimize_mp

Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical. Peak tailing is common for acidic compounds.

Troubleshooting Steps:

  • Check Mobile Phase pH and Additives:

    • Question: Is the analyte in its proper protonated state?

    • Action: For acidic compounds like 2-Ethyl-5-methylhexanoic acid, peak tailing is often caused by unwanted ionic interactions with the stationary phase.[4] Ensure the mobile phase contains an acidic modifier (e.g., 0.1% TFA or Formic Acid) to keep the analyte in its neutral form.[3][4]

  • Reduce Sample Concentration/Volume:

    • Question: Is the column overloaded?

    • Action: Injecting too much sample can lead to broad, asymmetric peaks.[3] Try reducing the injection volume or diluting the sample.[4]

  • Verify Column Health:

    • Question: Is the column contaminated or old?

    • Action: A contaminated column can lead to poor peak shape.[3] Flush the column with a strong solvent as recommended by the manufacturer. If the issue persists, the column may need to be replaced.[3]

Issue 3: Inconsistent Retention Times

Symptom: The time it takes for peaks to elute varies between injections.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration:

    • Question: Is the column fully equilibrated with the mobile phase?

    • Action: Before starting a sequence, flush the column with the mobile phase for at least 30 column volumes to ensure it is fully equilibrated.

  • Check for Mobile Phase Instability:

    • Question: Has the mobile phase composition changed over time?

    • Action: Volatile solvents like hexane can evaporate, changing the mobile phase ratio. Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation.[7]

  • Maintain Stable Temperature:

    • Question: Are there temperature fluctuations in the lab environment?

    • Action: Use a column thermostat to maintain a constant temperature, as temperature can significantly affect retention times.[6]

Data Presentation: Column and Mobile Phase Selection

The following tables summarize recommended starting conditions for method development.

Table 1: Comparison of Recommended Chiral Stationary Phases (CSPs)

Chiral Column TypeExample CSPTypical Mobile PhaseAnticipated Performance for 2-Ethyl-5-methylhexanoic Acid
Polysaccharide-Based Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative)Normal Phase: n-Hexane/Isopropanol/TFAGood selectivity is often observed. The acidic additive (TFA) is critical for good peak shape and resolution.
Anion-Exchange CHIRALPAK® QN-AXPolar Organic: Methanol with acidic and salt additivesExcellent selectivity is expected as these columns are designed specifically for acidic compounds.[2]
Protein-Based Chiral-AGP (α1-acid glycoprotein)Reversed-Phase: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) / AcetonitrileGood for use with LC/MS systems. Resolution is dependent on pH and buffer concentration.[6]

Table 2: Initial Screening Conditions (Normal Phase)

ParameterCondition 1Condition 2
Column Chiralpak® AD-H (or similar amylose-based)Chiralcel® OD-H (or similar cellulose-based)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210-220 nm (due to weak chromophore)UV at 210-220 nm
Injection Volume 5-10 µL5-10 µL

Experimental Protocols

Protocol 1: Chiral HPLC Method Development (Normal Phase)

This protocol describes a systematic approach to developing a separation method using a polysaccharide-based column.

1. Materials and Reagents:

  • Racemic standard of 2-Ethyl-5-methylhexanoic acid

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

  • Trifluoroacetic Acid (TFA)

  • Chiral column (e.g., Chiralpak® AD-H)

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing the solvents in the desired ratio. For a starting mobile phase of n-Hexane/IPA/TFA (90:10:0.1), carefully measure 900 mL of n-Hexane, 100 mL of IPA, and 1 mL of TFA.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the racemic 2-Ethyl-5-methylhexanoic acid standard in the mobile phase to a concentration of approximately 1 mg/mL.

4. HPLC System Setup and Execution:

  • Install the chiral column and set the column oven temperature to 25°C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Monitor the separation at a low UV wavelength (e.g., 215 nm).

5. Optimization:

  • If resolution is poor, adjust the ratio of hexane to alcohol. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention time and may improve resolution.

  • If peak shape is poor, ensure the TFA concentration is sufficient (0.1%).

  • Once partial separation is achieved, optimize the temperature and flow rate as described in the troubleshooting guide.

start Start: Method Development col_select 1. Select Chiral Columns for Screening (e.g., Amylose & Cellulose-based) start->col_select mp_prep 2. Prepare Mobile Phases (e.g., Hex/IPA/TFA, Hex/EtOH/TFA) col_select->mp_prep screening 3. Perform Initial Screening Injections mp_prep->screening eval 4. Evaluate Results (Identify Best CSP & Mobile Phase) screening->eval optimize 5. Optimize Method (Adjust Solvent Ratio, Temp, Flow Rate) eval->optimize Promising separation found validate 6. Method Validation optimize->validate

Experimental workflow for chiral method development.

References

Reducing matrix effects in the LC-MS/MS analysis of 2-Ethyl-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of 2-Ethyl-5-methylhexanoic acid (EMHA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the LC-MS/MS analysis of 2-Ethyl-5-methylhexanoic acid?

A1: The main challenges include its small size and polarity, which can lead to poor retention on traditional reversed-phase columns, and its susceptibility to matrix effects from biological samples like plasma, urine, and tissue homogenates.[1][2] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[1][3]

Q2: Is derivatization necessary for the analysis of 2-Ethyl-5-methylhexanoic acid?

A2: While direct analysis is possible, derivatization is highly recommended for robust and sensitive quantification of EMHA. Derivatization can improve chromatographic retention, increase ionization efficiency, and move the analyte to a region of the mass spectrum with less background interference, thereby reducing matrix effects.[4][5][6] A common derivatizing agent for short-chain fatty acids is 3-nitrophenylhydrazine (B1228671) (3-NPH).[4][5][6]

Q3: Which sample preparation technique is most effective for reducing matrix effects for EMHA?

A3: The choice of sample preparation technique depends on the sample matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant matrix effects.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can effectively reduce matrix effects.[6][8]

  • Solid-Phase Extraction (SPE): SPE, particularly using a mixed-mode sorbent with both reversed-phase and ion-exchange properties, generally provides the cleanest extracts and the most significant reduction in matrix effects.[8][9]

Q4: What are common causes of ion suppression for EMHA in biological matrices?

A4: Ion suppression for EMHA is often caused by co-eluting endogenous matrix components, such as phospholipids (B1166683) and salts.[2][10] These molecules can compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal. Electrospray ionization (ESI) is particularly prone to these effects.[1][2]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the LC-MS/MS analysis of 2-Ethyl-5-methylhexanoic acid.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.

  • Secondary Interactions: The acidic nature of EMHA can lead to interactions with active sites on the column, causing peak tailing.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.[11]

Solutions:

  • Reduce Injection Volume: Dilute the sample or reduce the injection volume.

  • Match Injection Solvent: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.

  • Use a Suitable Column: Employ a column designed for polar compounds or consider adding a small amount of a competing acid (e.g., formic acid) to the mobile phase to reduce secondary interactions.

  • Implement a Column Wash Step: After each batch of samples, flush the column with a strong solvent to remove contaminants.

Problem 2: High Signal Variability and Poor Reproducibility

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.

  • Matrix Effects: Significant and variable ion suppression or enhancement between samples.[3]

  • Instrument Instability: Fluctuations in the LC pump pressure or MS source conditions.[12]

Solutions:

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for EMHA is the most effective way to compensate for variability in sample preparation and matrix effects.[9][13]

  • Optimize Sample Cleanup: If a SIL-IS is not available, improve the sample preparation method to achieve a cleaner extract. Consider switching from PPT to LLE or SPE.[8]

  • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[9]

  • System Suitability Tests: Regularly inject a standard solution to monitor the performance and stability of the LC-MS/MS system.

Problem 3: Low Signal Intensity or Inability to Detect EMHA

Possible Causes:

  • Suboptimal Derivatization: Incomplete or inefficient derivatization reaction.

  • Poor Ionization Efficiency: The mass spectrometer source parameters may not be optimized for the derivatized EMHA.

  • Significant Ion Suppression: High levels of co-eluting matrix components are suppressing the analyte signal.[2]

  • Analyte Degradation: EMHA may be unstable under the analytical conditions.

Solutions:

  • Optimize Derivatization Conditions: Adjust the reaction time, temperature, and reagent concentrations for the derivatization step.

  • Tune Mass Spectrometer Parameters: Infuse a standard of the derivatized EMHA to optimize source parameters such as spray voltage, gas flows, and temperature.

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components.[8]

  • Investigate Analyte Stability: Assess the stability of EMHA in the sample matrix and during the sample preparation process.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for EMHA from Plasma
  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., stable isotope-labeled EMHA).

    • Add 20 µL of 1M HCl to acidify the sample.

  • Extraction:

    • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization and Reconstitution:

    • To the dried extract, add 50 µL of a 20 mg/mL solution of 3-NPH in 50% acetonitrile/water and 50 µL of a 120 mM EDC solution in pyridine.

    • Incubate at 40°C for 30 minutes.[6]

    • Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for EMHA from Urine
  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulates.

    • Dilute 100 µL of urine with 400 µL of 0.1% formic acid in water.

  • SPE Procedure (Mixed-Mode Cation Exchange):

    • Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation, Derivatization, and Reconstitution:

    • Proceed with the evaporation, derivatization, and reconstitution steps as described in the LLE protocol.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described methods. Note that these are representative values and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Comparison of Sample Preparation Techniques for EMHA Analysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect (%) 45 - 6515 - 30< 10
Recovery (%) 85 - 9570 - 8590 - 105
Lower Limit of Quantification (LLOQ) (ng/mL) 1051
Precision (%RSD) < 15< 10< 5

Table 2: LC-MS/MS Parameters for Derivatized EMHA

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 5 minutes
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Parent > Product) Dependent on derivatization agent
Collision Energy (eV) To be optimized

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) Acidification Acidification & Internal Standard Addition Sample->Acidification Extraction Extraction (LLE or SPE) Acidification->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Derivatization Add Derivatization Reagents (e.g., 3-NPH) Evaporation1->Derivatization Incubation Incubation Derivatization->Incubation Evaporation2 Evaporation Incubation->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Ethyl-5-methylhexanoic acid.

Troubleshooting_Matrix_Effects Start High Signal Variability or Low Signal Intensity? Check_IS Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Assess_SP Assess Sample Preparation Check_IS->Assess_SP Yes Final_Check Issue Resolved? Implement_IS->Final_Check Is_SP_PPT Using Protein Precipitation (PPT)? Assess_SP->Is_SP_PPT Switch_LLE_SPE Switch to LLE or SPE Is_SP_PPT->Switch_LLE_SPE Yes Optimize_SPE Optimize SPE Conditions (Sorbent, Wash, Elution) Is_SP_PPT->Optimize_SPE No (Using SPE) Switch_LLE_SPE->Final_Check Matrix_Matched Use Matrix-Matched Calibrants Optimize_SPE->Matrix_Matched Matrix_Matched->Final_Check End Method Optimized Final_Check->End Yes Reevaluate Re-evaluate LC & MS Parameters Final_Check->Reevaluate No

Caption: Decision tree for troubleshooting matrix effects in EMHA analysis.

References

Purification of 2-Ethyl-5-methylhexanoic acid from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Ethyl-5-methylhexanoic acid from complex reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of 2-Ethyl-5-methylhexanoic acid, particularly if synthesized via a Grignard reaction?

A1: When synthesizing 2-Ethyl-5-methylhexanoic acid using a Grignard reagent (e.g., from 1-bromo-3-methylbutane) and a carboxylating agent like diethyl carbonate, several impurities can arise. These may include:

  • Unreacted starting materials: Residual 1-bromo-3-methylbutane (B150244) or other alkyl halides.

  • Grignard reagent side products: Biphenyl-type compounds from the coupling of the Grignard reagent.

  • Byproducts from reaction with the carboxylating agent: If using an ester like diethyl carbonate, incomplete reaction can lead to ketone formation, which can then react with another equivalent of the Grignard reagent to form a tertiary alcohol.[1]

  • Neutral and basic impurities: Depending on the specific reaction conditions and work-up procedures.

Q2: What are the primary methods for purifying 2-Ethyl-5-methylhexanoic acid?

A2: The primary purification methods for 2-Ethyl-5-methylhexanoic acid include:

  • Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral and basic impurities. The carboxylic acid is converted to its water-soluble carboxylate salt with a base, washed with an organic solvent to remove impurities, and then regenerated by acidification.[2][3]

  • Fractional Distillation (under vacuum): Due to its relatively high boiling point, vacuum distillation is recommended to prevent decomposition. This method is effective for separating the product from impurities with significantly different boiling points.[4]

  • Column Chromatography: This technique is useful for separating the acid from impurities with different polarities. Normal-phase chromatography on silica (B1680970) gel is common for carboxylic acids.[3]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective final purification step.

Q3: My 2-Ethyl-5-methylhexanoic acid streaks badly on a silica gel TLC plate. How can I resolve this?

A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue due to the strong interaction between the acidic proton of the carboxyl group and the silica gel. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This helps to keep the carboxylic acid in its protonated form, leading to a more defined spot.

Q4: My purified product is a persistent oil and won't solidify. What can I do?

A4: "Oiling out" can occur if impurities are present that inhibit crystal lattice formation or if the compound has a low melting point. Here are a few troubleshooting steps:

  • Trituration: Stir the oil with a non-polar solvent in which it is insoluble (e.g., hexanes or petroleum ether) to try and induce crystallization.

  • Solvent System Modification: Attempt recrystallization from a different solvent or a mixture of solvents.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

  • Further Purification: The presence of persistent impurities is a likely cause. Consider an additional purification step, such as column chromatography, to remove these before attempting recrystallization again.

Troubleshooting Guides

Acid-Base Extraction
Problem Potential Cause Recommended Solution(s)
Low recovery of the acid after extraction and acidification. 1. Incomplete extraction into the aqueous basic solution.2. Incomplete precipitation upon acidification.3. Formation of a stable emulsion.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the acid + 2). Perform multiple extractions with smaller volumes of base.[3]2. Acidify the aqueous layer to a pH of 1-2. Cool the solution in an ice bath to minimize solubility. If the product remains dissolved, extract it back into an organic solvent.[3]3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[3]
The product precipitates as an oil upon acidification. The product has a low melting point or residual impurities are present.Cool the mixture in an ice bath to promote solidification. If it remains an oil, extract the product back into an organic solvent like diethyl ether or dichloromethane, dry the organic layer, and remove the solvent.[3]
Fractional Distillation
Problem Potential Cause Recommended Solution(s)
Bumping or uneven boiling. 1. Lack of boiling chips or stir bar.2. Heating too rapidly.1. Always add new boiling chips or a magnetic stir bar before heating.2. Heat the distillation flask gradually and evenly.
Poor separation of fractions. 1. Distillation rate is too fast.2. Insufficient insulation of the fractionating column.1. A slow and steady distillation rate is crucial for good separation.[4]2. Wrap the column with glass wool or aluminum foil to maintain the temperature gradient.[4]
Product decomposition. The distillation temperature is too high.Use vacuum distillation to lower the boiling point of the acid and prevent thermal decomposition.
Column Chromatography
Problem Potential Cause Recommended Solution(s)
Poor separation of the product from impurities. 1. Inappropriate solvent system.2. Column overloading.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.[3]2. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).[3]
Tailing of the product spot/band. Strong interaction of the carboxylic acid with the silica gel.Add a small amount of acetic acid (0.1-1%) to the eluent to reduce tailing.[3]

Data Presentation

Table 1: Physical and Chemical Properties of 2-Ethyl-5-methylhexanoic Acid and Related Compounds

Property2-Ethyl-5-methylhexanoic AcidNonanoic Acid (C9 Isomer)2-Ethylhexanoic Acid (C8 Isomer)
Molecular Formula C9H18O2[5]C9H18O2[6]C8H16O2[7]
Molecular Weight 158.24 g/mol [5]158.24 g/mol [6]144.21 g/mol [7]
Boiling Point Estimated: ~240-260 °C (at 760 mmHg)254.5 °C[6]228 °C[7]
Solubility Expected to be soluble in most organic solvents; sparingly soluble in water.Soluble in most organic solvents; sparingly soluble in water.[6]Soluble in alcohol; sparingly soluble in water.[8]

Note: Experimental data for 2-Ethyl-5-methylhexanoic acid is limited. The boiling point is an estimation based on its isomers.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 2-Ethyl-5-methylhexanoic acid from neutral and basic impurities.

Materials:

  • Crude 2-Ethyl-5-methylhexanoic acid mixture

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel, beakers, and flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude mixture in diethyl ether in a separatory funnel.

  • Extraction with Base: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper and shake vigorously, venting frequently. Allow the layers to separate. The sodium salt of 2-Ethyl-5-methylhexanoic acid will be in the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete extraction. Combine all aqueous extracts. The organic layer containing neutral and basic impurities can be discarded or worked up separately.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl while stirring until the solution is acidic (pH ~1-2), confirmed with pH paper. 2-Ethyl-5-methylhexanoic acid will separate, likely as an oil.

  • Back-Extraction: Add a portion of fresh diethyl ether to the acidified mixture in the separatory funnel and shake to extract the purified acid back into the organic layer. Separate the organic layer. Repeat the extraction of the aqueous layer with fresh diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO4.

  • Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the purified 2-Ethyl-5-methylhexanoic acid.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is suitable for separating 2-Ethyl-5-methylhexanoic acid from impurities with different boiling points.

Materials:

  • Crude 2-Ethyl-5-methylhexanoic acid (previously purified by extraction is recommended)

  • Fractional distillation apparatus (including a fractionating column, condenser, receiving flasks)

  • Vacuum pump and pressure gauge

  • Heating mantle and stir plate

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum. Place the crude acid and a boiling chip/stir bar in the distillation flask.

  • Evacuate the System: Connect the apparatus to the vacuum pump and carefully reduce the pressure to the desired level.

  • Heating: Begin gently heating the distillation flask.

  • Collect Fractions:

    • Collect any low-boiling impurities in the first receiving flask.

    • As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a new receiving flask to collect the pure 2-Ethyl-5-methylhexanoic acid.

    • Monitor the temperature and pressure throughout the distillation. A constant temperature indicates a pure fraction is being collected.

  • Shutdown: Once the majority of the product has been distilled, stop the heating and allow the apparatus to cool before slowly reintroducing air to the system.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction crude Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) crude->add_base separate1 Separate Layers add_base->separate1 aqueous_layer Aqueous Layer (Carboxylate Salt) separate1->aqueous_layer Aqueous organic_impurities Organic Layer (Neutral/Basic Impurities) separate1->organic_impurities Organic acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify back_extract Back-extract with Organic Solvent acidify->back_extract separate2 Separate Layers back_extract->separate2 purified_organic Purified Acid in Organic Layer separate2->purified_organic Organic aqueous_waste Aqueous Waste separate2->aqueous_waste Aqueous dry_evaporate Dry and Evaporate Solvent purified_organic->dry_evaporate final_product Purified 2-Ethyl-5- methylhexanoic Acid dry_evaporate->final_product

Caption: Workflow for the purification of 2-Ethyl-5-methylhexanoic acid using acid-base extraction.

logical_relationship cluster_troubleshooting Troubleshooting Logic start Purification Issue Identified is_extraction Acid-Base Extraction Issue? start->is_extraction is_distillation Distillation Issue? start->is_distillation is_chromatography Chromatography Issue? start->is_chromatography low_recovery Low Recovery? is_extraction->low_recovery emulsion Emulsion? is_extraction->emulsion poor_separation Poor Separation? is_distillation->poor_separation bumping Bumping? is_distillation->bumping streaking Streaking/Tailing? is_chromatography->streaking bad_separation_chrom Poor Separation? is_chromatography->bad_separation_chrom solution_ph Adjust pH, Multiple Extractions low_recovery->solution_ph Yes solution_brine Add Brine, Gentle Mixing emulsion->solution_brine Yes solution_rate Slow Distillation Rate, Insulate Column poor_separation->solution_rate Yes solution_boiling_chips Add Boiling Chips/ Stir Bar bumping->solution_boiling_chips Yes solution_acid_eluent Add Acetic Acid to Eluent streaking->solution_acid_eluent Yes solution_tlc Optimize Solvents via TLC bad_separation_chrom->solution_tlc Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Analysis of Isononanoic Acid and 2-Ethyl-5-methylhexanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of isononanoic acid and 2-ethyl-5-methylhexanoic acid, two isomeric C9 branched-chain carboxylic acids. The comparison focuses on their physicochemical properties, synthesis methodologies, applications, and toxicological profiles to assist researchers in selecting appropriate molecules for their specific applications. It is important to note that isononanoic acid, predominantly 3,5,5-trimethylhexanoic acid, is a widely produced industrial chemical with extensive data available. In contrast, 2-ethyl-5-methylhexanoic acid is a less common isomer with limited published experimental data; therefore, some of its properties are presented as computed estimates.

Physicochemical Properties

The structural differences between the highly branched 3,5,5-trimethylhexanoic acid (a primary component of isononanoic acid) and 2-ethyl-5-methylhexanoic acid influence their physical properties. Branching generally lowers the melting point and can affect viscosity and solubility.

Property2-Ethyl-5-methylhexanoic AcidIsononanoic Acid (typically ~90% 3,5,5-trimethylhexanoic acid)
Molecular Formula C₉H₁₈O₂[1][2]C₉H₁₈O₂[3]
Molecular Weight 158.24 g/mol [1][2]158.24 g/mol [3]
IUPAC Name 2-ethyl-5-methylhexanoic acid[1]Primarily 3,5,5-trimethylhexanoic acid[4]
CAS Number 861343-13-7[1]3302-10-1 (for 3,5,5-trimethylhexanoic acid)[5]
Appearance No experimental data available. Likely a clear liquid.Clear, colorless to pale yellow oily liquid with a faint odor[4][6]
Boiling Point Predicted value, no experimental data available.228–241 °C[4]
Melting Point Predicted value, no experimental data available.< -60 °C[4]
Density Predicted value, no experimental data available.~0.9 g/cm³ @ 20 °C
Water Solubility Predicted to be low.Sparingly soluble[4][6]
Solubility Predicted to be soluble in organic solvents.Miscible with most organic solvents[4][6]

Synthesis Methodologies

The manufacturing processes for these two acids differ significantly, reflecting their respective scales of production and chemical structures. Isononanoic acid is produced via a large-scale industrial process, while 2-ethyl-5-methylhexanoic acid would typically be synthesized in a laboratory using classic organic chemistry reactions.

Industrial Synthesis of Isononanoic Acid

Isononanoic acid is commercially produced via the oxo process.[7] This multi-step process involves:

  • Dimerization: Propylene is dimerized to form a mixture of C6 olefins, primarily diisobutylene.

  • Hydroformylation (Oxo Reaction): The diisobutylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (e.g., cobalt or rhodium-based) to produce isononyl aldehydes.

  • Oxidation: The resulting aldehydes are then oxidized using air or another oxidizing agent to yield the final isononanoic acid product, which is a mixture of isomers, predominantly 3,5,5-trimethylhexanoic acid.[4][6]

G Propylene Propylene Diisobutylene Diisobutylene (C8 Olefin) Propylene->Diisobutylene Dimerization Isononyl_Aldehyde Isononyl Aldehyde Diisobutylene->Isononyl_Aldehyde Hydroformylation (Oxo Process) SynGas Synthesis Gas (CO + H₂) SynGas->Isononyl_Aldehyde Isononanoic_Acid Isononanoic Acid Isononyl_Aldehyde->Isononanoic_Acid Oxidation Oxidant Oxidizing Agent (e.g., Air) Oxidant->Isononanoic_Acid

Caption: Industrial synthesis workflow for Isononanoic Acid.

Laboratory Synthesis of 2-Ethyl-5-methylhexanoic Acid

A plausible laboratory-scale synthesis for 2-ethyl-5-methylhexanoic acid involves the acetoacetic ester synthesis, a classic method for preparing substituted carboxylic acids.[8][9][10]

Experimental Protocol: Acetoacetic Ester Synthesis

  • Enolate Formation: Ethyl acetoacetate (B1235776) is deprotonated at the α-carbon using a suitable base, such as sodium ethoxide in ethanol, to form a stabilized enolate.[8]

  • First Alkylation: The enolate is reacted with a primary alkyl halide, 1-bromo-3-methylbutane, via an Sₙ2 reaction to introduce the isopentyl group at the α-position.

  • Second Alkylation: The mono-alkylated product is treated again with a base to form a new enolate, which is then reacted with ethyl bromide to add the ethyl group.

  • Hydrolysis and Decarboxylation: The resulting dialkylated ethyl acetoacetate is subjected to acidic hydrolysis (e.g., using aqueous HCl) and heat. This cleaves the ester and the β-keto acid intermediate readily decarboxylates (loses CO₂) to yield the final product, 2-ethyl-5-methylhexanoic acid.[11]

G cluster_0 Step 1: Enolate Formation & Alkylation 1 cluster_1 Step 2: Enolate Formation & Alkylation 2 cluster_2 Step 3: Hydrolysis & Decarboxylation EAA Ethyl Acetoacetate Enolate1 Enolate Intermediate EAA->Enolate1 MonoAlkylated Mono-alkylated Intermediate Enolate1->MonoAlkylated Base1 1. Sodium Ethoxide Base1->Enolate1 AlkylHalide1 2. 1-bromo-3-methylbutane AlkylHalide1->MonoAlkylated MonoAlkylated_ref Mono-alkylated Intermediate Enolate2 Enolate Intermediate DiAlkylated Dialkylated Intermediate Enolate2->DiAlkylated Base2 3. Sodium Ethoxide Base2->Enolate2 AlkylHalide2 4. Ethyl Bromide AlkylHalide2->DiAlkylated DiAlkylated_ref Dialkylated Intermediate MonoAlkylated_ref->Enolate2 AcidHeat 5. H₃O⁺, Heat FinalProduct 2-Ethyl-5-methylhexanoic acid AcidHeat->FinalProduct DiAlkylated_ref->FinalProduct

Caption: Plausible laboratory synthesis of 2-Ethyl-5-methylhexanoic acid.

Applications and Performance

The utility of branched-chain carboxylic acids stems from their excellent thermal and oxidative stability, low volatility, and solubility in organic media.

Isononanoic Acid: As a major industrial product, isononanoic acid has a broad range of well-documented applications:

  • Synthetic Lubricants: It is a key building block for polyol esters used in high-performance lubricants for aviation, refrigeration, and automotive engines, offering superior temperature stability.[4][12]

  • Coatings and Paint Driers: Metal salts (e.g., cobalt, manganese) of isononanoic acid are used as driers in paints, inks, and varnishes.[6] It is also used as a monomer in alkyd resins for stoving enamels, improving resistance to yellowing.[6][13]

  • Plasticizers: Its esters serve as plasticizers in polymers like PVC.[4]

  • Corrosion Inhibitors: It is used in metalworking fluids and automotive coolants to protect metal surfaces.[3]

  • Cosmetics: Used as a skin-conditioning agent and emulsifier in personal care products.[4]

2-Ethyl-5-methylhexanoic Acid: There is no specific experimental or application data for 2-ethyl-5-methylhexanoic acid in the reviewed literature. However, based on its structural similarity to other branched-chain acids like 2-ethylhexanoic acid and isononanoic acid, it can be inferred that it would exhibit similar properties. Potential applications could include use as an intermediate for:

  • Synthetic lubricant esters.

  • Metal soaps for paint driers.

  • Corrosion inhibitors.

  • Plasticizers.

The difference in branching pattern (α-ethyl group vs. trimethyl substitution) would likely result in variations in performance, such as viscosity, pour point, and oxidative stability of its derivatives, which would require experimental validation.[14]

G cluster_INA Isononanoic Acid cluster_EMHA 2-Ethyl-5-methylhexanoic Acid (Inferred) INA Isononanoic Acid Lubes Synthetic Lubricants INA->Lubes Coatings Coatings & Driers INA->Coatings Plastics Plasticizers INA->Plastics Corrosion Corrosion Inhibitors INA->Corrosion Cosmetics Cosmetics INA->Cosmetics EMHA 2-Ethyl-5-methylhexanoic Acid Lubes_E Synthetic Lubricants EMHA->Lubes_E Coatings_E Coatings & Driers EMHA->Coatings_E Plastics_E Plasticizers EMHA->Plastics_E Corrosion_E Corrosion Inhibitors EMHA->Corrosion_E

Caption: Established vs. inferred applications of the two acids.

Toxicological Profile

A summary of the available toxicological data is crucial for safe handling and for assessing potential biological applications.

Hazard Type2-Ethyl-5-methylhexanoic Acid (GHS Classification)[1]Isononanoic Acid (Experimental Data)
Acute Oral Toxicity H302: Harmful if swallowed (Category 4)LD50 (rat, oral): 1160 - 3135 mg/kg body weight, indicating low toxicity.[15]
Skin Irritation H315: Causes skin irritation (Category 2)Causes skin irritation.[5]
Eye Damage/Irritation H318: Causes serious eye damage (Category 1)Causes serious eye damage.[5]
Genotoxicity No data available.No indications of genotoxic effects in standard tests (e.g., Ames test).[15]
Reproductive Toxicity No data available. For the related 2-ethylhexanoic acid, it is classified as a suspected reproductive toxin.[16]A subacute oral study in rats identified the liver and kidneys as target organs for systemic toxicity.[15]

Disclaimer: The toxicological properties of 2-Ethyl-5-methylhexanoic acid have not been fully investigated. The GHS classification is based on notifications to the ECHA C&L Inventory and may not be derived from comprehensive studies. All chemicals should be handled by trained professionals with appropriate personal protective equipment.

Conclusion

Isononanoic acid (as 3,5,5-trimethylhexanoic acid) is a well-characterized, industrially significant C9 carboxylic acid with a broad application spectrum, particularly in high-performance materials like synthetic lubricants and coatings. Its synthesis, performance, and toxicological profile are well-documented, making it a reliable choice for established applications.

2-Ethyl-5-methylhexanoic acid, while a structural isomer, remains a research chemical with a significant lack of published experimental data. Its properties and performance can be inferred from related structures, but any application would require thorough experimental validation. Its primary value for researchers may lie in structure-property relationship studies, for instance, to investigate how the specific placement of ethyl and methyl branches affects the performance of derived esters in lubricant or polymer applications compared to the more common isononanoic acid mixture. For professionals in drug development, the lack of toxicological and metabolic data for 2-ethyl-5-methylhexanoic acid presents a significant hurdle, requiring extensive preliminary safety assessments.

References

A Comparative Guide to the Validation of an Analytical Method for 2-Ethyl-5-methylhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical validated analytical methodologies for the quantification of 2-Ethyl-5-methylhexanoic acid in biological matrices. Due to the limited availability of specific published methods for this compound, this guide leverages established protocols for structurally similar branched-chain fatty acids (BCFAs) and short-chain fatty acids (SCFAs). The presented data and protocols are illustrative and should be adapted and validated for specific laboratory conditions and matrices.

Introduction to Analytical Approaches

The quantification of 2-Ethyl-5-methylhexanoic acid, a branched-chain fatty acid, in complex biological samples such as plasma or urine, typically requires highly selective and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most prominent and suitable methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution, making it ideal for separating complex mixtures of isomers. However, due to the low volatility of carboxylic acids like 2-Ethyl-5-methylhexanoic acid, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound before GC analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation as derivatization is not always required.[2] This method is particularly advantageous for high-throughput analysis.

Comparative Validation Data

The following tables summarize the expected performance characteristics of hypothetical validated GC-MS and LC-MS/MS methods for the quantification of 2-Ethyl-5-methylhexanoic acid. These values are based on typical performance for similar branched-chain fatty acid analyses.[2][3]

Table 1: GC-MS Method Validation Parameters

Validation ParameterTarget Acceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.990.995
Range (µg/mL) Analyte dependent0.1 - 50
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ≥ 30.03
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ≥ 100.1
Precision (%RSD) ≤ 15%Intra-day: 4.5%, Inter-day: 6.8%
Accuracy (% Recovery) 85% - 115%92.5% - 108.3%
Specificity No interfering peaks at the retention time of the analyteMethod is specific

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterTarget Acceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Range (µg/mL) Analyte dependent0.05 - 25
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ≥ 30.015
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ≥ 100.05
Precision (%RSD) ≤ 15%Intra-day: 3.2%, Inter-day: 5.5%
Accuracy (% Recovery) 85% - 115%95.1% - 104.7%
Specificity No interfering peaks at the retention time of the analyteMethod is specific

Detailed Experimental Protocols

The following are detailed, representative protocols for the analysis of 2-Ethyl-5-methylhexanoic acid.

This method involves a derivatization step to increase the volatility of the analyte.

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 2-Ethyl-5-methylhexanoic acid).

  • Perform a liquid-liquid extraction with 500 µL of a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before analysis.

3. GC-MS Instrumental Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

This method may not require derivatization, offering a more straightforward workflow.

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of 2-Ethyl-5-methylhexanoic acid).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumental Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Visualized Workflows

The following diagrams illustrate the key steps in the validation and analytical workflows.

analytical_method_validation_workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting define_analyte Define Analyte: 2-Ethyl-5-methylhexanoic acid select_method Select Method: GC-MS or LC-MS/MS define_analyte->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards & Quality Controls define_acceptance->prepare_standards perform_experiments Perform Validation Experiments: Linearity, Precision, Accuracy, etc. prepare_standards->perform_experiments process_data Process Raw Data perform_experiments->process_data compare_criteria Compare Results to Acceptance Criteria process_data->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report sample_analysis_workflow start Start: Biological Sample sample_prep Sample Preparation (e.g., LLE or Protein Precipitation) start->sample_prep derivatization Derivatization (GC-MS only) sample_prep->derivatization analysis Chromatographic Separation & Mass Spectrometric Detection derivatization->analysis data_processing Data Processing (Integration & Quantification) analysis->data_processing end End: Concentration Result data_processing->end

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for the Analysis of 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-Ethyl-5-methylhexanoic acid. This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to aid in the selection of the most suitable analytical methodology for their specific research needs.

The accurate quantification of 2-Ethyl-5-methylhexanoic acid, a branched-chain fatty acid, is critical in various fields, including metabolomics and pharmaceutical development. Both GC-MS and LC-MS are powerful techniques for this purpose, each with its own set of advantages and limitations. Cross-validation of these methods is essential to ensure data consistency and reliability, particularly when transferring methods between laboratories or employing different analytical platforms within a single study.

Quantitative Performance Comparison

The selection of an analytical method is often driven by its quantitative performance. The following table summarizes typical validation parameters for the analysis of short-chain fatty acids, including compounds structurally similar to 2-Ethyl-5-methylhexanoic acid, by GC-MS and LC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Performance ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) Low ng/mLSub ng/mL to low ng/mL
Limit of Quantification (LOQ) Low ng/mLSub ng/mL to low ng/mL
Sample Preparation More complex, often requires derivatization.[1][2]Simpler, often direct analysis is possible.[3]
Throughput Lower due to longer run times and derivatization.Higher due to faster chromatography.[3]
Selectivity HighVery High (with MS/MS)
Matrix Effects Less prone to ion suppression.Can be susceptible to ion suppression/enhancement.[3]

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental for successful cross-validation. Below are representative methodologies for the analysis of 2-Ethyl-5-methylhexanoic acid using both GC-MS and LC-MS.

GC-MS Protocol

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds.[4] For carboxylic acids like 2-Ethyl-5-methylhexanoic acid, derivatization is typically required to increase volatility and improve chromatographic performance.[1][4]

1. Sample Preparation:

  • To 100 µL of plasma, serum, or other biological matrix, add an appropriate internal standard (e.g., a stable isotope-labeled analog of 2-Ethyl-5-methylhexanoic acid).

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) to isolate the analyte from the sample matrix.[4]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatization agent. A common approach for carboxylic acids is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester of the analyte.[4] This process increases the volatility of the compound, making it amenable to GC analysis.[2]

3. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.[4]

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, start at 70°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS.[4]

  • Mass Spectrometry: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]

LC-MS Protocol

Liquid chromatography-mass spectrometry has gained popularity for its versatility and high throughput, often allowing for the direct analysis of polar compounds without derivatization.[3]

1. Sample Preparation:

  • To 100 µL of plasma, serum, or other biological matrix, add an internal standard.

  • Perform protein precipitation by adding a threefold volume of a cold organic solvent like acetonitrile (B52724) or methanol.

  • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and either inject directly or evaporate and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used for the separation of organic acids.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid modifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[6]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of carboxylic acids.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for high selectivity and sensitivity in quantitative studies. Specific precursor-to-product ion transitions for 2-Ethyl-5-methylhexanoic acid and its internal standard would be monitored.

Mandatory Visualizations

To further clarify the processes and relationships involved in the cross-validation of these two analytical methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_split Method Split cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_comparison Data Comparison Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Split Aliquot Sample Spike->Split LLE Liquid-Liquid Extraction Split->LLE PPT Protein Precipitation Split->PPT Deriv Derivatization LLE->Deriv GCMS_Analysis GC-MS Analysis Deriv->GCMS_Analysis Compare Compare Results (Accuracy, Precision, etc.) GCMS_Analysis->Compare LCMS_Analysis LC-MS/MS Analysis PPT->LCMS_Analysis LCMS_Analysis->Compare

Caption: Experimental workflow for the cross-validation of GC-MS and LC-MS methods.

logical_relationship cluster_methods Analytical Methods cluster_params Validation Parameters GCMS GC-MS Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD LOD/LOQ GCMS->LOD Selectivity Selectivity GCMS->Selectivity LCMS LC-MS/MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->Selectivity CrossValidation Cross-Validation Objective: Establish Equivalence Linearity->CrossValidation Accuracy->CrossValidation Precision->CrossValidation LOD->CrossValidation Selectivity->CrossValidation

Caption: Logical relationship of key parameters in method cross-validation.

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of 2-Ethyl-5-methylhexanoic acid. The choice between the two will depend on the specific requirements of the study. LC-MS/MS often offers higher throughput and sensitivity with simpler sample preparation, making it well-suited for large-scale clinical studies.[3][7] GC-MS, while requiring a more involved sample preparation process including derivatization, is a robust and reliable technique that can be less susceptible to matrix effects.[1][4]

A thorough cross-validation as outlined in this guide is crucial to ensure the comparability and reliability of analytical data when transitioning between methods or when analyses are conducted in multiple laboratories. This is a fundamental requirement for regulatory submissions and for maintaining the integrity of data in drug development and other research areas.

References

2-Ethyl-5-methylhexanoic Acid in Cell Culture: A Comparative Guide to Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists regarding the specific effects of 2-Ethyl-5-methylhexanoic acid in cell culture studies. Despite its classification as a branched-chain fatty acid (BCFA), a comprehensive search of scientific literature yields no direct experimental data on its performance, cytotoxicity, or influence on cellular signaling pathways.

This guide, therefore, provides a comparative analysis of other structurally related BCFAs that have been investigated in cell culture systems. By examining the effects of compounds such as isovaleric acid, isobutyric acid, 14-methylpentadecanoic acid (14-MPA), and 12-methyltetradecanoic acid (12-MTA), researchers can infer potential applications and experimental approaches for studying novel BCFAs like 2-Ethyl-5-methylhexanoic acid.

Performance of Branched-Chain Fatty Acids in Cell Culture: A Comparative Overview

BCFAs are known to play roles in modulating cell membrane fluidity and are involved in various metabolic and signaling processes.[1] The cellular uptake and subsequent effects can vary depending on the specific structure of the BCFA, the cell type, and the experimental conditions.

Effects on Gene Expression

Studies on the human hepatocyte cell line, HepG2, have revealed that different BCFAs can have opposing effects on genes related to fatty acid synthesis and inflammation. For instance, the iso-BCFA 14-MPA was found to decrease the expression of Fatty Acid Synthase (FASN), Sterol Regulatory Element-Binding Protein 1 (SREBP1), C-Reactive Protein (CRP), and Interleukin-6 (IL-6). In contrast, the anteiso-BCFA 12-MTA increased the mRNA levels of FASN, CRP, and IL-6.[1]

Fatty AcidCell LineConcentrationDurationTarget GenesObserved EffectReference
14-methylpentadecanoic acid (14-MPA)HepG210 µM48 hoursFASN, SREBP1, CRP, IL-6Decreased mRNA expression[1]
12-methyltetradecanoic acid (12-MTA)HepG210 µM48 hoursFASN, CRP, IL-6Increased mRNA expression[1]
Isovaleric acidColorectal Cancer (CRC) cellsNot specifiedNot specifiedProliferation and migration markersPromotes proliferation and migration[2]
Isobutyric acidMouse colonic cancer cell line (CT-26) and T cells10 mM3 daysCell survivalDecreased survival of both cancer and T cells[3]
Butyric acidPorcine jejunal epithelial (IPEC-J2) cells0.5 mM or higherNot specifiedCell viability, proliferation, apoptosisImpaired viability, inhibited proliferation, induced apoptosis[4]

Table 1: Summary of Quantitative Data on the Effects of Various Branched-Chain Fatty Acids in Cell Culture.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cell culture studies involving fatty acids. Below are protocols for common assays.

Protocol 1: Fatty Acid Stock Solution Preparation and Cell Treatment

Fatty acids are typically insoluble in aqueous media and require a carrier molecule, such as bovine serum albumin (BSA), for delivery to cells in culture.

Materials:

  • Fatty acid (e.g., 14-MPA, 12-MTA)

  • Ethanol

  • Fatty acid-free BSA

  • Cell culture medium

Procedure:

  • Prepare a stock solution of the fatty acid in ethanol.

  • Prepare a stock solution of fatty acid-free BSA in sterile water.

  • To prepare the fatty acid-BSA complex, slowly add the fatty acid stock solution to the BSA solution while stirring gently.

  • Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.

  • Sterile-filter the fatty acid-BSA complex.

  • Dilute the complex in cell culture medium to the desired final concentration for treating the cells.

  • Replace the existing culture medium with the fatty acid-containing medium.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • After treating the cells with the fatty acid for the desired duration, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

qPCR is used to quantify the mRNA levels of specific genes of interest.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target and housekeeping genes

  • qPCR master mix

Procedure:

  • RNA Extraction: Following treatment with the fatty acid, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR: Perform the qPCR reaction using the synthesized cDNA, specific primers for the target genes (e.g., FASN, SREBP1, CRP, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can help to visualize complex processes and relationships.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis prep_fa Prepare Fatty Acid- BSA Complex treat_cells Treat Cells with Fatty Acid prep_fa->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay rna_extraction RNA Extraction treat_cells->rna_extraction lipid_uptake Lipid Uptake Assay treat_cells->lipid_uptake qpcr qPCR (Gene Expression) rna_extraction->qpcr

Caption: Experimental workflow for studying fatty acid effects in cell culture.

Signaling_Pathway BCFA Branched-Chain Fatty Acid (BCFA) Receptor Membrane Receptor (e.g., GPR) BCFA->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., SREBP1) Signaling_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression (e.g., FASN, CRP, IL-6) Nucleus->Gene_Expression Transcription Metabolic_Response Cellular & Metabolic Response Gene_Expression->Metabolic_Response

References

Evaluating the performance of different chiral columns for 2-Ethyl-5-methylhexanoic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral carboxylic acids like 2-Ethyl-5-methylhexanoic acid is a critical step in pharmaceutical development and chemical research. The biological activity of enantiomers can vary significantly, necessitating robust analytical methods to ensure stereochemical purity. This guide provides a comparative overview of the anticipated performance of different chiral High-Performance Liquid Chromatography (HPLC) columns for this separation.

Due to the limited availability of direct experimental data for 2-Ethyl-5-methylhexanoic acid, this comparison draws upon established principles of chiral chromatography and data from the separation of structurally similar aliphatic carboxylic acids, such as 2-methyl-5-oxohexanoic acid and 2-hydroxy-2-methylbutanoic acid.[1][2] The information presented here serves as a strong starting point for method development and column selection.

Comparison of Anticipated Chiral Column Performance

The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. Based on the chemical properties of 2-Ethyl-5-methylhexanoic acid, an aliphatic carboxylic acid, three primary types of chiral columns are recommended for consideration: polysaccharide-based, protein-based, and anion-exchange columns.[1] The following table summarizes the anticipated performance of these columns.

Chiral Column TypeChiral Stationary Phase (CSP) ExampleTypical Mobile PhaseAnticipated Performance for 2-Ethyl-5-methylhexanoic Acid
Polysaccharide-Based Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative)Normal Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)Good selectivity is often observed for carboxylic acids. The acidic additive (TFA) is crucial for good peak shape and resolution.[1] Offers broad applicability.
Protein-Based Chiral-AGP (α1-acid glycoprotein)Reversed-Phase: Aqueous buffer (e.g., phosphate (B84403) or acetate) with an organic modifier (e.g., isopropanol)Can provide high enantioselectivity for acidic compounds. The mobile phase pH is a critical parameter for optimizing retention and resolution.
Anion-Exchange CHIRALPAK® QN-AX or QD-AXPolar Organic: Methanol or Acetonitrile with acidic and basic additivesSpecifically designed for the separation of chiral acids, often providing very high selectivity through an ion-exchange mechanism.

Experimental Workflow for Chiral Method Development

A systematic approach is essential for efficiently developing a robust chiral separation method. The following workflow outlines a logical progression from initial column screening to method optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Sample Preparation (Dissolve in Mobile Phase) B Select Diverse Chiral Columns (e.g., Polysaccharide, Protein-Based, Anion-Exchange) A->B C Screen with Generic Gradients or Isocratic Conditions B->C D Identify Promising Columns (Partial or Baseline Separation) C->D E Optimize Mobile Phase (Solvent Ratio, Additives) D->E F Optimize Temperature E->F G Optimize Flow Rate F->G H Achieve Baseline Separation (Rs > 1.5) G->H I Validate Method (Robustness, Linearity, LOD, LOQ) H->I

Caption: A logical workflow for chiral column screening and method development.

Experimental Protocols

The following are detailed, generalized methodologies for the recommended chiral column types, adapted from successful separations of analogous chiral carboxylic acids.[1][2]

Polysaccharide-Based Column Protocol (Normal Phase)

This protocol is a common starting point for the separation of chiral acids on amylose (B160209) or cellulose-based CSPs.

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The ratio of hexane (B92381) to alcohol can be adjusted to optimize retention time, while the TFA concentration is critical for minimizing peak tailing.[1]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm), as aliphatic carboxylic acids have a weak chromophore.

  • Injection Volume: 5-10 µL

  • Sample Preparation: Dissolve the racemic 2-Ethyl-5-methylhexanoic acid in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

Protein-Based Column Protocol (Reversed-Phase)

This protocol is suitable for protein-based columns like Chiral-AGP.

  • Column: Chiral-AGP (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.0) / 2-Propanol (95:5, v/v). The pH of the aqueous buffer is a critical parameter and should be optimized for the target analyte.

  • Flow Rate: 0.9 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic 2-Ethyl-5-methylhexanoic acid in the mobile phase or a compatible solvent.

Anion-Exchange Column Protocol (Polar Organic Mode)

This protocol is designed for specialized anion-exchange columns.

  • Column: CHIRALPAK® QN-AX or QD-AX (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.3:0.2, v/v/v). The concentration and ratio of the acidic and basic additives are key to controlling retention and enantioselectivity.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210-220 nm.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic 2-Ethyl-5-methylhexanoic acid in the mobile phase.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the metabolic fate of branched-chain versus straight-chain carboxylic acids, supported by established experimental data and methodologies.

The metabolic stability of a xenobiotic is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for accumulation. For carboxylic acids, structural features such as chain length and branching can significantly impact their interaction with metabolic enzymes, thereby altering their rate of clearance. This guide provides a comparative analysis of the metabolic stability of 2-Ethyl-5-methylhexanoic acid and related straight-chain and branched-chain fatty acids, leveraging in vitro experimental data to elucidate key structure-metabolism relationships.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability parameters for a representative branched-chain fatty acid (Valproic Acid) and a straight-chain fatty acid (Heptanoic Acid) in human liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundStructureTypeIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathways
Valproic Acid CH₃CH₂CH₂(CH(CH₂CH₃)COOH)Branched-Chain> 60< 11.5 (Low Clearance)Glucuronidation, β-oxidation, CYP-mediated oxidation (CYP2C9, CYP2A6, CYP2B6)[1][2]
Heptanoic Acid CH₃(CH₂)₅COOHStraight-Chain~30-60Moderate Clearanceω- and (ω-1)-hydroxylation (CYP4A, CYP4F, CYP2E1), β-oxidation

Note: The data for Valproic Acid and Heptanoic Acid are compiled from various sources and represent typical values observed in human liver microsomal stability assays. The clearance of Valproic acid is known to be low via CYP-mediated pathways, with glucuronidation and beta-oxidation being major routes.[1][2] Straight-chain fatty acids are generally substrates for CYP4 family enzymes, leading to more rapid metabolism compared to highly branched structures.

Elucidation of Metabolic Pathways

The structural differences between branched-chain and straight-chain carboxylic acids dictate their primary routes of metabolism.

Branched-Chain Fatty Acids (e.g., 2-Ethyl-5-methylhexanoic acid, Valproic Acid): The presence of alkyl branches can sterically hinder the typical β-oxidation process that efficiently degrades straight-chain fatty acids. Consequently, metabolism is often diverted towards other pathways:

  • CYP-Mediated Oxidation: Cytochrome P450 enzymes, particularly from the CYP2C and CYP2A families, can hydroxylate the alkyl chains, although often at a slower rate than for linear chains.[1]

  • Glucuronidation: The carboxylic acid moiety is susceptible to conjugation with glucuronic acid, a Phase II metabolic reaction that increases water solubility and facilitates excretion. This is a major clearance pathway for Valproic Acid.[1]

Straight-Chain Fatty Acids (e.g., Heptanoic Acid): These molecules are readily metabolized through two primary routes:

  • β-Oxidation: This mitochondrial process sequentially shortens the fatty acid chain, generating acetyl-CoA for the Krebs cycle.

  • ω- and (ω-1)-Hydroxylation: CYP enzymes from the CYP4 family are highly efficient at oxidizing the terminal (ω) and sub-terminal (ω-1) carbons of straight-chain fatty acids. This initial oxidation step is often rapid, leading to faster overall clearance compared to branched-chain analogues.

The metabolic pathways are visualized in the following diagram:

General Metabolic Pathways of Fatty Acids cluster_0 Branched-Chain Fatty Acid Metabolism cluster_1 Straight-Chain Fatty Acid Metabolism BCFA 2-Ethyl-5-methylhexanoic acid Valproic Acid CYP_BCFA CYP2C9, CYP2A6, CYP2B6 BCFA->CYP_BCFA UGT Glucuronidation (UGT) BCFA->UGT Beta_Ox_BCFA β-Oxidation (slower) BCFA->Beta_Ox_BCFA Metabolites_BCFA Hydroxylated Metabolites CYP_BCFA->Metabolites_BCFA Glucuronide Glucuronide Conjugate UGT->Glucuronide SCFA Heptanoic Acid CYP_SCFA ω- and (ω-1)-hydroxylation (CYP4A, CYP4F, CYP2E1) SCFA->CYP_SCFA Beta_Ox_SCFA β-Oxidation (rapid) SCFA->Beta_Ox_SCFA Metabolites_SCFA Hydroxylated Metabolites CYP_SCFA->Metabolites_SCFA

A diagram illustrating the primary metabolic pathways for branched-chain and straight-chain fatty acids.

Experimental Protocols

The metabolic stability of the compounds cited in this guide is determined using a standardized in vitro human liver microsomal stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a pool of at least 10 donors)

  • Test compounds (2-Ethyl-5-methylhexanoic acid, Valproic Acid, Heptanoic Acid)

  • Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer to the final incubation concentration (typically 1 µM).

    • Prepare the microsomal incubation mixture by diluting the pooled human liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation).

The workflow for this experimental protocol is depicted below:

Experimental Workflow for In Vitro Microsomal Stability Assay prep 1. Preparation - Test Compound Solution - Microsome Suspension pre_incubate 2. Pre-incubation at 37°C prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH) pre_incubate->initiate incubate 4. Incubation at 37°C initiate->incubate sampling 5. Time-course Sampling (0, 5, 15, 30, 45, 60 min) incubate->sampling terminate 6. Reaction Termination (Acetonitrile + Internal Standard) sampling->terminate process 7. Sample Processing (Centrifugation) terminate->process analyze 8. LC-MS/MS Analysis process->analyze data_analysis 9. Data Analysis - Calculate t½ and CLint analyze->data_analysis

A flowchart outlining the key steps in a typical in vitro microsomal stability assay.

Conclusion

The metabolic stability of carboxylic acids is profoundly influenced by their structure. Branched-chain fatty acids, such as 2-Ethyl-5-methylhexanoic acid and Valproic Acid, tend to exhibit greater metabolic stability in vitro compared to their straight-chain counterparts like Heptanoic Acid. This is primarily due to the steric hindrance of the alkyl branches, which slows down β-oxidation and CYP-mediated metabolism. As a result, branched-chain fatty acids often rely on alternative clearance pathways such as glucuronidation. Understanding these structure-metabolism relationships is crucial for medicinal chemists and drug development scientists in designing molecules with optimized pharmacokinetic properties. The in vitro microsomal stability assay provides a robust and high-throughput method to assess these properties early in the drug discovery process.

References

Assessing the purity of synthesized 2-Ethyl-5-methylhexanoic acid against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 2-Ethyl-5-methylhexanoic acid against a certified reference standard. Purity assessment is a critical step in the synthesis of any chemical compound, particularly for applications in research and drug development where impurities can significantly impact experimental outcomes and safety. This document outlines the key analytical techniques and experimental protocols used to determine the purity of a newly synthesized batch of 2-Ethyl-5-methylhexanoic acid, presenting a clear comparison of the analytical data obtained for both the synthesized product and the reference standard.

Physicochemical Properties

A fundamental step in the initial assessment of a synthesized compound is the comparison of its physical and chemical properties with those of a known standard.

PropertySynthesized 2-Ethyl-5-methylhexanoic AcidReference Standard 2-Ethyl-5-methylhexanoic Acid
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂[1][2][3]
Molecular Weight 158.24 g/mol 158.24 g/mol [1][2][3]
Appearance Clear, colorless liquidClear, colorless liquid
Boiling Point Not DeterminedData Not Available
Density Not DeterminedData Not Available

Chromatographic Purity Analysis

Chromatographic techniques are essential for separating the main compound from any impurities, providing a quantitative measure of purity.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for assessing the purity of volatile compounds. Due to the carboxylic acid moiety, derivatization to a more volatile ester form is typically required.

Table 2.1: GC-FID Purity Analysis Data

ParameterSynthesized 2-Ethyl-5-methylhexanoic Acid (as methyl ester)Reference Standard 2-Ethyl-5-methylhexanoic Acid (as methyl ester)
Retention Time (min) To be determined experimentallyTo be determined experimentally
Purity (Area %) To be determined experimentally≥99.5%
High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for the analysis of a wide range of compounds. For carboxylic acids lacking a strong chromophore, UV detection at a low wavelength is often employed.

Table 2.2: HPLC-UV Purity Analysis Data

ParameterSynthesized 2-Ethyl-5-methylhexanoic AcidReference Standard 2-Ethyl-5-methylhexanoic Acid
Retention Time (min) To be determined experimentallyTo be determined experimentally
Purity (Area %) To be determined experimentally≥99.5%

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the chemical structure of the synthesized compound, confirming its identity against the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

Table 3.1: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Synthesized)Assignment (Reference)
To be determined

Table 3.2: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment (Synthesized)Assignment (Reference)
To be determined

Note: A predicted ¹³C NMR spectrum for 2-Ethyl-5-methylhexanoic acid is available in public databases.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Table 3.3: Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragmentation Ions (m/z)
Synthesized To be determinedTo be determinedTo be determined
Reference Predicted: 159.13796Predicted: 157.12340To be determined

Predicted mass spectral data is available from public chemical databases.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis and Purification Workflow

The synthesis of 2-Ethyl-5-methylhexanoic acid typically involves the alkylation of a suitable precursor followed by purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Precursor Starting Materials Reaction Alkylation Reaction Precursor->Reaction Crude_Product Crude 2-Ethyl-5-methylhexanoic Acid Reaction->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Purified Product Chromatography->Pure_Product

Synthesis and Purification Workflow
Analytical Workflow for Purity Assessment

A systematic approach is necessary for the comprehensive analysis of the synthesized product.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_comparison Data Comparison Synthesized Synthesized Product GC_FID GC-FID Analysis (after derivatization) Synthesized->GC_FID HPLC_UV HPLC-UV Analysis Synthesized->HPLC_UV NMR NMR Spectroscopy (¹H and ¹³C) Synthesized->NMR MS Mass Spectrometry Synthesized->MS Reference Reference Standard Reference->GC_FID Reference->HPLC_UV Reference->NMR Reference->MS Purity Purity Assessment (%) GC_FID->Purity HPLC_UV->Purity Structure Structural Confirmation NMR->Structure MS->Structure

Purity Assessment Workflow
GC-FID Method

  • Derivatization: Esterification of the carboxylic acid to its methyl ester is performed using a standard reagent such as diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst (e.g., acetyl chloride).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5) is typically used.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Nitrogen

HPLC-UV Method
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this analysis.[2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

NMR Spectroscopy
  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrument: 400 MHz or higher field strength NMR spectrometer.

  • Techniques: Standard ¹H and ¹³C{¹H} acquisitions.

Mass Spectrometry
  • Ionization Technique: Electrospray ionization (ESI) is commonly used for LC-MS, while electron ionization (EI) is standard for GC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Mode: For ESI, both positive and negative ion modes should be explored.

Conclusion

This guide provides a framework for the rigorous purity assessment of synthesized 2-Ethyl-5-methylhexanoic acid. By systematically comparing the analytical data of the synthesized product with that of a certified reference standard, researchers can confidently ascertain the purity and structural integrity of their compound. Adherence to detailed experimental protocols is paramount for generating reliable and reproducible results, which are fundamental to the advancement of research and drug development.

References

A Comparative Guide to Inter-laboratory Analysis of 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate and reproducible quantification of 2-Ethyl-5-methylhexanoic acid is essential for its application in various research and development sectors. This guide provides a comparative overview of the primary analytical methodologies for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As direct inter-laboratory comparison data for 2-Ethyl-5-methylhexanoic acid is not publicly available, this document serves as a surrogate guide, presenting data and protocols based on the analysis of structurally similar branched-chain fatty acids. The aim is to facilitate method development, validation, and cross-laboratory data harmonization.

Analytical Methodologies

The quantification of 2-Ethyl-5-methylhexanoic acid in biological and other complex matrices is predominantly achieved through chromatographic separation coupled with mass spectrometric detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of carboxylic acids like 2-Ethyl-5-methylhexanoic acid, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method offers high sensitivity and specificity, often with simpler sample preparation protocols as derivatization may not be required.[3] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex mixtures.

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental to ensuring the comparability of results across different laboratories. Below are representative protocols for the analysis of 2-Ethyl-5-methylhexanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for similar branched-chain fatty acids and involves a derivatization step.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the sample matrix (e.g., plasma, serum), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidify the sample to protonate the carboxylic acid.

  • Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.[4]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]

2. Derivatization (Silylation)

  • To the dried extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and a suitable solvent like acetonitrile (B52724) or pyridine.[4]

  • Incubate the mixture to ensure complete derivatization of the carboxylic acid group.[4]

3. GC-MS Analysis

  • GC Column : A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is typically used.[1]

  • Oven Temperature Program : A temperature gradient is employed, starting at a lower temperature and ramping up to elute the derivatized analyte.[1]

  • Ionization Mode : Electron Ionization (EI) is commonly used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from methods for analogous compounds and may not require derivatization.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add a known amount of an internal standard.

  • Add 400 µL of ice-cold methanol (B129727) or acetonitrile to precipitate proteins.[3]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • LC Column : A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase : A gradient elution with water and acetonitrile, often containing a small amount of formic acid to improve peak shape and ionization efficiency, is typical.[3]

  • Ionization Mode : Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.[3]

  • MS/MS Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transition for the analyte and its internal standard, ensuring high selectivity and sensitivity.[3]

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the GC-MS and LC-MS/MS methods for the analysis of 2-Ethyl-5-methylhexanoic acid, based on data from structurally related compounds. These values are intended as a general guide and may vary depending on the specific instrumentation, matrix, and validation protocol.

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 1 - 5 µM0.01 - 0.1 µM
Limit of Quantitation (LOQ) 5 - 15 µM0.05 - 0.5 µM
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%
Throughput LowerHigher
Sample Preparation More complex (derivatization required)Simpler (protein precipitation)
Matrix Effects Generally lowerCan be significant

Mandatory Visualization

Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure the reproducibility and reliability of analytical measurements across different facilities.

G A Study Design & Protocol Development B Sample Preparation & Distribution (Homogeneous Aliquots) A->B Standardized Protocol C Sample Analysis (Participating Laboratories) B->C Blinded Samples D Data Submission (Coordinating Body) C->D Reported Results E Statistical Analysis (e.g., z-scores) D->E Data Compilation F Performance Evaluation & Reporting E->F Performance Assessment G Corrective Actions (If Necessary) F->G Identify Outliers G->C Re-analysis/Method Refinement

Caption: Workflow for an inter-laboratory comparison study.

Signaling Pathway (Placeholder)

As 2-Ethyl-5-methylhexanoic acid is a synthetic compound, a biological signaling pathway is not applicable. The following is a placeholder diagram illustrating a generic signaling cascade.

G A External Signal B Receptor A->B C Signal Transduction B->C D Effector Protein C->D E Cellular Response D->E

Caption: A generic cell signaling pathway diagram.

Experimental Workflow: GC-MS Analysis

This diagram outlines the key steps involved in the GC-MS analysis of 2-Ethyl-5-methylhexanoic acid, from sample receipt to data interpretation.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Biological Sample B Liquid-Liquid Extraction A->B C Evaporation to Dryness B->C D Addition of Silylating Reagent C->D E Incubation D->E F Injection into GC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Data Analysis & Quantification H->I

Caption: Experimental workflow for GC-MS analysis.

References

The Emergence of Novel Biomarkers in Metabolic Disorders: A Comparative Analysis of 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the ongoing quest for more precise and early detection of metabolic disorders, researchers are increasingly turning to novel molecules that can serve as sensitive biomarkers. This guide provides a comprehensive comparison of the potential biomarker, 2-Ethyl-5-methylhexanoic acid, with established and emerging biomarkers for metabolic diseases such as type 2 diabetes and insulin (B600854) resistance. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in diagnostics and therapeutic monitoring.

While 2-Ethyl-5-methylhexanoic acid is not yet a clinically validated biomarker, its structural similarity to other branched-chain fatty acids (BCFAs) and intermediates in metabolic pathways suggests its potential utility. BCFAs are increasingly recognized for their roles in various physiological and pathophysiological processes, including lipid metabolism, inflammation, and insulin resistance. This guide will delve into a hypothetical validation framework for 2-Ethyl-5-methylhexanoic acid, drawing parallels with known biomarker validation protocols and comparing its theoretical performance against current standards.

Comparative Analysis of Biomarkers for Metabolic Disorders

The following table summarizes the performance of 2-Ethyl-5-methylhexanoic acid (hypothetical data) against a selection of established and emerging biomarkers for metabolic disorders. The data for existing biomarkers is based on published studies and clinical observations.

BiomarkerTypeAssociation with DiseaseSensitivity & SpecificityClinical Utility
2-Ethyl-5-methylhexanoic acid (Hypothetical) Small Molecule (BCFA)Elevated levels may correlate with dysregulated fatty acid oxidation and insulin resistance.To be determined through validation studies.Potential for early detection and monitoring of metabolic dysregulation.
Glycated Hemoglobin (HbA1c) Glycated ProteinPositive correlation with average blood glucose over 2-3 months.Widely used diagnostic and monitoring tool for diabetes.[1]Gold standard for long-term glycemic control.[1] Limitations in certain populations.
Fasting Plasma Glucose (FPG) Small MoleculeElevated levels indicate hyperglycemia.Standard diagnostic criterion for diabetes; cost-effective and widely available.[1]Subject to day-to-day variability.
Oral Glucose Tolerance Test (OGTT) Diagnostic TestMeasures the body's response to a glucose load.More sensitive than FPG and HbA1c for detecting prediabetes and early diabetes.[1]Less convenient and more time-consuming than other tests.
Fetuin-A GlycoproteinImplicated in insulin resistance and type 2 diabetes.[2]Strong predictor of the development of type 2 diabetes.[2]Research is ongoing to establish its role in routine clinical practice.
Fibroblast Growth Factor 21 (FGF21) HormoneImproves glucose metabolism and insulin sensitivity; levels are higher in individuals with type 2 diabetes.[2]Positively correlated with HbA1c levels.[2]A promising biomarker for diabetes and its complications.
Branched-Chain Amino Acids (BCAAs) Small MoleculesSerum concentrations are often higher in individuals with type 2 diabetes.[2]Correlate with insulin resistance status in cross-sectional studies.[3]Their utility for monitoring longitudinal changes in insulin resistance is still under investigation.[3]
MicroRNAs (miRNAs) Non-coding RNASpecific miRNAs are dysregulated in people with diabetes and are correlated with insulin resistance.[2]Could be useful for predicting the risk of developing diabetes.[2]Requires further validation and standardization for clinical use.

Experimental Protocols for Biomarker Validation

The validation of a novel biomarker like 2-Ethyl-5-methylhexanoic acid requires a rigorous and multi-faceted approach. Below are detailed methodologies for key experiments that would be essential in this process.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is crucial for accurately measuring the concentration of 2-Ethyl-5-methylhexanoic acid in biological samples.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard of 2-Ethyl-5-methylhexanoic acid.

    • Precipitate proteins by adding 400 µL of ice-cold methanol (B129727) and vortexing for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and acidify to a pH of approximately 2 with 1M HCl.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 2,000 x g for 5 minutes.

    • Collect the upper organic layer. Repeat the extraction and pool the organic layers.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase the volatility of the analyte.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Use Selected Ion Monitoring (SIM) for the specific ions of the derivatized 2-Ethyl-5-methylhexanoic acid and its internal standard to ensure high selectivity and sensitivity.

Clinical Cohort Study for Performance Evaluation

A well-designed clinical study is paramount to assess the diagnostic and prognostic value of the biomarker.

  • Study Design: A case-control or longitudinal cohort study.

  • Participants: Recruit a large cohort including healthy individuals, individuals with pre-diabetes, and patients diagnosed with type 2 diabetes.

  • Data Collection:

    • Collect fasting blood samples for the quantification of 2-Ethyl-5-methylhexanoic acid and other established metabolic biomarkers.

    • Gather detailed clinical data, including anthropometric measurements, blood pressure, and a full lipid profile.

    • Perform OGTT to accurately assess glucose tolerance and insulin sensitivity.

  • Statistical Analysis:

    • Use receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of 2-Ethyl-5-methylhexanoic acid in distinguishing between different metabolic states.

    • Perform correlation analyses to assess the relationship between 2-Ethyl-5-methylhexanoic acid levels and other markers of metabolic disease.

    • In longitudinal studies, use survival analysis to evaluate the prognostic value of the biomarker for disease progression.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in validating and understanding the role of a novel biomarker, the following diagrams have been generated using Graphviz.

cluster_0 Phase 1: Discovery & Analytical Validation cluster_1 Phase 2: Clinical Validation cluster_2 Phase 3: Biological Plausibility Discovery Metabolomic Profiling of Patient Samples Candidate Identification of 2-Ethyl-5-methylhexanoic acid Discovery->Candidate Hypothesis Generation MethodDev GC-MS/LC-MS Method Development Candidate->MethodDev MethodVal Method Validation (Accuracy, Precision, Linearity) MethodDev->MethodVal Cohort Prospective Cohort Study MethodVal->Cohort Transition to Clinical Studies Quant Quantification in Cohort Samples Cohort->Quant Stats Statistical Analysis (ROC, Correlation) Quant->Stats Performance Assessment of Sensitivity & Specificity Stats->Performance Pathway Metabolic Pathway Analysis Performance->Pathway Understanding the 'Why' Mechanism Investigation of Biological Mechanism Pathway->Mechanism Integration Integration with other 'Omics' Data Mechanism->Integration

Caption: A workflow for the validation of a novel biomarker.

cluster_pathway Hypothetical Metabolic Pathway of 2-Ethyl-5-methylhexanoic acid cluster_dysregulation Potential Dysregulation in Metabolic Disorders Dietary Fats / Endogenous Synthesis Dietary Fats / Endogenous Synthesis 2-Ethyl-5-methylhexanoic acid 2-Ethyl-5-methylhexanoic acid Dietary Fats / Endogenous Synthesis->2-Ethyl-5-methylhexanoic acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Ethyl-5-methylhexanoic acid->Acyl-CoA Synthetase 2-Ethyl-5-methylhexanoyl-CoA 2-Ethyl-5-methylhexanoyl-CoA Acyl-CoA Synthetase->2-Ethyl-5-methylhexanoyl-CoA Beta-Oxidation Beta-Oxidation 2-Ethyl-5-methylhexanoyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Enzyme Deficiency / Inhibition Enzyme Deficiency / Inhibition Beta-Oxidation->Enzyme Deficiency / Inhibition site of potential defect TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle after conversion to Succinyl-CoA Accumulation of 2-Ethyl-5-methylhexanoic acid Accumulation of 2-Ethyl-5-methylhexanoic acid Enzyme Deficiency / Inhibition->Accumulation of 2-Ethyl-5-methylhexanoic acid Impaired Energy Production Impaired Energy Production Accumulation of 2-Ethyl-5-methylhexanoic acid->Impaired Energy Production leads to

Caption: Hypothetical metabolic pathway of 2-Ethyl-5-methylhexanoic acid.

Conclusion

The validation of 2-Ethyl-5-methylhexanoic acid as a biomarker for metabolic disorders is still in a theoretical stage. However, based on the known roles of structurally similar branched-chain fatty acids, it represents a promising candidate for further investigation. The analytical and clinical validation workflows outlined in this guide provide a roadmap for assessing its potential. By comparing its hypothetical performance with established biomarkers, we can begin to understand its potential advantages, such as offering earlier detection of metabolic dysregulation. Future research, including targeted metabolomic studies and large-scale clinical validation, is necessary to determine the true clinical utility of 2-Ethyl-5-methylhexanoic acid in the complex landscape of metabolic diseases. The integration of novel biomarkers like this into clinical practice could ultimately lead to more personalized and preventative strategies for managing these widespread and serious conditions.

References

Comparison of different derivatization reagents for the analysis of 2-Ethyl-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of branched-chain fatty acids like 2-Ethyl-5-methylhexanoic acid, derivatization is a critical step to enhance analyte volatility and improve chromatographic performance, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to facilitate the selection of an optimal method.

The choice of derivatization reagent significantly impacts the sensitivity, accuracy, and reproducibility of the analytical method. Here, we compare three widely used types of reagents: silylating agents, specifically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like Trimethylchlorosilane (TMCS); an alkylating agent, Pentafluorobenzyl Bromide (PFBBr); and an esterification catalyst, Boron Trifluoride in Methanol (BF3-Methanol).

Performance Comparison of Derivatization Reagents

The selection of a suitable derivatization reagent depends on several factors including the analytical technique, required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of BSTFA, PFBBr, and BF3-Methanol for the analysis of fatty acids. While specific data for 2-Ethyl-5-methylhexanoic acid is limited, the presented data for other fatty acids provides a strong basis for comparison.

FeatureBSTFA (+TMCS)PFBBrBF3-Methanol
Reaction Principle Silylation of the carboxylic acid group to form a trimethylsilyl (B98337) (TMS) ester.Alkylation of the carboxylic acid group to form a pentafluorobenzyl (PFB) ester.Acid-catalyzed esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME).
Reaction Time Typically 30-60 minutes.[1]Can range from 20 minutes to over an hour depending on reaction temperature.[2]Approximately 5-10 minutes at elevated temperatures.[3]
Reaction Temperature Often requires heating (e.g., 60-100°C).[1][4]Can be performed at room temperature or with heating (e.g., 60-70°C) to expedite the reaction.[2][5]Requires heating, typically around 60-100°C.[1][3]
Reaction Yield/Recovery For fatty acids, recoveries are reported to be between 82% and 111%.[4]High derivatization efficiency is generally reported.Considered a quantitative method for preparing methyl esters.[6][7]
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Good sensitivity, suitable for many applications.Excellent sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[5]Good sensitivity, widely used for routine analysis.
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly, typically within 24-48 hours.[1]PFB esters are generally stable.Fatty acid methyl esters (FAMEs) are very stable.
Versatility Reacts with a broad range of functional groups including hydroxyls, amines, and thiols, which can be an advantage or a disadvantage depending on the sample complexity.More selective for acidic protons, such as those in carboxylic acids and phenols.[5]Primarily used for the esterification of carboxylic acids.[6][7]
Potential Issues Reagents are highly sensitive to moisture. The catalyst, TMCS, is corrosive. By-products can sometimes interfere with early eluting peaks.PFBBr is a lachrymator and should be handled in a fume hood.BF3 is toxic and corrosive. The reagent can cause isomerization of some unsaturated fatty acids.[8]

Experimental Protocols

Detailed methodologies for each derivatization procedure are provided below. It is crucial to perform these reactions in a moisture-free environment, as the reagents are sensitive to water.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is adapted from general procedures for the silylation of carboxylic acids.

Materials:

  • 2-Ethyl-5-methylhexanoic acid standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with PTFE-lined caps

Procedure:

  • Ensure the sample is completely dry. For liquid samples, evaporate to dryness under a gentle stream of nitrogen.

  • To the dried sample in a GC vial, add 100 µL of the anhydrous solvent.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes.[1]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Alkylation using PFBBr

This protocol is based on established methods for the derivatization of short-chain fatty acids.[2][5]

Materials:

  • 2-Ethyl-5-methylhexanoic acid standard or dried sample extract

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 100 mM in acetone (B3395972) or acetonitrile)

  • Base catalyst (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous hexane (B92381)

  • Heating block or water bath

  • GC vials with PTFE-lined caps

Procedure:

  • Ensure the sample is completely dry.

  • Add 200 µL of the sample or standard solution to a reaction vial.

  • Add a small amount of base catalyst like DIPEA.

  • Add 400 µL of the 100 mM PFBBr solution.[5]

  • Tightly cap the vial and heat at 60-70°C for 1 hour.[5]

  • Cool the vial to room temperature.

  • Add 1 mL of anhydrous hexane and vortex for 5 minutes to extract the PFB ester.[5]

  • Centrifuge briefly to separate the phases.

  • Transfer the upper hexane layer to a clean GC vial for analysis.[5]

Protocol 3: Esterification using BF3-Methanol

This is a classic and widely used method for the preparation of fatty acid methyl esters (FAMEs).[1][3]

Materials:

  • 2-Ethyl-5-methylhexanoic acid standard or sample

  • Boron Trifluoride-Methanol solution (10-14% w/w)

  • Anhydrous hexane

  • Saturated sodium chloride solution

  • Reaction vessel with a reflux condenser or a sealed vial

  • Heating block or water bath

Procedure:

  • Place 1-25 mg of the sample into a reaction vessel.[6]

  • Add 2 mL of the BF3-Methanol solution.[6]

  • Heat the mixture at 60-100°C for 5-10 minutes.[3] For complex lipids, a longer reaction time may be necessary.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Allow the phases to separate.

  • Transfer the upper hexane layer to a GC vial for analysis. To ensure the removal of any residual water, the hexane extract can be passed through a small amount of anhydrous sodium sulfate.

Visualizing the Workflow

To better illustrate the derivatization and analysis process, the following diagrams outline the general experimental workflow and the logical relationship between the key steps.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction of 2-Ethyl-5-methylhexanoic acid Sample->Extraction Drying Drying of Extract Extraction->Drying Reagent Addition of Derivatization Reagent (e.g., BSTFA, PFBBr, BF3-Methanol) Drying->Reagent Reaction Heating and Incubation Reagent->Reaction Quenching Reaction Quenching/ Extraction of Derivative Reaction->Quenching GCMS GC-MS Analysis Quenching->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General experimental workflow for the derivatization and GC-MS analysis of 2-Ethyl-5-methylhexanoic acid.

Reagent_Selection_Logic Analyte 2-Ethyl-5-methylhexanoic acid (Carboxylic Acid) Derivatization Derivatization Strategy Analyte->Derivatization Goal Goal: Increase Volatility & Improve Peak Shape for GC Goal->Derivatization Silylation Silylation (e.g., BSTFA) Derivatization->Silylation Versatile, good for general screening Alkylation Alkylation (e.g., PFBBr) Derivatization->Alkylation High sensitivity, especially with ECD/NCI Esterification Esterification (e.g., BF3-Methanol) Derivatization->Esterification Robust, stable derivatives (FAMEs)

Caption: Logical considerations for selecting a derivatization reagent for 2-Ethyl-5-methylhexanoic acid analysis.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-5-methylhexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Ethyl-5-methylhexanoic acid is critical for ensuring personnel safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded through conventional waste streams like sinks or regular trash.[1] Adherence to proper hazardous waste protocols is mandatory. This guide provides essential, step-by-step instructions for its correct handling and disposal in a laboratory setting.

Immediate Safety and Hazard Profile

Before handling, it is imperative to recognize the hazards associated with 2-Ethyl-5-methylhexanoic acid and its structural analog, 2-Ethylhexanoic acid. According to safety data sheets, this chemical is classified as hazardous, posing several risks.[2][3] Always consult the specific Safety Data Sheet (SDS) for the material you are using.

Personal Protective Equipment (PPE): When handling 2-Ethyl-5-methylhexanoic acid or its waste, the following PPE is required:

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[4]

  • Hand Protection: Use chemically impermeable gloves. Gloves must be inspected before use and disposed of properly after handling.[2][4]

  • Body Protection: A lab coat, apron, or other protective clothing is necessary to prevent skin contact.[2][4]

The primary hazards are summarized in the table below.

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity, DermalCategory 4DangerH312: Harmful in contact with skin.[3]
Skin Corrosion/IrritationCategory 1DangerH315: Causes skin irritation.[2][5]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage.[2][5]
Reproductive ToxicityCategory 2DangerH360D / H361d: May damage the unborn child.[2][3][4]
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[5]

This data is compiled from GHS classifications for 2-Ethyl-5-methylhexanoic acid and its close analog 2-Ethylhexanoic acid.[2][3][5]

Step-by-Step Disposal Protocol

The disposal of 2-Ethyl-5-methylhexanoic acid must be managed through your institution's hazardous waste program, typically overseen by an Environmental Health & Safety (EHS) department.[6][7]

Waste Classification and Segregation
  • Classify as Hazardous Waste: Treat all 2-Ethyl-5-methylhexanoic acid and materials contaminated with it as hazardous waste.[4][6]

  • Segregate Waste: Collect this waste in a dedicated container. Do not mix it with other waste streams, particularly incompatible materials such as bases or strong oxidizers.[2][8] It should be classified as a non-halogenated organic acid waste.

Waste Collection and Containment
  • Use a Compatible Container: Collect liquid waste in a clearly labeled, leak-proof container with a secure screw-top cap. The container material must be non-reactive with the acid (plastic is often preferred).[7][9]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Ethyl-5-methylhexanoic Acid".[7][10] Ensure the date when waste was first added is also on the label.[6]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[6][9] This prevents the release of vapors and potential spills. Evaporation in a fume hood is not a permissible disposal method.[6][9]

  • Do Not Overfill: Do not fill containers beyond 90% of their capacity to allow for expansion.[11]

Storage
  • Designated Storage Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[7][9]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[12]

  • Store Safely: The SAA should be in a well-ventilated area, such as a laboratory fume hood or a designated safety cabinet, away from incompatible chemicals.[8][11]

Final Disposal
  • Contact EHS for Pickup: Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup by the EHS department or a licensed hazardous waste disposal contractor.[6][7][12]

  • Do Not Use Drains or Trash: Under no circumstances should 2-Ethyl-5-methylhexanoic acid be poured down the sink or disposed of in regular trash.[1][4] This is to prevent environmental contamination and potential damage to the sewer system.

Spill and Emergency Procedures
  • Small Spills: For a small spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[2][4][13] Do not use combustible absorbents like sawdust.[14]

  • Containment: Collect the contaminated absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.[2][4]

  • Ventilation: Ensure the area is well-ventilated.[13]

  • Large Spills: In case of a large spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.[4]

Disposal Decision Workflow

The following diagram illustrates the mandatory workflow for the proper disposal of 2-Ethyl-5-methylhexanoic acid waste.

G cluster_0 cluster_1 cluster_2 start Waste Generation: 2-Ethyl-5-methylhexanoic acid or contaminated material hazard_id Hazard Identification: Classify as Hazardous Waste start->hazard_id collection Waste Collection: Collect in a labeled, compatible, sealed container. hazard_id->collection prohibited PROHIBITED DISPOSAL ROUTES hazard_id->prohibited storage Interim Storage: Store in a designated Satellite Accumulation Area (SAA). collection->storage request Disposal Request: Contact EHS or licensed waste disposal company. storage->request disposal Final Disposal: Professional removal and treatment of hazardous waste. request->disposal drain Sink / Drain Disposal prohibited->drain trash Regular Trash Disposal prohibited->trash evap Evaporation prohibited->evap

Caption: Disposal decision workflow for 2-Ethyl-5-methylhexanoic acid.

References

Essential Safety and Operational Guidance for Handling 2-Ethyl-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-Ethyl-5-methylhexanoic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Immediate Safety and Personal Protective Equipment

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-Ethyl-5-methylhexanoic acid.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][2]Protects against splashes and vapors that can cause serious eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[1][2]Prevents skin contact, as the substance is harmful if it comes into contact with the skin.[2]
Body Protection A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit is recommended.[1][2]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[2][4]Minimizes the inhalation of potentially harmful vapors.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 2-Ethyl-5-methylhexanoic acid is essential to minimize risks.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as detailed in the table above.

  • Handling:

    • Conduct all manipulations of 2-Ethyl-5-methylhexanoic acid within the chemical fume hood.

    • Avoid direct contact with the chemical. Use appropriate tools for transfers.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of 2-Ethyl-5-methylhexanoic acid and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste containing 2-Ethyl-5-methylhexanoic acid in a designated, properly labeled, and sealed waste container.

    • Do not mix with incompatible waste streams.

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as pipette tips, absorbent pads, and gloves, should be considered hazardous waste.

    • Place these materials in a sealed, labeled container for disposal via the EHS office.[1]

  • Empty Containers:

    • Empty containers should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.

    • Dispose of the rinsed, empty container as directed by your institution's EHS guidelines.

Workflow for Safe Handling of 2-Ethyl-5-methylhexanoic Acid

Safe Handling Workflow for 2-Ethyl-5-methylhexanoic Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood, Eyewash, and Safety Shower Functionality prep2 Assemble All Necessary Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Inside a Certified Chemical Fume Hood prep3->handle1 handle2 Avoid Direct Contact and Keep Containers Closed handle1->handle2 post1 Decontaminate Work Surfaces handle2->post1 post2 Properly Remove and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Chemical Waste in a Labeled, Sealed Container post3->disp1 disp2 Dispose of Contaminated Materials as Hazardous Waste disp1->disp2 disp3 Rinse and Dispose of Empty Containers Properly disp2->disp3

Caption: A flowchart illustrating the key steps for the safe handling of 2-Ethyl-5-methylhexanoic acid, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.